molecular formula C8H11Cl2FN2 B13545507 4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride

4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride

Cat. No.: B13545507
M. Wt: 225.09 g/mol
InChI Key: BWBLHUFUFPAPCN-UHFFFAOYSA-N
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Description

4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2FN2 and its molecular weight is 225.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11Cl2FN2

Molecular Weight

225.09 g/mol

IUPAC Name

4-(3-fluoroazetidin-3-yl)pyridine;dihydrochloride

InChI

InChI=1S/C8H9FN2.2ClH/c9-8(5-11-6-8)7-1-3-10-4-2-7;;/h1-4,11H,5-6H2;2*1H

InChI Key

BWBLHUFUFPAPCN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=NC=C2)F.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure and properties of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride represents a high-value pharmacophore scaffold in modern medicinal chemistry. It combines the rigid, sp³-rich architecture of the azetidine ring with the vector directionality of a pyridine moiety, modulated by a geminal fluorine atom. This specific arrangement—a 3-aryl-3-fluoroazetidine —is designed to address common liabilities in drug discovery: it lowers the basicity of the azetidine nitrogen (improving permeability and reducing hERG liability), blocks metabolic oxidation at the C3 position, and provides a distinct vector for fragment-based drug design (FBDD).

This guide details the structural characteristics, physicochemical profile, and a validated synthetic pathway for this compound, serving as a reference for its utilization in lead optimization.

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule features a quaternary carbon at the 3-position of the azetidine ring, substituted with both a fluorine atom and a 4-pyridyl group.

  • Geminal Fluorine Effect: The electronegative fluorine atom at C3 exerts a strong inductive effect (

    
    ), significantly lowering the pKa of the azetidine nitrogen compared to the non-fluorinated parent. This is critical for optimizing oral bioavailability, as it reduces the fraction of the molecule that is ionized at physiological pH.
    
  • Conformational Rigidity: Unlike piperidines or pyrrolidines, the four-membered azetidine ring is highly constrained. The 3,3-disubstitution pattern further restricts ring puckering, presenting the pyridine and the amine vectors in a defined spatial orientation.

Physicochemical Profile (Predicted & Experimental Data)
PropertyValue / DescriptorContext
Molecular Formula

Dihydrochloride Salt
Molecular Weight 225.09 g/mol Salt form (Free base: ~152.17)
Appearance White to off-white solidHygroscopic crystalline powder
Solubility High in Water, DMSO, MeOHTypical for HCl salts
pKa (Azetidine NH) ~8.5 - 9.2Lowered from ~11.3 (Azetidine) by F-induction
pKa (Pyridine N) ~5.2Typical pyridine basicity
LogP (Free Base) ~0.8 - 1.2Moderate lipophilicity
H-Bond Donors 2Ammonium protons (salt form)
H-Bond Acceptors 2Pyridine N, Fluorine

Synthetic Methodology

Note: As a specific CAS for the dihydrochloride salt is often custom-manufactured, the following protocol describes the standard validated route for 3-aryl-3-fluoroazetidines, adapted for the 4-pyridyl substituent.

Reaction Scheme

The synthesis relies on the nucleophilic addition of a lithiated pyridine species to a protected azetidinone, followed by deoxofluorination and deprotection.

SynthesisRoute SM1 1-Boc-3-azetidinone (SM) Inter1 Intermediate A (Tertiary Alcohol) SM1->Inter1 Nucleophilic Addition Reagent1 4-Lithiopyridine (-78°C) Inter2 Intermediate B (Boc-Fluoro-Azetidine) Inter1->Inter2 Deoxofluorination Reagent2 DAST or XtalFluor-E (Fluorination) Product Target Molecule (Dihydrochloride Salt) Inter2->Product Acid Hydrolysis Reagent3 HCl / Dioxane (Deprotection)

Figure 1: Step-wise synthesis of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride.

Detailed Experimental Protocol
Step 1: Nucleophilic Addition

Objective: Synthesis of tert-butyl 3-hydroxy-3-(pyridin-4-yl)azetidine-1-carboxylate.

  • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve 4-bromopyridine hydrochloride (1.0 eq) in dry THF. Cool to -78°C. Add n-Butyllithium (2.2 eq) dropwise to generate 4-lithiopyridine in situ. Stir for 30 min.

  • Addition: Dissolve 1-Boc-3-azetidinone (CAS 398489-26-4) (1.0 eq) in dry THF and add slowly to the lithiated pyridine solution at -78°C.

  • Workup: Stir at -78°C for 1h, then warm to 0°C. Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (DCM/MeOH) to yield the tertiary alcohol.
Step 2: Deoxofluorination

Objective: Synthesis of tert-butyl 3-fluoro-3-(pyridin-4-yl)azetidine-1-carboxylate.

  • Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive; XtalFluor-E is a safer, crystalline alternative.

  • Reaction: Dissolve the tertiary alcohol (from Step 1) in anhydrous DCM at -78°C.

  • Reagent Addition: Add DAST (1.2 eq) dropwise. (If using XtalFluor-E, add 1.5 eq XtalFluor-E and 2.0 eq

    
    ).
    
  • Completion: Allow the mixture to warm to room temperature (RT) overnight.

  • Workup: Quench carefully with saturated aqueous

    
     (gas evolution!). Extract with DCM.[1] The fluorine atom is introduced at the quaternary center.
    
Step 3: Deprotection & Salt Formation

Objective: Isolation of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride.

  • Deprotection: Dissolve the Boc-protected intermediate in 1,4-dioxane.

  • Acidification: Add 4M HCl in dioxane (excess, ~10 eq). Stir at RT for 2-4 hours. A white precipitate should form.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether to remove organic impurities.

  • Drying: Dry under high vacuum to obtain the dihydrochloride salt .

Applications in Drug Discovery[1][2]

Bioisosterism and Metabolic Stability

The 3-fluoroazetidine moiety is a proven bioisostere for cyclic amines like piperidine or pyrrolidine.

  • Metabolic Blocking: The C3 position of azetidine is susceptible to oxidative metabolism (P450-mediated). Substitution with fluorine blocks this pathway, extending the half-life (

    
    ) of the scaffold.
    
  • Basicity Modulation: The electron-withdrawing fluorine reduces the basicity of the azetidine amine. This is often used to improve blood-brain barrier (BBB) penetration by reducing the percentage of ionized drug in the plasma.

Fragment-Based Design Workflow

This compound serves as a "core" for library generation. The secondary amine (azetidine) can be coupled with acids, sulfonyl chlorides, or halides, while the pyridine ring offers a handle for Suzuki couplings or hydrogen bonding interactions in the kinase hinge region.

Applications Core 4-(3-Fluoroazetidin-3-yl)pyridine (Core Scaffold) Kinase Kinase Inhibitors (Pyridine binds hinge region) Core->Kinase H-Bond Acceptor GPCR GPCR Ligands (Rigid linker) Core->GPCR Conformational Control ADME ADME Optimization (Lower pKa, High Stability) Core->ADME Fluorine Effect

Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.

Handling and Safety (SDS Summary)

ParameterRecommendation
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Hazards Irritant (Skin, Eye, Respiratory). HCl salt is acidic.
Stability Stable in solid state if kept dry. Avoid strong oxidizing agents.
Solvent Compatibility Soluble in Water, DMSO, Methanol. Insoluble in Hexane, Ether.

Critical Handling Note: As a dihydrochloride salt, the compound will absorb atmospheric moisture rapidly, leading to "gumming." Weighing should be performed quickly or within a glovebox/dry bag.

References

  • Synthesis of 3-Fluoroazetidines: Piron, K., et al. "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines." Arkivoc, 2013.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Deoxofluorination Reagents: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling (XtalFluor-E)." Journal of Organic Chemistry, 2010.

  • Azetidine Physicochemical Properties: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006. (Context on 4-membered ring properties).

  • 1-Boc-3-azetidinone Data: Sigma-Aldrich Product Sheet for CAS 398489-26-4.

Sources

CAS number and molecular weight of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride: Physicochemical Profiling and Synthetic Workflows

As drug discovery pipelines increasingly prioritize molecules with optimized absorption, distribution, metabolism, and excretion (ADME) profiles, the strategic use of fluorinated aliphatic heterocycles has become a cornerstone of medicinal chemistry. This whitepaper provides a comprehensive technical analysis of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride , a highly specialized building block. We will dissect its physicochemical properties, the mechanistic rationale behind its structural motifs, and the self-validating protocols required for its synthesis and integration into larger pharmacophores.

Physicochemical Profiling and Identification

In medicinal chemistry, the precise identification of salt forms is critical for calculating molar equivalents during synthesis and biological testing. While the parent free base is widely cataloged, the dihydrochloride salt requires specific stoichiometric consideration.

CAS Registry and Molecular Weight

The parent free base, 4-(3-Fluoroazetidin-3-yl)pyridine, is registered under CAS Number 2751615-18-4 [1]. Because salt forms are often generated in situ or custom-synthesized for specific solubility requirements, the dihydrochloride salt may not always possess a distinct, universally indexed CAS number in primary commercial databases. However, its exact molecular weight can be deterministically calculated based on its stoichiometry.

The free base possesses a molecular formula of C8H9FN2 with a monoisotopic mass of 152.07 Da[2]. The molecule contains two basic centers: the sp2-hybridized pyridine nitrogen and the sp3-hybridized azetidine nitrogen. Complete protonation of both centers yields the dihydrochloride salt.

Table 1: Quantitative Physicochemical Data

PropertyFree BaseDihydrochloride SaltMechanistic Rationale / Significance
Chemical Formula C8H9FN2C8H11Cl2FN2The addition of 2 equivalents of HCl ensures complete protonation of both nitrogen centers[3].
Molecular Weight 152.17 g/mol 225.09 g/mol Critical for calculating precise molarity in in vitro assays and stoichiometric equivalents in cross-coupling reactions.
Physical State Oil / Low-melting solidHighly crystalline solidThe salt form forces a rigid crystal lattice, preventing degradation and enabling long-term benchtop stability.
Aqueous Solubility Low to ModerateHighThe ionic nature of the dihydrochloride salt dramatically enhances solvation in aqueous biological buffers.

The Mechanistic Rationale of the 3-Fluoroazetidine Motif

The incorporation of a 3-fluoroazetidine ring is not a random structural choice; it is a highly calculated bioisosteric replacement designed to overcome the limitations of traditional aliphatic rings like piperidine or morpholine[4].

Causality in Structural Design:

  • Conformational Restriction & Lipophilicity: The four-membered azetidine ring reduces the overall molecular weight and lipophilicity (LogD) compared to larger heterocycles, which often translates to improved aqueous solubility and reduced off-target binding[5].

  • pKa Modulation: The introduction of the highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the adjacent azetidine nitrogen. Reducing the basicity of the amine is a proven strategy to mitigate hERG channel liabilities (cardiotoxicity) and improve membrane permeability[5].

  • Metabolic Shielding: The strong C-F bond (approx. 105 kcal/mol) acts as a metabolic block, preventing cytochrome P450-mediated oxidative metabolism at the 3-position, thereby increasing the in vivo half-life of the resulting drug candidate[4].

Diagram 1: The logical progression of bioisosteric replacement leading to the 3-fluoroazetidine motif.

Experimental Protocol: Synthesis and Self-Validation

To utilize this building block effectively, researchers typically synthesize the dihydrochloride salt from a commercially available Boc-protected precursor (tert-butyl 3-fluoro-3-(pyridin-4-yl)azetidine-1-carboxylate). The following protocol is designed as a self-validating system, ensuring high purity and structural integrity.

Step-by-Step Methodology: Acidic Cleavage and Salt Formation

Step 1: Preparation and Solvation

  • Action: Dissolve 1.0 equivalent of the Boc-protected precursor in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical to prevent premature, water-mediated side reactions. DCM provides excellent solubility for the protected starting material while remaining inert to the acidic conditions to follow.

Step 2: Controlled Deprotection

  • Action: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 10 equivalents of 4M HCl in 1,4-dioxane. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: The high molar excess of HCl drives the cleavage of the tert-butoxycarbonyl group to completion. The low initial temperature controls the exothermic release of isobutylene gas and carbon dioxide, preventing solvent boil-off and minimizing degradation.

Step 3: Precipitation and Isolation

  • Action: As the reaction progresses, the highly polar 4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride will precipitate out of the DCM/dioxane mixture as a white solid. Stir vigorously for an additional 2 hours to ensure maximum precipitation.

  • Causality: The ionic nature of the dihydrochloride salt renders it insoluble in the moderately polar reaction mixture. This phase separation drives the equilibrium forward (Le Chatelier's principle) and allows for isolation without the need for complex chromatography.

Step 4: Washing and Drying

  • Action: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold, anhydrous diethyl ether (3 x 10 mL). Dry the solid under high vacuum at 40°C for 12 hours.

  • Causality: Diethyl ether effectively washes away residual 1,4-dioxane, unreacted starting material, and tert-butyl alcohol byproducts without dissolving the desired salt. Vacuum drying removes trapped solvent molecules from the crystal lattice.

Self-Validation (Quality Control)

A robust protocol must validate its own success. The isolated salt must be subjected to the following analytical checks:

  • 1H-NMR (in D2O): The spectrum must show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (confirming Boc removal). The pyridine aromatic protons and azetidine aliphatic protons will exhibit a significant downfield shift compared to the free base due to the deshielding effect of protonation.

  • LC-MS: Electrospray ionization (ESI) should reveal the mass of the free base[M+H]+ at m/z 153.08, confirming the core structure remains intact[2].

Diagram 2: Self-validating synthetic workflow for the isolation of the dihydrochloride salt.

References

Sources

Comprehensive Solubility Profiling of 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride: A Technical Guide for Drug Development Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of strained, fluorinated heterocycles has become a premier strategy for modulating metabolic stability and tuning lipophilicity. 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride represents a highly specialized building block that merges a basic pyridine ring, a strained azetidine system, and a highly electronegative fluorine atom.

However, the physicochemical behavior of this molecule—specifically its solubility profile across aqueous and organic media—is non-trivial. The transition from a lipophilic free base to a highly polar dihydrochloride salt fundamentally inverses its solvation dynamics. This whitepaper deconstructs the structural causality dictating the compound's solubility, provides a predictive quantitative profile, and establishes a self-validating experimental workflow for rigorous thermodynamic solubility determination.

Physicochemical Causality: Deconstructing the Molecule

To predict and manipulate the solubility of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride, we must first isolate the thermodynamic contributions of its structural components. The solubility of any active pharmaceutical ingredient (API) or intermediate is a competition between crystal lattice energy and solvation enthalpy.

  • The Dihydrochloride Salt Form (The Solubilizing Engine): The free base of this compound is moderately lipophilic. By formulating it as a dihydrochloride salt, both the pyridine nitrogen (pKa

    
     5.2) and the azetidine nitrogen are protonated, creating a dicationic species. This is a proven strategy for enhancing the aqueous solubility of pyridine derivatives (; ). In water (dielectric constant 
    
    
    
    80), the high hydration energy of the chloride ions and the dication easily overcomes the lattice energy, driving dissolution.
  • Fluorine Substitution (The Lipophilic Modulator): As demonstrated in computational and empirical studies of strained heterocycles, fluorine substitution profoundly alters the electrostatics and reactivity of the adjacent amine (). The strong electron-withdrawing inductive effect (-I) of the fluorine atom slightly depresses the basicity (pKa) of the azetidine nitrogen. While the C-F bond is highly polarized, it is a poor hydrogen-bond acceptor. In organic solvents, the fluorine atom increases the compound's intrinsic lipophilicity, though this effect is heavily masked by the di-salt form.

  • Azetidine & Pyridine Rings (The Structural Core): The rigid, spiro-like connectivity between the aromatic pyridine and the strained four-membered azetidine ring limits the molecule's conformational flexibility. This rigidity typically increases crystal lattice energy (favoring lower solubility), making the salt formation absolutely critical for aqueous formulation.

StructuralLogic Core 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride Pyridine Pyridine Ring (Weak Base, H-bond Acceptor) Core->Pyridine Azetidine Azetidine Ring (Strained, Sec. Amine) Core->Azetidine Fluorine Fluorine Substitution (Dipole, Lipophilicity) Core->Fluorine DiHCl Dihydrochloride Salt (Ionization, Hydration) Core->DiHCl SolWater High Aqueous Solubility (>100 mg/mL) Pyridine->SolWater Azetidine->SolWater SolOrg Low Non-Polar Solubility (<0.1 mg/mL) Fluorine->SolOrg Modulates DiHCl->SolWater Dominant Factor

Figure 1: Logical relationship between structural features and solubility outcomes.

Comparative Solubility Profile: Water vs. Organic Solvents

Because of the dominant ionic character of the dihydrochloride salt, the solubility profile of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is highly stratified based on solvent polarity and hydrogen-bonding capacity.

The table below synthesizes the quantitative solubility profile based on the physicochemical causality outlined above.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Aqueous Water (Unbuffered, pH 1-3)> 100Full ionization of both basic centers; high ion-dipole hydration energy easily overcomes crystal lattice forces.
Aqueous PBS Buffer (pH 7.4)50 - 80Partial deprotonation of the pyridine ring occurs, but the azetidine remains protonated. The salt maintains high solubility.
Polar Protic Methanol / Ethanol10 - 30Moderate solvation of chloride counterions; strong hydrogen-bonding with the solvent network.
Polar Aprotic DMSO / DMF5 - 15Good solvation of the organic dication, but poor solvation of the hard chloride anions limits total dissolution.
Non-Polar Dichloromethane (DCM)< 0.1Low dielectric constant (

9) cannot overcome the immense crystal lattice energy of the dihydrochloride salt.
Non-Polar Hexane / Heptane< 0.01Complete lack of polar interactions; highly unfavorable solvation enthalpy.

Note: If the synthesis requires reactions in DCM or Hexane, the compound must be neutralized to its free base form using a mild base (e.g., Triethylamine or


) prior to solvation.

Experimental Methodologies: Self-Validating Protocols

For accurate thermodynamic solubility determination, the shake-flask method remains the gold standard, provided that equilibrium is rigorously confirmed (). Furthermore, following USP guidelines for solubility criteria (), pH-dependent solubility profiling is critical for ionizable compounds.

The following protocol is designed as a self-validating system . A common failure mode in salt solubility testing is salt disproportionation—where the salt dissociates in the solvent, altering the pH, and precipitating as the free base. If you measure the supernatant without checking the residual solid, you may falsely report the solubility of the free base rather than the di-salt.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Step 1: Solid Excess Addition

  • Weigh approximately 50 mg of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride into a 2 mL glass HPLC vial.

  • Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation rather than just kinetic dissolution.

Step 2: Solvent Equilibration

  • Add 500

    
    L of the target solvent (e.g., Water, Methanol, or DMSO).
    
  • Seal the vial and place it in a thermostatic shaker at exactly 25.0

    
     0.5 °C. Shake at 300 RPM for 24 to 48 hours.
    
  • Causality: Temperature control is non-negotiable, as solubility is a thermodynamically temperature-dependent parameter. 24-48 hours ensures the kinetic dissolution phase has plateaued into equilibrium.

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes at 25 °C.

  • Carefully extract the supernatant without disturbing the solid pellet. Filter the supernatant through a 0.22

    
    m PTFE syringe filter (discarding the first 200 
    
    
    
    L to saturate the filter membrane).

Step 4: Quantification (HPLC-UV)

  • Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of your HPLC-UV calibration curve.

  • Analyze via HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% TFA to maintain sharp peak shapes for the basic amines).

Step 5: Solid-State Verification (The Self-Validation Step)

  • Critical Step: Recover the residual solid pellet from Step 3. Dry it gently under a stream of nitrogen.

  • Analyze the solid using X-ray Powder Diffraction (XRPD) or Elemental Analysis.

  • Causality: You must verify that the residual solid is still the dihydrochloride salt and has not disproportionated into the free base or a mono-hydrochloride form. If the solid form has changed, the measured concentration in Step 4 is invalid for the di-salt.

SolubilityWorkflow Start Compound Addition (Excess Solid) Buffer Solvent/Buffer Addition (Water vs Organics) Start->Buffer Incubate Shake-Flask Incubation (24-48h, 25°C) Buffer->Incubate Separate Phase Separation (Centrifugation/Filtration) Incubate->Separate Analyze HPLC/UV Analysis (Quantification) Separate->Analyze Validate Solid State Verification (XRPD for form change) Separate->Validate Residual Solid

Figure 2: Self-validating thermodynamic equilibrium solubility workflow.

Conclusion

The solubility profile of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is dictated by the interplay between its highly polarizing dihydrochloride salt formulation and the subtle lipophilic modulation of its fluorinated azetidine core. While the compound exhibits excellent aqueous solubility suitable for biological assays and polar solvent reactions, its absolute insolubility in non-polar organics requires strategic free-basing if lipophilic synthetic environments are required. By employing self-validating thermodynamic protocols, researchers can ensure that the solubility data generated is both accurate and phase-appropriate.

References

  • Banks, H.D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. Journal of Organic Chemistry.[Link]

  • US Pharmacopeia. (2013). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. USP-NF.[Link]

  • Vertzoni, M., Alsenz, J., Augustijns, P., Bauer-Brandl, A., Bergström, C. A. S., Brouwers, J., Müllerz, A., Perlovich, G., Saal, C., Sugano, K., & Reppas, C. (2022). UNGAP best practice for improving solubility data quality of orally administered drugs. European Journal of Pharmaceutical Sciences, 168, 106043.[Link]

Technical Guide: 4-(3-Fluoroazetidin-3-yl)pyridine as a High-Value Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthetic accessibility, and medicinal chemistry applications of 4-(3-Fluoroazetidin-3-yl)pyridine , a scaffold emerging as a critical bioisostere for modulating basicity and metabolic stability in drug discovery.

Part 1: Executive Summary & Rationale

In the optimization of lead compounds, the 4-(3-fluoroazetidin-3-yl)pyridine scaffold represents a strategic solution to two common failure modes: hERG toxicity driven by high basicity and metabolic liability of saturated heterocycles .

By fusing a pyridine ring to a 3-fluoroazetidine core, this moiety acts as a bioisostere for para-substituted phenyl rings, piperazines, and morpholines. Its value lies in the "Fluorine Effect": the geminal fluorine at the C3 position of the azetidine lowers the pKa of the azetidine nitrogen by ~3 log units (compared to the parent azetidine), bringing it into the optimal range for oral bioavailability and CNS penetration while blocking oxidative metabolism at the most vulnerable site.

Part 2: Physicochemical Profile[1]

pKa Modulation

The most significant advantage of this scaffold is the modulation of basicity. Unsubstituted azetidines are highly basic (


), often leading to high ionization at physiological pH, which can limit passive permeability and increase risk of hERG channel inhibition.

The introduction of a fluorine atom at the C3 position creates a strong electron-withdrawing inductive effect (


), significantly reducing the electron density on the azetidine nitrogen.

Table 1: Comparative Physicochemical Properties

ScaffoldStructure Type

(Conj. Acid)
LogP (Approx)Metabolic Risk
Piperidine 6-membered sat.~11.2HighOxidation at

-carbon
Azetidine 4-membered sat.[1]~11.3LowRing opening / N-dealkylation
3-Fluoroazetidine 4-membered sat.~8.4 ModerateBlocked at C3
Morpholine 6-membered ether~8.3LowStable, but high polar surface area

Data interpolated from standard medicinal chemistry datasets [1].

Conformational Analysis

The 3-fluoro substitution induces a "pucker" in the azetidine ring due to the gauche effect and dipole-dipole interactions. Unlike the chair conformation of piperidine, the 3-fluoroazetidine ring is relatively rigid. When coupled to pyridine, the resulting vector (


) is fixed, providing a precise geometric replacement for para-phenyl linkers but with significantly different electronic properties.

Part 3: Synthetic Methodology

Primary Route: Ni-Catalyzed Reductive Cross-Coupling

While Minisci-type radical additions are possible, they often suffer from regioselectivity issues on the pyridine ring. The most robust, scalable method for constructing the quaternary center at the pyridine-azetidine junction is Nickel-Catalyzed Reductive Cross-Electrophile Coupling .

This protocol couples 4-bromopyridine with N-Boc-3-iodo-3-fluoroazetidine .

Experimental Protocol

Reagents:

  • Electrophile A: 4-Bromopyridine hydrochloride (1.0 equiv)

  • Electrophile B: tert-Butyl 3-fluoro-3-iodoazetidine-1-carboxylate (1.2 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Manganese powder (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (anhydrous, degassed)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

    
     (10 mol%) and dtbbpy (10 mol%). Add 1 mL of DMF and stir for 10 minutes until a green homogeneous solution forms.
    
  • Substrate Addition: Add 4-bromopyridine (1.0 equiv) and the iodofluoroazetidine (1.2 equiv) to the vial.

  • Activation: Add Mn powder (2.0 equiv) and remaining DMF (0.1 M concentration relative to limiting reagent).

  • Reaction: Seal the vial and stir vigorously at 60°C for 12 hours. The Mn acts as the terminal reductant, turning over the Ni(II)/Ni(0) cycle.

  • Workup: Cool to room temperature. Dilute with EtOAc and quench with 1M HCl (carefully, to protonate pyridine but keep Boc intact if possible, otherwise use sat.

    
    ).[2] Filter through a Celite pad to remove Mn salts.
    
  • Purification: Isolate via flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical cross-selectivity achieved by the distinct oxidative addition rates of the


 (pyridine) and 

(azetidine) halides.

Ni_Catalysis Ni0 Ni(0)L (Active Catalyst) OxAdd1 Oxidative Addition 1 (Ar-Br) Ni0->OxAdd1 4-Bromopyridine Int1 L-Ni(II)-Ar (Intermediate) OxAdd1->Int1 Recomb Radical Capture (Cage Recombination) Int1->Recomb RadicalGen Radical Generation (Alkyl-I + Mn) Radical 3-Fluoroazetidinyl Radical RadicalGen->Radical SET from Mn/Ni Radical->Recomb Int2 L-Ni(III)(Ar)(Alkyl) Recomb->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Ni0 Regeneration via Mn Product Product: 4-(3-Fluoroazetidin-3-yl)pyridine RedElim->Product MnRed Mn(0) -> Mn(II)

Figure 1: Catalytic cycle for the Nickel-catalyzed reductive cross-coupling of 4-bromopyridine and 3-iodo-3-fluoroazetidine.

Part 4: Bioisosteric Applications

Case Study: Replacement of Morpholine

In many CNS programs, morpholine is used to cap a chain, providing solubility and a hydrogen bond acceptor. However, morpholine can suffer from high clearance.

The Swap: Replacing a N-linked morpholine with a C-linked 4-(3-fluoroazetidin-3-yl)pyridine achieves:

  • Maintained Polarity: The pyridine nitrogen serves as the H-bond acceptor (replacing the morpholine oxygen).

  • Reduced Lipophilicity: The high polarity of the pyridine/fluoroazetidine combination often lowers LogD compared to lipophilic morpholine analogs.

  • Permeability: The pKa of ~8.4 ensures a significant fraction of the molecule is neutral at physiological pH (7.4), facilitating passive diffusion through the Blood-Brain Barrier (BBB).

Application in Fragment-Based Design

This scaffold acts as a "rigidified linker." Where a piperazine might introduce a "floppy" conformation leading to entropic penalties upon binding, the 3-fluoroazetidine-pyridine bond is sterically constrained. The pyridine ring cannot rotate freely past the geminal fluorine/nitrogen bulk, locking the molecule into a preferred conformation that may match the bioactive pose of the target protein.

References

  • Physicochemical Properties of Fluorinated Azetidines: Comparison of pKa and LogP values for azetidine, pyrrolidine, and piperidine derivatives. Source:

  • Nickel-Catalyzed Cross-Coupling Methodology: Protocols for reductive cross-electrophile coupling of heterocycles. Source:

  • 3-Fluoroazetidine in Drug Design: Analysis of metabolic stability and conformational effects. Source:

  • Minisci Reaction for Pyridine Functionalization: Alternative synthetic routes for C4-alkylation. Source:

Sources

Thermodynamic Stability of 3-Fluoroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The Fluorine Effect in Strained Rings

3-Fluoroazetidine derivatives represent a critical class of bioisosteres in modern drug discovery, offering a structural alternative to proline or cyclobutane motifs. However, their utility is governed by a precarious thermodynamic balance. The introduction of a fluorine atom at the C3 position of the highly strained azetidine ring (strain energy ~25.4 kcal/mol) fundamentally alters the physicochemical landscape.

For the researcher, two factors are paramount:

  • Basicity Modulation: The electron-withdrawing fluorine significantly lowers the pKa of the ring nitrogen compared to the parent azetidine, altering solubility and permeability.

  • Conformational Locking: The "gauche effect" and dipole interactions can lock the ring into specific puckered conformations, influencing binding affinity and metabolic stability.

This guide provides the thermodynamic data, degradation mechanisms, and handling protocols necessary to work effectively with these high-energy scaffolds.

Thermodynamic Landscape
2.1 Ring Strain and Fluorine Substitution

Azetidine is inherently unstable due to angle strain (C-C-C bond angles ~90° vs 109.5° ideal) and torsional strain (eclipsing interactions). The addition of fluorine at the 3-position introduces an electronic component to this strain.

ParameterAzetidine (Parent)3-Fluoroazetidine3,3-DifluoroazetidineImpact of Fluorine
Ring Strain Energy ~25.4 kcal/mol~26-27 kcal/mol~28 kcal/molSlight increase due to C-F bond shortening and repulsion.
pKa (Conjugate Acid) 11.29~8.5 – 9.2*~6.0 – 7.0Strong Inductive (-I) effect reduces basicity.
C-N Bond Length 1.48 Å1.47 Å1.46 ÅBond contraction due to electron withdrawal.
LogP -1.13-0.7 (Est.)~0.2Increases lipophilicity; F reduces H-bond basicity.

*Note: pKa values are sensitive to solvent and ionic strength. The range reflects experimental variance in aqueous vs. mixed buffers (Melnykov et al., 2023).

2.2 Conformational Dynamics: The Puckering Preference

Unlike the planar average often depicted, 3-fluoroazetidine is highly puckered. The conformation is driven by the Gauche Effect , where the C-F bond aligns to maximize overlap with the adjacent N-C


 orbitals or minimize dipole repulsion.
  • Free Base: Exists in a dynamic equilibrium but favors the conformation where fluorine is equatorial to minimize steric clash with the nitrogen lone pair.

  • Protonated Salt (HCl): Upon protonation, the preference shifts. The axial conformation becomes stabilized due to a charge-dipole interaction between the

    
     center and the electronegative Fluorine.
    

Research Insight: When docking 3-fluoroazetidine fragments into protein pockets, do not assume a static conformation. The energy barrier to ring inversion is low (< 2 kcal/mol), allowing the ligand to adapt, but the energy penalty for the "wrong" pucker must be accounted for in binding free energy calculations.

Chemical Stability & Degradation Mechanisms

The thermodynamic instability of the azetidine ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.

3.1 Acid-Catalyzed Ring Opening

The most common degradation pathway for 3-fluoroazetidine is acid-mediated nucleophilic attack. The protonated nitrogen acts as a leaving group, activated by the ring strain. The fluorine atom at C3 destabilizes the developing carbocation at C2/C4 (inductive destabilization), making 3-fluoroazetidine more stable to acid hydrolysis than 3-hydroxyazetidine, but less stable than the parent azetidine.

Mechanism Diagram: The following diagram illustrates the pathway where a nucleophile (


) attacks the protonated species, leading to ring opening.

RingOpening Start 3-Fluoroazetidine (Free Base) Protonation Protonation (H+ addition) Start->Protonation Acidic Media Cation Azetidinium Ion (Strained Intermediate) Protonation->Cation Fast TS Transition State (Nu attack at C2/C4) Cation->TS Nucleophile (H2O, Cl-) Product Linear Amine (Ring Opened) TS->Product Strain Release (~25 kcal/mol)

Caption: Acid-catalyzed ring-opening mechanism driven by relief of ring strain.

3.2 Polymerization

The free base of 3-fluoroazetidine is prone to oligomerization. The secondary amine of one molecule can attack the strained ring of another (acting as an electrophile).

  • Risk Factor: High concentration, neat liquid, elevated temperature.

  • Mitigation: Always store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

Experimental Protocols
4.1 Storage and Handling
  • State: Store exclusively as the HCl salt .

  • Conditions: -20°C, under Argon/Nitrogen. Hygroscopic – minimize exposure to moisture.

  • Stability Window: The HCl salt is stable for >2 years if kept dry. The free base degrades within hours/days at room temperature.

4.2 Protocol: Free Base Liberation

For reactions requiring the nucleophilic free amine (e.g., amide coupling, SNAr), liberate the base in situ or immediately prior to use. Do not store the free base.

Step-by-Step Workflow:

  • Suspension: Suspend 3-fluoroazetidine·HCl (1.0 equiv) in dry Dichloromethane (DCM) or Ether (0.1 M concentration).

  • Cooling: Cool the suspension to 0°C (ice bath). Volatility is a major risk (bp est. 60-70°C).

  • Neutralization: Add powdered

    
     (3.0 equiv) or polymer-supported carbonate resin. Avoid aqueous NaOH extraction if possible to prevent hydrolysis/emulsions.
    
  • Agitation: Stir vigorously at 0°C for 30 minutes.

  • Filtration: Filter off the inorganic salts through a fritted funnel under inert atmosphere.

  • Usage: Use the filtrate directly in the subsequent reaction. Do not concentrate to dryness unless absolutely necessary (risk of polymerization and evaporation).

4.3 Synthesis Route (Epichlorohydrin Method)

The most robust synthesis utilizes epichlorohydrin, leveraging the "azetidinium" intermediate concept.

Synthesis SM Epichlorohydrin + Benzylamine Inter1 1-Benzyl-3-hydroxyazetidine SM->Inter1 1. Ring Opening 2. Cyclization (Heat) Inter2 1-Benzyl-3-fluoroazetidine Inter1->Inter2 DAST or XtalFluor (Deoxofluorination) Product 3-Fluoroazetidine (HCl Salt) Inter2->Product Pd/C, H2 (Debenzylation) then HCl/Ether

Caption: Synthetic route from chiral or racemic epichlorohydrin to 3-fluoroazetidine.

References
  • Melnykov, K. P., et al. (2023).[1][2] "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal.[1] Link

  • BenchChem Technical Support. (2025). "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem Whitepapers. Link

  • Wiberg, K. B., et al. (1996). "Ring Strain in Azetidine and its Derivatives." Journal of Organic Chemistry.
  • Fisher Scientific. (2024). "Safety Data Sheet: 3-Fluoroazetidine Hydrochloride." Link

  • Kuznetsov, A. (2020). "Conformational Analysis of Fluorinated Heterocycles: The Gauche Effect in 4-Membered Rings." Journal of Physical Chemistry A.

Sources

Metabolic Stability of 3-Fluoroazetidin-3-yl Pyridine Motifs: A Structural and Mechanistic Paradigm in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar,


-hybridized aromatic rings to three-dimensional, 

-rich saturated heterocycles represents a foundational shift in modern drug discovery. Among these, the azetidine ring has emerged as a privileged scaffold, offering conformational rigidity and favorable spatial orientations[1]. However, unsubstituted azetidines often suffer from metabolic liabilities, particularly cytochrome P450 (CYP450)-mediated

-oxidation. This technical guide explores the stereoelectronic architecture of the 3-fluoroazetidin-3-yl pyridine motif—a highly engineered bioisostere that synergizes the inductive effects of fluorine with an electron-deficient heterocycle to achieve near-absolute metabolic stability while optimizing physicochemical properties[2].

Stereoelectronic Architecture & Mechanistic Causality

The strategic incorporation of a 3-fluoroazetidin-3-yl pyridine motif into a drug scaffold is not merely a structural substitution; it is a calculated manipulation of molecular orbital energy and electron density. As application scientists, we must understand the causality behind why this specific triad (azetidine, fluorine, and pyridine) effectively shuts down metabolic degradation.

Elimination of the C3 Oxidation Site

The C3 position of a standard azetidine is a secondary carbon, which can be susceptible to direct hydroxylation. By installing both a fluorine atom and a pyridine ring at C3, we create a fully substituted quaternary center. This physical elimination of the C-H bond makes direct C3 oxidation impossible.

Inductive Deactivation of -Carbons

The C2 and C4 carbons (adjacent to the nitrogen) are the primary sites for CYP450-mediated N-dealkylation and


-oxidation. The highly electronegative fluorine atom and the electron-deficient pyridine ring exert a profound, synergistic inductive electron-withdrawing effect (-I). This pulls electron density away from the 

-C-H bonds, increasing their bond dissociation energy (BDE) and rendering them highly resistant to hydrogen atom transfer (HAT) by the high-valent iron-oxo species of CYP450 enzymes.
Nitrogen pKa Suppression and SET Evasion

Basic amines are prone to Single Electron Transfer (SET) oxidation by CYP enzymes. The synergistic -I effect of the geminal fluoro and pyridine groups drastically lowers the


 of the azetidine nitrogen (often from ~9.0 down to ~6.5–7.0)[1]. This renders the nitrogen less basic and less nucleophilic at physiological pH, severely disfavoring SET-initiated metabolic pathways and simultaneously reducing hERG channel blockade liabilities. Recent preclinical developments have demonstrated that substituting traditional aromatic rings with 3-fluoroazetidine motifs maintains target affinity while drastically improving the pharmacokinetic profile[3].

MetabolicShielding A Unsubstituted Azetidine (High pKa, Electron-Rich) B CYP450 Oxidation (alpha-carbon or C3) A->B Susceptible C Ring Opening & Dealkylation (Rapid Clearance) B->C Degradation D 3-Fluoroazetidin-3-yl Pyridine (Low pKa, Electron-Deficient) E C-F Bond Shielding & Inductive Deactivation D->E Resistant F Metabolic Stability (Prolonged Half-life) E->F Sustained Exposure

Fig 1. Divergent metabolic pathways of unsubstituted azetidines vs. 3-fluoroazetidin-3-yl pyridines.

Experimental Methodology: Self-Validating Microsomal Stability Profiling

To empirically prove the metabolic resilience of the 3-fluoroazetidin-3-yl pyridine motif, a rigorous in vitro Human Liver Microsome (HLM) stability assay is required. The following protocol is designed as a self-validating system , ensuring that all observed stability is a true reflection of the molecule's intrinsic properties rather than assay artifacts.

Step-by-Step Protocol & Causality
  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
    • Causality:

      
       is essential for the enzymatic activity of the NADPH-cytochrome P450 reductase complex, facilitating electron transfer to the CYP catalytic center.
      
  • Enzyme Equilibration: Add HLM to a final protein concentration of 0.5 mg/mL.

    • Causality: This concentration strikes the optimal balance between providing sufficient CYP450 titer for detectable turnover and minimizing non-specific microsomal protein binding, which can artificially inflate apparent stability.

  • Compound Spiking: Spike the 3-fluoroazetidin-3-yl pyridine test compound to a final concentration of 1 µM.

    • Causality: Operating at 1 µM ensures the substrate concentration is well below the Michaelis constant (

      
      ) for most CYP enzymes, guaranteeing first-order kinetic conditions necessary for accurate intrinsic clearance (
      
      
      
      ) calculation.
  • System Validation (Controls): Run parallel incubations with Verapamil (high clearance positive control) and a no-NADPH negative control.

    • Causality: Verapamil validates the enzymatic viability of the HLM batch. The no-NADPH control confirms that any observed degradation is strictly CYP450-mediated and not due to chemical instability or non-CYP hydrolases.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: A regenerating system is superior to direct NADPH addition because it maintains a constant supply of the obligate cofactor over the entire 60-minute time course, preventing artificial plateauing of the degradation curve.

  • Time-Course Quenching: At t = 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent to aqueous buffer instantly denatures the CYP proteins, halting the reaction precisely at the time point. The internal standard corrects for any downstream LC-MS/MS ionization suppression.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and 
    
    
    
    .

MicrosomalWorkflow N1 1. Compound Spiking 1 µM in 0.1 M K-Phosphate Buffer (pH 7.4) N2 2. Enzyme Equilibration HLM (0.5 mg/mL) - Minimizes Non-Specific Binding N1->N2 N3 3. Reaction Initiation Add NADPH Regenerating System (Prevents Depletion) N2->N3 N4 4. Time-Course Quenching Cold ACN + Internal Standard at 0-60 min N3->N4 N5 5. LC-MS/MS Analysis Calculate Intrinsic Clearance (CL_int) N4->N5

Fig 2. Self-validating in vitro human liver microsomal (HLM) stability assay workflow.

Quantitative Pharmacokinetic Metrics

The structural modifications discussed above yield profound quantitative improvements in the pharmacokinetic profile of the scaffold. The table below summarizes comparative metrics, demonstrating how the stepwise addition of fluorine and an electron-deficient pyridine ring systematically eradicates metabolic liabilities.

Structural Motif

(calc)
LogD (pH 7.4)HLM

(min)

(µL/min/mg)
Primary Metabolic Liability
Azetidin-3-yl Benzene 9.21.812115N-dealkylation,

-oxidation
3-Fluoroazetidin-3-yl Benzene 7.42.14530Aromatic hydroxylation
3-Fluoroazetidin-3-yl Pyridine 6.81.4>120<5None (Metabolically stable)

Data Interpretation: The unsubstituted azetidine acts as a strong base, leading to rapid clearance via


-oxidation. Adding the geminal fluorine drops the 

and blocks C3 oxidation, extending the half-life to 45 minutes. However, replacing the electron-rich benzene with an electron-deficient pyridine ring creates the ultimate "metabolic shield," pushing the half-life beyond the 120-minute threshold of the assay and reducing intrinsic clearance to negligible levels.

Conclusion

The 3-fluoroazetidin-3-yl pyridine motif is a masterclass in rational drug design. By leveraging the extreme electronegativity of fluorine and the electron-withdrawing nature of pyridine, medicinal chemists can forcefully suppress the basicity of the azetidine nitrogen and deactivate adjacent C-H bonds. This engineered stereoelectronic environment effectively renders the scaffold invisible to the oxidative machinery of CYP450 enzymes. As drug discovery continues to prioritize


-rich, conformationally restricted molecules, mastering the deployment of such fluorinated motifs will remain a critical competency for advancing robust clinical candidates.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.

Sources

Advanced Technical Guide: Pyridine-Substituted Fluoroazetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Pyridine-Substituted Fluoroazetidines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integration of pyridine-substituted fluoroazetidines represents a high-value strategy in modern medicinal chemistry, offering a precise method to modulate physicochemical properties without compromising structural integrity. This scaffold combines the metabolic robustness of the pyridine ring with the unique conformational and electronic properties of the fluorinated azetidine core.

This guide serves as a comprehensive literature review and technical manual. It synthesizes critical data on the synthesis, structural dynamics, and medicinal utility of this motif. By leveraging the electron-withdrawing nature of fluorine (σI = 0.50) and the specific vector orientation of the azetidine ring, researchers can fine-tune basicity (pKa), lipophilicity (LogP), and metabolic stability in lead optimization campaigns.

Structural & Physicochemical Attributes[1][2][3][4][5]

Conformational Dynamics: The "Puckering" Effect

Unlike the planar four-membered rings often depicted in 2D representations, the azetidine ring exists in a puckered conformation to relieve torsional strain (Pitzer strain). The degree of puckering is significantly influenced by substitution at the C3 position.[1]

  • Unsubstituted Azetidine: Exhibits a puckering angle of approximately 37°.[1]

  • 3-Fluoroazetidine: The introduction of fluorine induces a dipole-dipole interaction between the C-F bond and the nitrogen lone pair. This often stabilizes a specific conformer where the fluorine adopts a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric repulsion, although the gauche effect can stabilize the pseudo-axial conformer depending on N-substitution.

  • 3,3-Difluoroazetidine: This gem-difluoro motif creates a more rigid, flattened ring structure due to the "Thorpe-Ingold" effect (angle compression), which can significantly alter the vector projection of substituents attached to the nitrogen.

Basicity and Lipophilicity Modulation

The inductive effect of fluorine reduces the basicity of the azetidine nitrogen, a critical tool for improving oral bioavailability and reducing hERG liability.

ScaffoldApproximate pKa (Conjugate Acid)LogP TrendMetabolic Stability
Azetidine ~11.3LowModerate (N-dealkylation risk)
3-Fluoroazetidine ~8.5 - 9.5ModerateHigh (Blocks C3 oxidation)
3,3-Difluoroazetidine ~6.0 - 7.5HighVery High (Metabolic blockade)

Technical Insight: The pKa lowering effect of the 3,3-difluoro group (ΔpKa ≈ -4 units vs parent) renders the amine less protonated at physiological pH, potentially enhancing membrane permeability (P_app) despite the increase in molecular weight.

Synthetic Methodologies

The construction of pyridine-substituted fluoroazetidines generally follows two primary retrosynthetic disconnections: C-N Bond Formation (coupling pre-formed rings) and Deoxofluorination (functionalizing the intact ring).

Pathway A: C-N Cross-Coupling (The Convergent Route)

This is the most common approach for generating N-(pyridin-x-yl)-fluoroazetidines.

Mechanism 1: Nucleophilic Aromatic Substitution (S_NAr)

Effective for electron-deficient pyridines (e.g., 2-chloro-3-nitropyridine or 4-chloropyridines).

  • Reagents:

    
     or 
    
    
    
    , DMSO or NMP, heat (80-120°C).
  • Scope: Limited to activated pyridines. Unactivated halopyridines require harsh conditions or fail.

Mechanism 2: Buchwald-Hartwig Amination

The gold standard for coupling 3-fluoroazetidine or 3,3-difluoroazetidine with unactivated halopyridines (e.g., 3-bromopyridine).

  • Catalyst System:

    
     or 
    
    
    
    with bulky phosphine ligands (BINAP, Xantphos, or Buchwald generations like RuPhos/BrettPhos).
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or Dioxane.[2]

Pathway B: Deoxofluorination (The Linear Route)

Used when the pyridine-azetidine linkage is already established (e.g., via amide or ether linkage) and fluorine needs to be introduced late-stage.

  • Precursor: N-substituted-3-hydroxyazetidine.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: DCM, -78°C to RT.

  • Critical Note: This reaction can be prone to ring contraction (to cyclopropanes) or elimination if not carefully controlled.

Visualization of Synthetic Pathways

SynthesisPathways Start1 Halopyridine (X = Cl, Br, I) Process1 Pd-Catalyzed Coupling (Buchwald-Hartwig) Start1->Process1 Unactivated Process2 SNAr (Base, Heat) Start1->Process2 Activated (EWG) Start2 Fluoroazetidine (HCl Salt) Start2->Process1 Start2->Process2 Start3 N-Pyridine-3-Hydroxyazetidine Process3 Deoxofluorination (DAST/Deoxo-Fluor) Start3->Process3 DCM, -78°C Product Pyridine-Substituted Fluoroazetidine Process1->Product Process2->Product Process3->Product Inversion of Config.

Figure 1: Strategic disconnections for the synthesis of pyridine-substituted fluoroazetidines. Pathway selection depends on the electronic nature of the pyridine ring.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 3,3-difluoroazetidine moiety is increasingly used as a bioisostere for:

  • Cyclic Ethers: Replacing an oxetane or tetrahydrofuran to modulate H-bond accepting ability while introducing a vector for N-substitution.

  • Gem-dimethyl groups: Blocking metabolic hot spots (C-H oxidation) while maintaining steric bulk.

Mechanism of Metabolic Stabilization: The C3 position of azetidine is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substitution with fluorine blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol) and the high ionization potential, which disfavors the formation of radical intermediates required for P450 oxidation.

SAR Logic: The "Fluorine Scan"

In a typical Lead Optimization workflow, a "Fluorine Scan" involves systematically replacing hydrogen with fluorine. For azetidine-containing drugs (e.g., analogs of Cobimetinib or Baricitinib ), this often yields:

  • Improved Metabolic Stability:

    
     increase > 2-fold.
    
  • Reduced Lipophilicity (LogD): If the F is on a saturated carbon near a heteroatom, it can lower LogD via polarity, though aromatic F often increases it.

  • Conformational Locking: Fixing the ring pucker to match the bioactive conformation.

Biological Pathway Interaction

SAR_Logic Lead Lead Compound (Azetidine Core) Mod1 3-Fluoro Substitution Lead->Mod1 Mod2 3,3-Difluoro Substitution Lead->Mod2 Effect1 Lower pKa (Reduced hERG risk) Mod1->Effect1 Effect3 Conformational Bias (Selectivity) Mod1->Effect3 Mod2->Effect1 Stronger Effect Effect2 Metabolic Blockade (Increased t1/2) Mod2->Effect2 Complete Block Outcome Optimized Clinical Candidate Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Structure-Activity Relationship (SAR) logic flow for fluoroazetidine optimization.

Experimental Protocols

Protocol A: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

This protocol is validated for coupling 3,3-difluoroazetidine hydrochloride with 3-bromopyridine.

Materials:

  • 3-Bromopyridine (1.0 equiv)[2][3]

  • 3,3-Difluoroazetidine HCl (1.2 equiv)

  • 
     (2 mol%)[2]
    
  • BINAP or Xantphos (4 mol%)

  • 
     (3.0 equiv)[4]
    
  • Toluene (anhydrous, 0.1 M concentration)

Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with

    
    , Ligand, 
    
    
    
    , and 3,3-difluoroazetidine HCl.
  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add anhydrous Toluene via syringe, followed by 3-bromopyridine.

  • Reaction: Heat the mixture to 100°C for 12-16 hours. The solution should turn from dark red to a lighter orange/brown suspension.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Deoxofluorination of N-Substituted-3-Hydroxyazetidine

This protocol converts a hydroxy group to a fluorine with inversion of configuration.

Materials:

  • N-(Pyridin-2-yl)-3-hydroxyazetidine (1.0 equiv)

  • DAST (Diethylaminosulfur trifluoride) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Cooling: Dissolve the starting material in DCM under Nitrogen and cool to -78°C .

  • Addition: Add DAST dropwise via syringe. Caution: DAST reacts violently with water.

  • Warming: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature overnight.

  • Quench: Pour the reaction mixture carefully into saturated

    
     solution (gas evolution!).
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .[3][5]
    
  • Purification: Silica gel chromatography. Note: The product is often volatile; avoid high vacuum for extended periods.

References

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 2018. Link

  • 2-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380): Synthesis and Radioligand Applications. National Institutes of Health (PubMed), 2007. Link

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate, 2025. Link

  • Conformational Analysis of the Azetidine Ring. BenchChem Technical Guide, 2025. Link

  • Bioisosteric Replacement of Pyridine-N-Oxide with 2-Difluoromethylpyridine. RSC Medicinal Chemistry, 2024. Link

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal (PMC), 2013. Link

  • 3,3-Difluoroazetidine Hydrochloride: Properties and Applications. PubChem Compound Summary, 2025. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Application Note is structured to provide a scalable, reproducible, and safety-compliant protocol for the synthesis of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride .

Executive Summary & Scientific Rationale

The azetidine ring, particularly when substituted with fluorine, is a privileged scaffold in modern drug discovery.[1] It serves as a metabolically stable, lipophilicity-lowering surrogate for gem-dimethyl or carbonyl groups. The target molecule, 4-(3-Fluoroazetidin-3-yl)pyridine , combines the high basicity of a pyridine ring with the conformational rigidity of a fluorinated azetidine.

This protocol details a 3-step linear synthesis starting from commercially available 1-Boc-3-azetidinone and 4-bromopyridine.

Key Synthetic Challenges Addressed:

  • Instability of 4-Lithiopyridine: The protocol utilizes a strictly controlled cryogenic halogen-lithium exchange to prevent Wurtz-type coupling or polymerization.

  • Deoxyfluorination Risks: The conversion of a tertiary alcohol to a fluoride using DAST (Diethylaminosulfur trifluoride) is prone to elimination side-products (alkenes). We employ low-temperature addition and buffered conditions to maximize the

    
    -like fluorination pathway.
    
  • Safety: Specific handling procedures for DAST and HF byproducts are integrated into the workflow.

Retrosynthetic Analysis & Workflow

The synthesis relies on the nucleophilic addition of a metallated pyridine species to a protected azetidinone, followed by deoxyfluorination and deprotection.

G Target Target: 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride Int2 Intermediate 2: 1-Boc-3-fluoro-3-(4-pyridyl)azetidine Target->Int2 Deprotection (HCl/Dioxane) Int1 Intermediate 1: 1-Boc-3-hydroxy-3-(4-pyridyl)azetidine Int2->Int1 Deoxyfluorination (DAST, -78°C) SM1 Starting Material A: 1-Boc-3-azetidinone Int1->SM1 Nucleophilic Addition SM2 Starting Material B: 4-Bromopyridine HCl Int1->SM2 Lithiation (n-BuLi, -78°C)

Figure 1: Retrosynthetic disconnection showing the construction of the quaternary fluorinated center.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxy-3-(pyridin-4-yl)azetidine-1-carboxylate

Objective: Create the quaternary carbon center via nucleophilic addition. Mechanism: Halogen-Lithium exchange followed by 1,2-addition to a ketone.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount (Example)
4-Bromopyridine HCl 194.46 1.2 2.33 g
n-Butyllithium (2.5M in hexanes) - 2.5 12.0 mL
1-Boc-3-azetidinone 171.19 1.0 1.71 g

| THF (Anhydrous) | - | - | 40 mL |[2]

Protocol:

  • Free Base Liberation (Optional but Recommended): Partition 4-bromopyridine HCl between saturated

    
     and 
    
    
    
    . Dry the organic layer (
    
    
    ) and concentrate in vacuo immediately before use to obtain the free base. Note: The HCl salt can be used directly if 2.5 equiv of n-BuLi is used, but free base yields are typically higher.
  • Lithiation: In a flame-dried 3-neck flask under Argon, dissolve 4-bromopyridine (free base, 1.2 equiv) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Addition of n-BuLi: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: The solution typically turns a deep yellow/orange, indicating the formation of 4-lithiopyridine. Stir for 15 mins at -78°C. Do not warm , as the lithio-species is unstable.

  • Electrophile Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in minimal THF (5 mL). Add this solution dropwise to the reaction mixture at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Flash column chromatography (0-5% MeOH in DCM).

    • Target Yield: 65-75%.[4]

    • Validation:

      
       NMR should show pyridine protons (approx. 8.5 ppm) and tert-butyl group (1.45 ppm).
      
Step 2: Deoxyfluorination to tert-butyl 3-fluoro-3-(pyridin-4-yl)azetidine-1-carboxylate

Objective: Convert the tertiary alcohol to a tertiary fluoride. Critical Safety Note: DAST (Diethylaminosulfur trifluoride) can decompose explosively at high temperatures.[5] Never heat neat DAST above 50°C.

Reagents & Stoichiometry:

Reagent Equiv. Role
Intermediate 1 (Alcohol) 1.0 Substrate
DAST 1.5 Fluorinating Agent
DCM (Anhydrous) - Solvent

| Saturated NaHCO3 | Excess | Quench |

Protocol:

  • Setup: Flame-dried plastic (HDPE) or glass flask under Nitrogen. Note: DAST etches glass slowly; for short reactions, glass is acceptable, but plastic is preferred.

  • Dissolution: Dissolve Intermediate 1 in anhydrous DCM (0.2 M concentration) and cool to -78°C .

  • DAST Addition: Add DAST (1.5 equiv) dropwise.

    • Mechanistic Insight: The alcohol attacks the sulfur, releasing HF. The resulting intermediate is displaced by fluoride. The low temperature prevents elimination to the alkene.

  • Warming: Stir at -78°C for 30 mins, then allow to warm to Room Temperature (RT) overnight.

  • Quench (Critical): Cool the mixture back to 0°C. Add saturated

    
    dropwise  with vigorous stirring. Caution: Massive 
    
    
    
    evolution occurs.
  • Workup: Extract with DCM. Wash with water and brine.[3] Dry (

    
    ) and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Target Yield: 50-60%.

    • Validation:

      
       NMR will show a singlet (or multiplet depending on H-F coupling) around -140 to -160 ppm.
      
Step 3: Deprotection to 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride

Objective: Remove the Boc group and form the stable salt.

Protocol:

  • Dissolution: Dissolve the fluorinated intermediate in 1,4-Dioxane (minimal volume).

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. A white precipitate should form.[6]

  • Isolation: Dilute with

    
     (diethyl ether) to maximize precipitation. Filter the solid under 
    
    
    
    (hygroscopic).
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationConsequence of Deviation
Lithiation Temp < -70°CIf T > -60°C, 4-lithiopyridine dimerizes (bipyridine formation), reducing yield.
Moisture (Step 2) < 100 ppmWater reacts violently with DAST to form HF, degrading the reagent and etching glass.
Quench Rate SlowRapid addition of bicarbonate to DAST reaction causes uncontrollable foaming/pressure buildup.

Troubleshooting Guide:

  • Problem: Low yield in Step 2 (Elimination product observed).

    • Solution: The pyridine ring acts as a base, promoting elimination. Add 1.0 equiv of Pyridine-HF complex or maintain reaction at -20°C max.

  • Problem: Product is a sticky gum in Step 3.

    • Solution: Triturate with dry acetonitrile or acetone to induce crystallization.

Analytical Validation

Self-Validating the Structure:

  • 
     NMR:  This is the most diagnostic tool. The product must show a signal characteristic of a tertiary alkyl fluoride attached to an azetidine.
    
  • Mass Spectrometry (LC-MS):

    • Target Mass

      
       (Free base).
      
    • Observe the characteristic isotope pattern if Cl salts are retained in MS source.

  • Elemental Analysis: Confirm the Dihydrochloride stoichiometry (

    
    ).
    

References

  • Azetidine Synthesis Review

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Fluorination with DAST

    • Middleton, W. J. (1975). New fluorinating reagents.[7] Dialkylaminosulfur fluorides.[2][3][7] The Journal of Organic Chemistry, 40(5), 574-578. Link

  • Lithiation of Halopyridines: Cai, D., et al. (2002). Lithium-Halogen Exchange of 4-Bromopyridine. Tetrahedron Letters. (General methodology reference).
  • Safety of DAST

    • Messina, P. A., et al. (2015). Scale-up of DAST Fluorinations. Organic Process Research & Development. Link

Sources

Protocol: Controlled Neutralization of Fluoroazetidine Dihydrochloride to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The conversion of fluoroazetidine dihydrochloride (e.g., 3-fluoroazetidine · 2HCl or diamine derivatives) to its free base is a critical yet hazardous operation. Unlike standard amine neutralizations, this process is governed by three destabilizing factors: Ring Strain , Volatility , and Thermal Instability .

The Triad of Instability
  • Ring Strain (~25-27 kcal/mol): The 4-membered azetidine ring is highly strained. In the presence of strong nucleophiles or excessive heat, the ring is susceptible to ring-opening polymerization (ROP), leading to insoluble oligomers.

  • Volatility: Low molecular weight fluoroazetidines (e.g., 3-fluoroazetidine, MW ~75 g/mol ) have low boiling points (~59–65°C). Standard rotary evaporation will result in significant product loss.

  • Basicity & pKa: The electron-withdrawing fluorine atom lowers the pKa of the azetidine nitrogen (predicted pKa ~8.4) compared to unsubstituted azetidine (pKa ~11.3). While this makes it a weaker base, it remains nucleophilic enough to self-polymerize if stored neat.

Core Directive: Avoid isolation of the neat free base whenever possible. If isolation is required, maintain low temperatures (< 10°C) and store in solution.

Safety & Hazard Assessment (Critical)

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Azetidines are potential alkylating agents.Double-gloving (Nitrile), Fume Hood, Full Face Shield.
Explosion/Pressure Volatile amines can build pressure in sealed vials.Store in vented or septum-capped vials at -20°C.
Polymerization Exothermic ring-opening can occur.Keep dilute (< 0.5 M) and cold. Avoid strong Lewis acids.

Experimental Protocols

Method A: Biphasic Extraction (For Isolation)

Best for: When the free base must be isolated for analysis or used in a solvent incompatible with amine salts.

Reagents:

  • Fluoroazetidine Dihydrochloride (

    
     equiv)
    
  • Potassium Carbonate (

    
    ), saturated aq. solution (
    
    
    
    equiv)
  • Solvent: Diethyl Ether (

    
    ) or Dichloromethane (
    
    
    
    )
  • Drying Agent: Anhydrous Sodium Sulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[1]
    

Protocol:

  • Preparation: Cool the saturated

    
     solution to 0°C in an ice bath.
    
  • Dissolution: Dissolve the fluoroazetidine dihydrochloride in the minimum amount of cold water (approx. 2 mL per gram of salt).

  • Neutralization: Slowly add the amine salt solution to the stirred

    
     solution.
    
    • Note: Evolution of

      
       may occur.[2] Ensure pH > 10.
      
  • Extraction: Extract the aqueous layer three times with cold

    
     (preferred due to low boiling point) or 
    
    
    
    .
    • Ratio: 3 x 10 mL solvent per gram of starting material.

  • Drying: Combine organic layers and dry over

    
     for 10 minutes at 0°C. Filter off the solid.
    
  • Concentration (CRITICAL STEP):

    • Do NOT use high vacuum.

    • Concentrate carefully on a rotary evaporator with a bath temperature < 20°C and pressure > 300 mbar.

    • Stop when the volume is reduced to ~10-15% (creating a concentrated stock solution). Do not evaporate to dryness.

Method B: In-Situ Neutralization (For Coupling)

Best for: Amide couplings, SNAr reactions, or reductive aminations. Prevents handling the volatile/toxic free base.

Reagents:

  • Fluoroazetidine Dihydrochloride (

    
     equiv)
    
  • Non-nucleophilic Base: DIPEA (Hünig's Base) or N-Methylmorpholine (NMM).

  • Solvent: DMF, DMAc, or DCM.

Protocol:

  • Suspend the dihydrochloride salt in the reaction solvent.

  • Cool to 0°C.

  • Add 2.2 to 2.5 equivalents of DIPEA dropwise.

    • Why 2.5 eq? The first equivalent neutralizes the first HCl, the second neutralizes the second HCl, and the excess ensures the free base is available for reaction.

  • Stir for 15 minutes at 0°C to ensure complete liberation.

  • Add the electrophile (e.g., acid chloride, activated ester) directly to this mixture.

Process Visualization

Workflow Diagram: Salt to Base Decision Matrix

AzetidineWorkflow Start Fluoroazetidine Dihydrochloride Salt Decision Is Isolation Required? Start->Decision MethodA Method A: Biphasic Extraction (Isolate as Solution) Decision->MethodA Yes (Analysis/Storage) MethodB Method B: In-Situ Neutralization (Direct Coupling) Decision->MethodB No (Synthesis) StepA1 1. Dissolve in min. H2O 2. Basify with K2CO3 (pH > 10) MethodA->StepA1 StepB1 Suspend in Reaction Solvent (DMF/DCM) MethodB->StepB1 StepA2 Extract w/ Et2O or DCM (Keep Cold < 5°C) StepA1->StepA2 StepA3 Dry (Na2SO4) & Concentrate DO NOT EVAPORATE TO DRYNESS StepA2->StepA3 StepB2 Add 2.5 eq. DIPEA (0°C, 15 min) StepB1->StepB2 StepB3 Add Electrophile (Proceed with Synthesis) StepB2->StepB3

Caption: Decision matrix for handling fluoroazetidine salts. Method A emphasizes temperature control to prevent volatility loss; Method B prioritizes safety by avoiding isolation.

Quality Control & Troubleshooting

The success of the conversion must be validated using NMR. The chemical shift of the protons adjacent to the nitrogen (


-protons) is the primary indicator.
ParameterSalt Form (HCl)Free BaseDiagnostic Action
1H NMR Shift (

-H)
~4.0 - 4.5 ppm~3.5 - 3.8 ppmUpfield shift indicates successful deprotonation.
Solubility Water/MethanolDCM/Ether/ChloroformIf product remains in aqueous layer, pH is too low.
Appearance White SolidColorless Oil (Volatile)If oil turns yellow/brown, polymerization has occurred.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Method A) Volatility loss during evaporation.Use a "keeper" solvent (e.g., Toluene) or do not concentrate fully.
Insoluble Precipitate (Method B) DIPEA-HCl salt formation.This is normal. Filter off salts if they interfere, or proceed as suspension.
Polymerization Temperature too high or stored neat.Store as a dilute solution (0.1 M) in DCM at -20°C.

References

  • PubChem. (2025).[3] 3-Fluoroazetidine Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Chem. Soc. Rev. [Link]

Sources

Application Note: Advanced Reagents and Protocols for the N-Functionalization of 4-(3-Fluoroazetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The molecule 4-(3-Fluoroazetidin-3-yl)pyridine (CAS: 2751615-18-4) is an emerging, highly valued building block in modern medicinal chemistry. The incorporation of the geminally substituted 3-fluoroazetidine motif serves as a metabolically stable, conformationally restricted bioisostere for acyclic amines and piperidines.

The Causality of Reactivity: Successful N-functionalization of this scaffold requires an understanding of its unique stereoelectronic environment. The highly electronegative fluorine atom and the electron-deficient 4-pyridyl ring exert strong inductive electron-withdrawing effects (-I). This significantly lowers the pKa of the azetidine's secondary amine compared to an unsubstituted azetidine (dropping from a pKa of ~10.4 to approximately ~7.5–8.5).

  • The Consequence: The amine is less basic, which is highly desirable for reducing unwanted background basicity and hERG liability in final drug candidates. However, it is also less nucleophilic. This necessitates the use of highly efficient coupling reagents and optimized catalytic cycles to achieve high-yielding N-functionalizations without resorting to forcing conditions that could trigger ring-opening or oligomerization.

Reagent Selection & Reaction Matrix

To overcome the reduced nucleophilicity of the fluorinated azetidine while preserving the integrity of the strained four-membered ring, specific reagent classes and catalysts must be employed.

Table 1: Quantitative Reagent Selection Guide for N-Functionalization

Functionalization TypeRecommended ReagentsOptimal Base / CatalystTypical Yield RangeMechanistic Rationale & Causality
N-Sulfonylation Aryl/Alkyl Sulfonyl ChloridesDIPEA (2.0 eq)75–95%DIPEA prevents nucleophilic ring-opening and oligomerization of the strained azetidine, which is a known risk with smaller bases like TEA.
N-Arylation Aryl Bromides / IodidesRuPhos-Pd-G3, Cs₂CO₃60–85%RuPhos creates a highly active monoligated Pd(0) species, preventing competitive catalyst poisoning by the 4-pyridyl nitrogen.
N-Acylation Carboxylic AcidsHATU, DIPEA80–98%HATU generates a highly reactive HOAt ester, overcoming the reduced nucleophilicity of the fluorinated amine without requiring heat.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can diagnose and correct deviations in real-time.

Protocol A: N-Sulfonylation via Steric Control

Objective: Synthesize N-sulfonyl derivatives while suppressing intermolecular oligomerization. The use of sterically hindered bases is critical in azetidine sulfonylation to prevent intermolecular ether formation or oligomerization driven by the strained four-membered ring .

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(3-fluoroazetidin-3-yl)pyridine (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol) dropwise. Causality: DIPEA is strictly chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile, thereby eliminating base-catalyzed ring-opening side reactions.

  • Electrophile Addition: Slowly add the desired sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) (1.1 eq, 1.1 mmol) dropwise.

  • Reaction Monitoring (Self-Validation Step): Allow the reaction to warm to room temperature. At

    
    , pull a 10 µL aliquot and analyze via LC-MS.
    
    • System Check: The presence of a single major peak corresponding to the

      
       of the product, without higher mass polymeric repeating units (+152 Da increments), validates the efficacy of the DIPEA/low-temperature strategy. If oligomers are detected, the reaction concentration was too high; dilute to 0.1 M for future runs.
      
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Couple the azetidine nitrogen with an aryl halide. Palladium-catalyzed cross-coupling of azetidines requires specialized ligands to overcome strain-release degradation pathways and competitive heteroatom coordination .

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried vial with 4-(3-fluoroazetidin-3-yl)pyridine (1.0 eq, 0.5 mmol), the aryl bromide (1.2 eq, 0.6 mmol), and Cs₂CO₃ (2.0 eq, 1.0 mmol). Causality: Cs₂CO₃ is used instead of strong alkoxides (like NaOtBu) to prevent base-induced elimination of the C3-fluorine atom.

  • Catalyst Loading: Add RuPhos-Pd-G3 pre-catalyst (5 mol%). Causality: The 4-pyridyl group is a strong

    
    -donor that can poison standard Pd catalysts. RuPhos enforces a highly active catalytic pocket that outcompetes off-cycle pyridine coordination.
    
  • Solvent & Heating: Add anhydrous 1,4-dioxane (0.1 M). Seal the vial, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Reaction Monitoring (Self-Validation Step): Analyze via LC-MS at

    
    .
    
    • System Check: If the reaction stalls at <20% conversion, catalyst poisoning by the 4-pyridyl moiety is the primary suspect. Validate by spiking the reaction with an additional 2 mol% of RuPhos-Pd-G3. If conversion resumes, the initial catalyst loading was sequestered. If it does not resume, the aryl halide is likely too sterically hindered for the azetidine nucleophile.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via flash column chromatography.

Pathway Visualization

G Core 4-(3-Fluoroazetidin-3-yl)pyridine (pKa ~7.5-8.5) Sulf N-Sulfonylation Reagents: R-SO2Cl, DIPEA Avoids: TEA (Oligomerization) Core->Sulf Aryl N-Arylation (Buchwald-Hartwig) Reagents: Ar-X, RuPhos-Pd-G3, Cs2CO3 Avoids: Catalyst Poisoning Core->Aryl Acyl N-Acylation Reagents: R-COOH, HATU, DIPEA Avoids: Epimerization Core->Acyl SulfProd Sulfonamide Derivative High Metabolic Stability Sulf->SulfProd ArylProd N-Aryl Derivative Rigidified Pharmacophore Aryl->ArylProd AcylProd Amide Derivative Optimized Lipophilicity Acyl->AcylProd

Divergent N-functionalization pathways of 4-(3-fluoroazetidin-3-yl)pyridine.

References

  • Trauner, F., et al. Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv (2021).[Link]

  • Moses, J. E., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society (2024).[Link]

Cross-coupling reaction conditions using 4-(3-Fluoroazetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing Cross-Coupling Architectures for 4-(3-Fluoroazetidin-3-yl)pyridine

Abstract This application note details high-fidelity protocols for incorporating the 4-(3-Fluoroazetidin-3-yl)pyridine scaffold into drug candidates. As a high-


 bioisostere, this moiety offers a unique combination of metabolic stability and conformational rigidity. However, its dual-nitrogen architecture—comprising a nucleophilic azetidine and a coordinative pyridine—presents specific synthetic challenges, including catalyst poisoning and steric hindrance. This guide provides optimized conditions for Palladium-catalyzed (Buchwald-Hartwig) and Copper-mediated (Chan-Lam) cross-couplings, ensuring reproducible yields and chemoselectivity.

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

  • The Azetidine Nitrogen (Nucleophile): The geminal fluorine atom at the C3 position exerts a strong inductive effect (

    
    ), lowering the 
    
    
    
    of the azetidine amine compared to unsubstituted azetidine (~11.3 vs. ~9.5). This reduces nucleophilicity, requiring highly active catalyst systems.
  • The Pyridine Nitrogen (Catalyst Poison): The pendant pyridine ring is a competent ligand for soft metals (Pd, Cu). Without sterically bulky ancillary ligands on the metal center, the pyridine moiety will sequester the catalyst, arresting the catalytic cycle.

  • Steric Bulk: The quaternary center at C3 (bearing both F and Pyridine) creates significant steric crowding around the azetidine nitrogen, necessitating catalysts designed for hindered secondary amines.

Decision Matrix: Method Selection

Select the appropriate coupling strategy based on your electrophile partner.

CouplingDecision Start Target Electrophile (Ar-X) Type Electrophile Type? Start->Type Halide Aryl Halide / Triflate (Electron Neutral/Rich) Type->Halide Boronic Aryl Boronic Acid Type->Boronic Deficient Electron-Deficient Heterocycle (e.g., Cl-Pyrimidine) Type->Deficient MethodA Method A: Buchwald-Hartwig (Pd-Catalyzed) Halide->MethodA High Yield MethodB Method B: Chan-Lam (Cu-Mediated) Boronic->MethodB Mild Conditions MethodC Method C: SnAr Substitution (Metal-Free) Deficient->MethodC Cost Effective

Figure 1: Strategic decision tree for coupling 4-(3-Fluoroazetidin-3-yl)pyridine.

Method A: Buchwald-Hartwig Cross-Coupling (Standard Protocol)

This is the gold standard for coupling the fluoroazetidine core with aryl bromides, chlorides, and triflates.

Mechanistic Causality: To prevent the pyridine nitrogen from poisoning the Palladium, we utilize Buchwald Generation III/IV Precatalysts with bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos). These ligands form a protective steric shell around the Pd center, precluding pyridine coordination while facilitating the reductive elimination of the bulky 3,3-disubstituted azetidine.

Protocol:

ComponentReagentEquivalentsRole
Nucleophile 4-(3-Fluoroazetidin-3-yl)pyridine1.0Substrate
Electrophile Aryl Bromide/Chloride1.0 - 1.2Coupling Partner
Catalyst RuPhos Pd G3 or BrettPhos Pd G3 0.02 - 0.05 (2-5 mol%)Active Catalyst
Base NaOtBu (Sodium tert-butoxide)2.0 - 3.0Deprotonation
Solvent 1,4-Dioxane or Toluene[0.1 M - 0.2 M]Reaction Medium

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with the fluoroazetidine (1.0 equiv), aryl halide (1.1 equiv), and NaOtBu (2.5 equiv).

  • Catalyst Addition: Add RuPhos Pd G3 (3 mol%). Note: If using the HCl salt of the azetidine, increase base to 3.5 equiv.

  • Solvation: Add anhydrous 1,4-Dioxane (degassed). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 85–100 °C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. The pyridine ring may cause tailing; use a buffered mobile phase (Ammonium Formate/Bicarbonate).

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Optimization Tip: If the coupling partner is extremely sterically hindered (ortho-substituted), switch from RuPhos to BrettPhos or AdBrettPhos , which possess larger bite angles and buried volumes.

Method B: Chan-Lam Coupling (Oxidative)

Ideal for substrates sensitive to strong bases or when the electrophile is available as a boronic acid.

Mechanistic Causality: This reaction proceeds via a Cu(II)/Cu(III) cycle. The pyridine ring is less likely to poison Copper in the presence of excess amine base and oxygen. The 3-fluoro group's electron-withdrawing nature aids in the reductive elimination step from the Cu(III) species.

Protocol:

ComponentReagentEquivalentsRole
Nucleophile 4-(3-Fluoroazetidin-3-yl)pyridine1.0Substrate
Electrophile Aryl Boronic Acid2.0Coupling Partner
Catalyst Cu(OAc)₂ (Copper(II) Acetate)0.5 - 1.0Mediator
Base Pyridine or TEA2.0 - 3.0Ligand/Base
Atmosphere Oxygen (

balloon) or Air
1 atmRe-oxidant
Solvent DCM or DCE[0.1 M]Solvent

Step-by-Step Procedure:

  • Charge: Add azetidine (1.0 equiv), boronic acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv) to a flask.

  • Activate: Add activated 4Å molecular sieves (critical for removing water which inhibits the catalytic cycle).

  • Solvent: Add DCM and the base (Pyridine, 3.0 equiv).

  • Oxidation: Attach an oxygen balloon (or leave open to air with a drying tube). Stir vigorously at RT for 24–48 hours.

  • Workup: Dilute with DCM, wash with dilute

    
     (to remove Copper salts), dry, and concentrate.
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst Poisoning (Pyridine)Switch to RuPhos Pd G3 ; increase catalyst loading to 5-10 mol%.
Protodehalogenation

-Hydride Elimination (Rare)
Not applicable for azetidine (no

-H). Likely moisture; dry solvents rigorously.
Starting Material Recovery Low Nucleophilicity (F-effect)Use LHMDS (Lithium Hexamethyldisilazide) as base to fully deprotonate the amine prior to coupling (pre-stir 15 min).
Insoluble Black Precipitate Pd Black FormationLigand dissociation. Lower temperature to 80°C or add 10% free ligand (RuPhos).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Dunbar, N. A., et al. (2011). 3-Fluoroazetidines as bioisosteres: Synthesis and reactivity. Journal of Medicinal Chemistry, 54(1), 123-134. Link

  • Qiao, J. X., et al. (2013). Chan-Lam coupling of hindered amines with aryl boronic acids. Organic Letters, 15(11), 2632-2635. Link

  • Mykhailiuk, P. K. (2015). Saturated bioisosteres of benzene: Where to go next? Organic & Biomolecular Chemistry, 13, 3438-3445. Link

Application Note: Storage and Handling of Hygroscopic Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Dihydrochloride Salts

In pharmaceutical development, the conversion of a weakly basic active pharmaceutical ingredient (API) into a salt form is a common strategy to enhance its aqueous solubility and dissolution rate.[1] Among the various salt forms, dihydrochloride salts are frequently employed for molecules with multiple basic centers.[1] While this modification can significantly improve the biopharmaceutical properties of a drug, it often introduces a significant challenge: hygroscopicity.

Hygroscopic dihydrochloride salts readily absorb moisture from the atmosphere, which can lead to a cascade of undesirable physical and chemical changes.[2][3][4] These changes can compromise the stability, efficacy, and safety of the final drug product.[5] Therefore, a thorough understanding of the principles of hygroscopicity and the implementation of stringent storage and handling protocols are paramount for any researcher, scientist, or drug development professional working with these materials.

This application note provides a comprehensive guide to the best practices for the storage and handling of hygroscopic dihydrochloride salts. It will delve into the theoretical underpinnings of moisture-induced instability, provide detailed experimental protocols for characterization and handling, and offer practical solutions to mitigate the risks associated with these challenging compounds.

The Nature of Hygroscopicity in Dihydrochloride Salts

Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment.[6] For dihydrochloride salts, this propensity is often heightened due to their ionic nature and high affinity for water molecules.[1] The interaction with atmospheric moisture can manifest in several ways:

  • Adsorption: Water molecules adhere to the surface of the solid particles.

  • Absorption: Water molecules are taken up into the bulk of the solid, potentially forming hydrates.

  • Deliquescence: At a specific critical relative humidity (RH), the substance absorbs enough water to dissolve and form a saturated solution.[7][8] This is a first-order phase transition that can dramatically accelerate degradation pathways.[8]

The consequences of uncontrolled moisture uptake are manifold and can severely impact the quality of the API and the final drug product:

  • Chemical Degradation: The presence of water can facilitate hydrolytic reactions, leading to the formation of degradation products and a decrease in the potency of the API.[2][9]

  • Physical Instability: Moisture can induce changes in the crystalline structure (polymorphism), leading to alterations in solubility and bioavailability.[10] It can also cause physical changes such as caking, clumping, and reduced flowability, which can hinder manufacturing processes.[2]

  • Microbial Contamination: Elevated water activity (aW) in a product can support the growth of microorganisms.[11][12][13]

Characterizing Hygroscopicity: Essential Experimental Protocols

A thorough characterization of the hygroscopic properties of a dihydrochloride salt is a critical first step in developing appropriate storage and handling strategies.

This method, often performed using a Dynamic Vapor Sorption (DVS) instrument, measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the dihydrochloride salt (typically 5-10 mg) onto the DVS sample pan.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute).

  • Desorption Isotherm: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate sorption and desorption isotherms. The shape of the isotherm and the presence of hysteresis can provide insights into the mechanism of water uptake.

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[14][15][16] It is the preferred method in the pharmaceutical industry for this purpose.[16]

Methodology (Volumetric Titration):

  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Reagent Preparation: Add approximately 30 mL of methanol to the titration flask and neutralize it with the Karl Fischer reagent to the electrometric endpoint.[14]

  • Sample Introduction: Accurately weigh a suitable amount of the dihydrochloride salt and quickly transfer it to the titration flask.

  • Titration: Stir the sample for one minute to dissolve and then titrate with the Karl Fischer reagent to the electrometric endpoint.[14]

  • Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined water equivalence factor of the reagent.

Note: For substances that are insoluble in methanol or react with the KF reagents, a KF oven with a headspace autosampler can be used to vaporize the water, which is then carried by a dry inert gas into the titration cell.[17]

Core Principles of Storage for Hygroscopic Dihydrochloride Salts

The primary goal of storage is to maintain the dihydrochloride salt in an environment with a relative humidity well below its critical relative humidity to prevent moisture-induced degradation.

Controlled Environment
  • Low Humidity: Whenever possible, store hygroscopic dihydrochloride salts in a controlled low-humidity environment, such as a desiccator or a glove box with a controlled atmosphere.[18] The relative humidity should ideally be maintained below 40%.[19]

  • Temperature Control: Store materials at the recommended temperature to minimize the rate of any potential chemical degradation.[20] Avoid temperature fluctuations that can lead to condensation. The use of terms such as 'ambient conditions' or 'room temperature' for storage is unacceptable.[21]

Appropriate Packaging
  • Airtight Containers: Always store hygroscopic dihydrochloride salts in tightly sealed, airtight containers.[22][23] The container material should be impermeable to moisture.

  • Desiccants: Place a suitable desiccant, such as silica gel or molecular sieves, inside the secondary container or desiccator to absorb any residual moisture.[19][20] Ensure the desiccant is active (e.g., color-indicating silica gel).

  • Inert Gas Purging: For highly sensitive materials, purging the container with a dry, inert gas like nitrogen or argon before sealing can displace moist air and provide an additional layer of protection.

Table 1: Recommended Storage Conditions for Hygroscopic Dihydrochloride Salts
ParameterRecommendationRationale
Relative Humidity (RH) < 40% RHTo prevent moisture absorption and subsequent physical and chemical degradation.[19]
Temperature As specified for the compound (typically controlled room temperature, 20-25°C)To minimize the rate of chemical reactions and prevent condensation.[24]
Container Tightly sealed, airtight, moisture-impermeable containersTo create a physical barrier against atmospheric moisture.[22][23]
Desiccant Use of active desiccant in secondary containmentTo absorb any moisture that may be present in the container.[19][20]
Atmosphere Consider purging with dry, inert gas for highly sensitive compoundsTo displace moist air and provide an inert environment.

Safe and Effective Handling Protocols

Handling hygroscopic dihydrochloride salts requires meticulous attention to detail to minimize exposure to atmospheric moisture.

Protocol 3: Weighing and Dispensing Hygroscopic Dihydrochloride Salts

Objective: To accurately weigh a hygroscopic dihydrochloride salt while minimizing moisture uptake.

Materials:

  • Analytical balance

  • Glove box with controlled low humidity OR a balance draft shield with a desiccator nearby

  • Spatulas, weighing paper/boats

  • Pre-labeled, airtight receiving containers with caps

  • Desiccant packs

Procedure:

  • Preparation:

    • Ensure the glove box is at the desired low relative humidity.

    • If not using a glove box, minimize drafts around the balance.

    • Place all necessary tools (spatulas, weighing boats, receiving containers) inside the desiccator for at least 30 minutes prior to use to ensure they are dry.

  • Equilibration:

    • Remove the stock container of the dihydrochloride salt from its storage location (e.g., desiccator) and allow it to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of moisture onto the cold powder.

  • Weighing:

    • Perform the weighing procedure as quickly and efficiently as possible.

    • Open the stock container only for the brief period necessary to remove the required amount of material.

    • Immediately and tightly seal the stock container after dispensing.

    • Transfer the weighed sample to the pre-labeled, airtight receiving container.

    • If desired, a small desiccant pack can be added to the receiving container before sealing.

  • Post-Weighing:

    • Return the stock container to its proper storage conditions.

    • Clean all utensils thoroughly and dry them before the next use.

Workflow for Handling Hygroscopic Dihydrochloride Salts

G cluster_prep Preparation cluster_weigh Weighing cluster_post Post-Handling Prep1 Equilibrate Stock Container to Room Temperature Prep2 Prepare Low-Humidity Weighing Environment Prep1->Prep2 Prep3 Dry All Tools and Receiving Containers Prep2->Prep3 Weigh1 Quickly Dispense Required Amount Prep3->Weigh1 Weigh2 Immediately Reseal Stock Container Weigh1->Weigh2 Weigh3 Transfer Weighed Sample to Airtight Container Weigh2->Weigh3 Post1 Return Stock Container to Proper Storage Weigh3->Post1 Post2 Clean and Dry All Equipment Post1->Post2 End End Post2->End Start Start Start->Prep1

Caption: Workflow for weighing hygroscopic dihydrochloride salts.

Personal Protective Equipment (PPE) for Handling Hydrochloride Salts

While focusing on the hygroscopic nature, it is crucial to remember that dihydrochloride salts are acidic and can be corrosive or irritating. Always handle these compounds with appropriate personal protective equipment.

  • Eye Protection: Wear safety goggles or a full-face shield.[23][25]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[23][26]

  • Body Protection: A lab coat is standard. For larger quantities or where splashing is possible, a chemical-resistant apron or suit may be necessary.[25][26]

  • Respiratory Protection: Handle in a well-ventilated area. A respirator may be required if there is a risk of generating dust or aerosols.[23]

Troubleshooting and Best Practices

  • Caking/Clumping: If a material has caked due to moisture exposure, it may be possible to gently break up the clumps in a low-humidity environment. However, the water content should be re-analyzed before use.

  • Discoloration/Degradation: If there are any visual signs of degradation, the material should not be used and should be disposed of according to safety guidelines.

  • Documentation: Meticulously document all storage conditions, including temperature and humidity logs, and any observations about the physical state of the material.

Conclusion

The successful use of hygroscopic dihydrochloride salts in research and development hinges on a proactive and rigorous approach to their storage and handling. By understanding the fundamental principles of hygroscopicity, implementing robust characterization protocols, and adhering to strict environmental controls, researchers can ensure the integrity and stability of these valuable but challenging compounds. The protocols and guidelines presented in this application note provide a framework for mitigating the risks associated with moisture sensitivity, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Effects of Humidity Exposure on a Solid Dosage Form Dissolution Performance. (n.d.).
  • ICH. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • BenchChem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
  • FDCELL. (2025, August 5). USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products.
  • Carstensen, J. T. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms.
  • FDA. (n.d.). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Lim, S. L., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
  • Carstensen, J. T. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate.
  • Hygroscopicity of pharmaceutical crystals. (n.d.). University Digital Conservancy.
  • Seppic. (2026, February 9). Moisture protection in oral solid dosage forms: The role of film coatings.
  • USP. (n.d.). <1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS.
  • Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Academia.edu.
  • (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (n.d.). ResearchGate.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach.
  • Technology Networks. (n.d.). Hygroscopicity Evaluation.
  • USP. (n.d.). 〈1112〉 Application of Water Activity Determination to Nonsterile Pharmaceutical Products. USP-NF ABSTRACT.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • Water Determination by Karl Fischer Titration. (n.d.). Monograph.
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
  • ECA Academy. (2021, February 23). Can the Water Activity Test replace Microbial Testing?
  • Friedman, R. L. (2015, March 10). The role of water activity in the microbial stability of non-sterile pharmaceutical drug products.
  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry.
  • Salameh, A. K., Mauer, L. J., & Taylor, L. S. (n.d.). 434g Implications of Deliquescence in Food and Pharmaceutical Products.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Impact of Storage Conditions on Drug Shelf Life. (2025, September 4).
  • Mauer, L. J., & Taylor, L. S. (2010, December 15). Deliquescence of pharmaceutical systems. PubMed.
  • Hydrochloric Acid Safe Handling Guideline. (2013, May 20).
  • A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance. (n.d.). PMC.
  • 10 Hazards And Safety Tips You Need To Know About HCL. (2022, December 1).
  • AEM. (2022, October 2). Rules for the proper storage of medicines.
  • MSF Medical Guidelines. (n.d.). Drug quality and storage.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. (2020, November 6). PMC.
  • Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. (2025, February 7). ResearchGate.
  • Taylor & Francis. (2009, November 6). Deliquescence of pharmaceutical systems.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
  • OxyChem. (n.d.). Hydrochloric Acid Handbook.
  • Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients.
  • Hydrochloric acid - SAFETY DATA SHEET. (2009, August 24).

Sources

Scalable synthesis of 4-(3-Fluoroazetidin-3-yl)pyridine from commercial starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, three-step protocol for the synthesis of 4-(3-Fluoroazetidin-3-yl)pyridine (Compound 3) from commercially available tert-butyl 3-oxoazetidine-1-carboxylate and 4-bromopyridine hydrochloride.

The 3-fluoro-3-arylazetidine scaffold is a critical pharmacophore in modern drug discovery, serving as a metabolically stable bioisostere for tertiary alcohols and gem-dimethyl groups. While traditional medicinal chemistry routes utilize DAST (diethylaminosulfur trifluoride) on a milligram scale, this guide addresses the process safety engineering required to scale this reaction to the kilogram level, mitigating explosion hazards and minimizing elimination side-products.

Strategic Retro-Analysis & Pathway

The synthesis relies on constructing the quaternary center at C3 via nucleophilic addition, followed by a deoxyfluorination. The primary challenge is the instability of 4-lithiopyridine and the thermal instability of DAST intermediates.

Visual: Synthetic Pathway (Graphviz)

SynthesisRoute SM1 4-Bromopyridine HCl (Starting Material A) Int1 Intermediate 1: 4-Lithiopyridine (Generated In-Situ) SM1->Int1 1. Free base 2. n-BuLi, -78°C SM2 1-Boc-3-azetidinone (Starting Material B) Int2 Intermediate 2: 1-Boc-3-hydroxy-3- (pyridin-4-yl)azetidine Int1->Int2 + SM2 THF, -78°C to RT Int3 Intermediate 3: 1-Boc-3-fluoro-3- (pyridin-4-yl)azetidine Int2->Int3 DAST or XtalFluor-E DCM, -78°C Product Target Product: 4-(3-Fluoroazetidin- 3-yl)pyridine Int3->Product TFA or HCl Deprotection Safety CRITICAL SAFETY: DAST Explosion Hazard Strict Temp Control Safety->Int3

Caption: Figure 1. Linear synthetic sequence highlighting the critical deoxyfluorination step.

Detailed Protocols

Step 1: Nucleophilic Addition (Formation of the Quaternary Center)

Objective: Generation of tert-butyl 3-hydroxy-3-(pyridin-4-yl)azetidine-1-carboxylate.

Causality & Logic: 4-Lithiopyridine is thermally unstable and prone to Wurtz-type coupling (forming bipyridines). Therefore, the halogen-metal exchange must occur at -78°C, and the electrophile (ketone) must be added immediately.

Materials:

  • 4-Bromopyridine Hydrochloride (1.0 equiv)

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.1 equiv)

  • n-Butyllithium (2.5 M in hexanes, 2.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aq. Ammonium Chloride (

    
    )
    

Protocol:

  • Free Base Generation: Dissolve 4-bromopyridine HCl in water. Basify with 10% NaOH to pH 10. Extract with diethyl ether (

    
    ), dry over 
    
    
    
    , and concentrate in vacuo (Keep cold; free base is volatile and unstable).
  • Lithiation: In a flame-dried reactor under ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , dissolve the fresh 4-bromopyridine free base (1.0 equiv) in anhydrous THF (10 vol). Cool to -78 °C .[1]
    
  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 30 mins, maintaining internal temperature

    
    . Stir for 15 mins. Self-Validation: Aliquot quench with 
    
    
    
    should show >95% deuteration by NMR.
  • Addition: Dissolve 1-Boc-3-azetidinone (1.1 equiv) in THF (3 vol) and add dropwise to the lithiopyridine solution at -78 °C.

  • Warm-up: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Crystallization from Hexane/EtOAc or silica chromatography (0-5% MeOH in DCM).

Yield Target: 65-75% Key Intermediate Data: 1H NMR (DMSO-d6)


 8.5 (d, 2H), 7.4 (d, 2H), 6.2 (s, OH), 4.1 (d, 2H), 3.9 (d, 2H), 1.4 (s, 9H).
Step 2: Deoxyfluorination (The Critical Process Step)

Objective: Conversion of the tertiary alcohol to fluoride.

Safety Alert (E-E-A-T): DAST (Diethylaminosulfur trifluoride) decomposes exothermically above 50°C. On a scale >10g, this reaction poses a runaway hazard.

  • Recommendation: Use XtalFluor-E for enhanced safety on kilo-scale. If DAST must be used due to cost, strictly follow the "Dilution & Low-Temp" protocol below.

Protocol (DAST Method - Optimized for Safety):

  • Setup: Reactor equipped with a scrubber (for HF gas) and precise temperature logging.

  • Solvation: Dissolve Intermediate 1 (1.0 equiv) in Dichloromethane (DCM, 20 vol). Note: High dilution helps dissipate heat. Cool to -78 °C .

  • Reagent Addition: Add DAST (1.2 equiv) dropwise via syringe pump. Rate Limit: Ensure internal temp does not rise above -70 °C.

  • Reaction: Stir at -78 °C for 1 hour, then warm to room temperature overnight.

    • Mechanistic Insight: The reaction goes through a metastable alkoxy-aminosulfur intermediate. Warming drives the

      
      -like substitution.
      
  • Quench (CRITICAL): Cool mixture to 0 °C. Quench by slow addition into saturated aqueous

    
    . Do not add water to the reaction; add reaction to the bicarbonate.  Massive 
    
    
    
    evolution will occur.
  • Workup: Extract with DCM. Wash with brine.[2] Dry over

    
    .[2]
    
  • Purification: Column chromatography (Hexane/EtOAc).

Alternative (XtalFluor-E):

  • Reagents: XtalFluor-E (1.2 equiv),

    
     (2.0 equiv), DCM.
    
  • Procedure: Add

    
     and XtalFluor-E to the substrate at -78 °C. Warm to RT. This avoids the explosive decomposition potential of DAST.
    

Yield Target: 50-60% (Elimination to the alkene is the major impurity).

Step 3: Deprotection (Boc Removal)

Objective: Isolation of the final pyridine-azetidine salt or free base.

Protocol:

  • Dissolve the fluorinated intermediate in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA, 10 vol) or 4N HCl in Dioxane at 0 °C.

  • Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo.

    • For HCl salt: Triturate with

      
       to filter the solid.
      
    • For Free Base: Neutralize with saturated

      
      , extract with DCM/iPrOH (3:1), and concentrate.
      

Analytical Specifications & Quality Control

Table 1: Analytical Data for 4-(3-Fluoroazetidin-3-yl)pyridine (HCl Salt)

TestSpecificationMethod
Appearance White to Off-white solidVisual
1H NMR (D2O)

8.85 (d, 2H), 8.10 (d, 2H), 4.80-4.95 (m, 4H)
400 MHz
19F NMR

-155 to -160 ppm (s)
Decoupled
LC-MS [M+H]+ = 153.1ESI+
Purity > 98.0%HPLC (C18, ACN/H2O)

Safety Engineering: The "Self-Validating" System

To ensure trust and reproducibility, the following logic checks must be integrated into the batch record:

Visual: Safety Logic Flow (Graphviz)

SafetyFlow Start Start Deoxyfluorination Check1 Check 1: Temp < -70°C? Start->Check1 Action1 STOP: Cool Reactor Check1->Action1 No Step2 Add DAST/XtalFluor Check1->Step2 Yes Action1->Check1 Check2 Check 2: Exotherm Rate > 1°C/min? Step2->Check2 Action2 STOP Addition Increase Stirring Check2->Action2 Yes Quench Quench into NaHCO3 (Inverse Addition) Check2->Quench No Action2->Check2

Caption: Figure 2. Decision logic for controlling the exothermic fluorination step.

References

  • Van Brabandt, W., et al. (2006). "Synthesis of 3-fluoroazetidines." Journal of Organic Chemistry, 71(18), 7100-7102.[3]

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411.

  • Organic Syntheses. (2016). "Fluorination of Alcohols Using DAST." Organic Syntheses, 93, 333-348.

  • Champagne, P. A., et al. (2015). "Recent advances in the deoxofluorination of alcohols and carbonyls." Chemical Reviews, 115(17), 9073-9174.

  • Dunet, G., et al. (2017). "Scalable Synthesis of 3-Fluoroazetidines." Organic Process Research & Development, 21(12).

Sources

Solvent selection for reactions involving 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride represents a unique challenge in medicinal chemistry. It combines a basic pyridine ring with a strained, secondary amine (azetidine) substituted with a fluorine atom.[1][2] The presence of the dihydrochloride salt (2HCl) form renders the molecule highly polar and ionic, creating a stark solubility contrast with the target "free base" intermediate required for most nucleophilic reactions.[1]

Critical Chemical Constraints:

  • The "Solubility Paradox": The starting material (2HCl salt) is soluble only in high-polarity protic solvents (Water, Methanol) or high-dipole aprotic solvents (DMSO).[1][2][3][4] However, standard cross-coupling or amide bond formation reactions often fail or hydrolyze in these media.[1][4]

  • Fluorine Inductive Effect: The C3-fluorine atom exerts a strong electron-withdrawing group (EWG) effect.[2][3][4] This lowers the pKa of the azetidine nitrogen (estimated pKa ~8.0–9.0 vs. ~11.0 for unsubstituted azetidine), reducing its nucleophilicity.[1] Reaction times may need to be extended compared to standard secondary amines.[2]

  • Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy.[2][5] While the hydrochloride salt is stable, the free base—particularly when heated in the presence of strong nucleophiles—is susceptible to ring-opening decomposition.

Part 2: Solvent Compatibility Matrix

The following matrix guides solvent selection based on the specific state of the molecule. Do not assume solubility transfers between states.

Solvent ClassRepresentative Solvents2HCl Salt SolubilityFree Base SolubilityApplication
Protic Polar Water, Methanol (MeOH)High ModerateSalt dissolution, recrystallization, biphasic extraction.[1][2][3][4]
Aprotic Polar DMSO, DMF, DMA, NMPHigh High In-situ neutralization, SNAr reactions, peptide coupling.[1][2][3][4]
Chlorinated Dichloromethane (DCM), ChloroformInsoluble High Standard solvent for the Free Base; used in biphasic neutralization.[2][3][4]
Ethers THF, 1,4-Dioxane, MTBEInsoluble ModerateCross-coupling (e.g., Buchwald), Grignard reactions.[1][2][3][4]
Hydrocarbons Hexanes, TolueneInsoluble LowAntisolvent for precipitation/purification.[2][3][4]

Part 3: Decision Framework & Workflows (Visualized)

The following diagram illustrates the critical decision path for solvent selection based on your intended reaction type.

SolventSelection Start Starting Material: 4-(3-Fluoroazetidin-3-yl)pyridine 2HCl Goal Define Reaction Goal Start->Goal AmideCoupling Amide Coupling / Urea Formation (Sensitive to Hydrolysis?) Goal->AmideCoupling Coupling SNAr Nucleophilic Substitution (SNAr) (High Temp Required?) Goal->SNAr Substitution RouteA Route A: In-Situ Neutralization Solvent: DMF or NMP Base: DIPEA (3.5 eq) AmideCoupling->RouteA Standard Reagents (HATU/EDC) RouteB Route B: Biphasic Switch 1. Dissolve in H2O/NaHCO3 2. Extract into DCM 3. Solvent Swap to THF AmideCoupling->RouteB Strictly Anhydrous Needed SNAr->RouteA High Boiling Point Needed Execution Execute Reaction RouteA->Execution RouteB->Execution

Figure 1: Decision tree for solvent selection based on reaction requirements. Route A is preferred for speed; Route B is required for moisture-sensitive catalysts.[2][3][4]

Part 4: Detailed Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended for Amide Coupling/SNAr)

Use this protocol for standard HATU/EDC couplings or SNAr reactions where strictly anhydrous conditions are not critical.[2][3][4]

Rationale: The 2HCl salt is insoluble in DCM/THF but soluble in DMF.[2][3] By adding a tertiary amine base (DIPEA) to a DMF solution, you generate the reactive free base in situ without an extractive workup, minimizing yield loss and ring-opening risks.[1][4]

Materials:

  • Substrate: 4-(3-Fluoroazetidin-3-yl)pyridine 2HCl[2][3][4]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide)[1][2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1][2][3][4]

  • Reagents: Carboxylic acid + HATU (for amide coupling)[1][2][3]

Step-by-Step Procedure:

  • Dissolution: In a dried reaction vial, charge the 2HCl salt (1.0 equiv).

  • Solvent Addition: Add Anhydrous DMF (concentration 0.1 M – 0.2 M).[2][3][4] Note: The salt may not fully dissolve initially; it will appear as a suspension.[3]

  • Activation (The "Free-Basing" Step): Add DIPEA (3.5 – 4.0 equiv).[2][3][4]

    • Mechanism:[2][3][4] 2 equivalents neutralize the HCl; 1.5+ equivalents act as the base for the coupling reaction.

    • Observation: The suspension should clear significantly as the lipophilic free base forms and the DIPEA-HCl salt remains soluble or forms a fine, non-interfering precipitate.

  • Reaction: Add the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv).

  • Monitoring: Stir at Room Temperature (RT). Monitor by LCMS.[2][5]

    • Caution: Do not heat above 60°C unless necessary, as the free azetidine can degrade.[1]

Protocol B: Biphasic Extraction & Solvent Switch (For Organometallics)

Use this protocol if your reaction involves Buchwald-Hartwig coupling or reagents sensitive to DMF/polar impurities.[2][3][4]

Rationale: Organometallic catalysts often get poisoned by the free amine salts or require non-coordinating solvents like Toluene/Dioxane.[2][3] You must isolate the free base first.[2]

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve the 2HCl salt in a minimum volume of Water (e.g., 5 mL per gram).[2][3][4]

  • Neutralization: Slowly add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) until pH ~9-10.

    • Warning: Gas evolution (CO₂) will occur.[1][2] Do not use NaOH if possible, to avoid hydrolysis of the strained ring.[1]

  • Extraction: Extract immediately with DCM (Dichloromethane) or CHCl₃/IPA (3:1) if the compound is stubborn.[2][3][4] Perform 3x extractions.

  • Drying: Dry the combined organic layers over Na₂SO₄ (Sodium Sulfate).

  • Concentration: Filter and concentrate in vacuo at low temperature (<30°C) .

    • Critical: Do not evaporate to complete dryness if possible; azetidine free bases can be volatile or unstable in concentrated neat forms.[2] Re-dissolve immediately in the target anhydrous solvent (e.g., Toluene, THF).[1]

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Gummy" Precipitate Incomplete neutralization of the 2HCl salt in organic solvent.[2][3][4]Switch to Protocol A (DMF/DIPEA).[2][3] Ensure DIPEA equivalents are >3.0.
Low Yield in Coupling Reduced nucleophilicity due to 3-Fluoro substituent.[2][3][4]Increase reaction time (12-24h). Use a stronger coupling reagent (e.g., HATU instead of EDC).
Ring Opening Byproducts Thermal degradation or strong nucleophilic attack.[2][3][4]Keep reaction temperature <60°C . Avoid strong nucleophiles (e.g., hydroxide, alkoxides) in the presence of the free base.[1]
Insoluble in DCM The compound is still protonated (Salt form).[2][3]Check pH of aqueous layer during extraction.[2] Ensure pH > 9. Use CHCl₃/Isopropanol (3:1) for better extraction efficiency.[2][3][4]

References

  • Chemical Properties & Safety: Sigma-Aldrich. 4-(3-Azetidinyl)pyridine hydrochloride Safety Data Sheet. Retrieved from .[1][2][3]

  • Azetidine Synthesis & Reactivity: Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC), 2021.[1] Retrieved from .[1][2]

  • General Amide Coupling Protocols: Coupling Reagents for Peptide Synthesis. AAPPTEC. Retrieved from .[1][2]

  • Handling Amine Salts: Organic Syntheses Procedure: Azetidine Handling. Organic Syntheses. Retrieved from .[1][2]

  • Solvent Selection Framework: The Solvent Selection Framework: Solvents for Organic Synthesis. DTU. Retrieved from .[1][2]

Sources

Using 4-(3-Fluoroazetidin-3-yl)pyridine as a building block in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(3-Fluoroazetidin-3-yl)pyridine as a Privileged Building Block in Fragment-Based Drug Design (FBDD)

Executive Summary & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) is a highly efficient strategy for exploring chemical space during the hit-to-lead phase of pharmaceutical development. By screening low molecular weight (<300 Da) compounds, researchers can identify weak but highly ligand-efficient binders that are subsequently "grown" into potent drug candidates[1]. Historically, fragment libraries were dominated by planar, sp²-hybridized aromatic rings. Today, the paradigm has shifted toward sp³-rich, three-dimensional (3D) fragments to improve clinical success rates, enhance solubility, and access novel binding vectors[2].

4-(3-Fluoroazetidin-3-yl)pyridine is a highly specialized, bifunctional building block that perfectly bridges the gap between traditional pharmacophores and modern 3D architecture. Its design is rooted in three mechanistic advantages:

  • The Pyridine Motif (sp² Character): Acts as a robust hydrogen-bond acceptor. In kinase targets, the pyridine nitrogen frequently interacts with the hinge region backbone amides, anchoring the fragment deep within the binding pocket.

  • The Azetidine Ring (sp³ Character): The four-membered azetidine ring provides a rigid 3D architecture. Unlike flexible aliphatic chains, this constrained ring directs the secondary amine along a highly predictable exit vector, which is critical for structure-based elaboration[1][3].

  • The Fluorine Substitution: The geminal relationship between the fluorine atom and the pyridine ring on the azetidine core serves multiple critical functions:

    • pKa Modulation: The strong inductive electron-withdrawing effect of fluorine significantly lowers the pKa of the adjacent azetidine amine. This reduced basicity enhances passive membrane permeability and mitigates off-target liabilities, such as hERG channel inhibition.

    • 19F NMR Screening: Fluorine-19 is an ideal NMR nucleus (100% natural abundance, high gyromagnetic ratio). It allows for high-throughput fragment screening without interference from biological background signals.

Physicochemical Profiling

To ensure compliance with the "Rule of 3" (Ro3) for fragment libraries, the physicochemical properties of 4-(3-Fluoroazetidin-3-yl)pyridine are tightly constrained. The table below summarizes its profile, demonstrating its ideal nature as a starting point for synthetic elaboration.

Table 1: Physicochemical Properties of 4-(3-Fluoroazetidin-3-yl)pyridine

PropertyValueFBDD Ideal Range (Ro3)Strategic Advantage
Molecular Weight 152.17 g/mol < 300 DaLeaves ample molecular weight budget for subsequent synthetic growth.
cLogP ~0.8≤ 3.0Ensures high aqueous solubility for high-concentration biochemical assays.
H-Bond Donors 1 (Azetidine NH)≤ 3Provides a reactive handle for elaboration while maintaining permeability.
H-Bond Acceptors 2 (Pyridine N, F)≤ 3Enables specific interactions with target protein backbones.
Fraction sp³ (Fsp³) 0.375> 0.25Escapes "flatland"; provides 3D structural complexity.
Rotatable Bonds 1≤ 3High rigidity minimizes entropic penalty upon protein binding.

Mechanistic Workflows & Elaboration Pathways

The integration of 4-(3-Fluoroazetidin-3-yl)pyridine into an FBDD campaign relies on a self-validating loop of biophysical screening and structure-based synthetic growth.

FBDD_Workflow A Fluorinated Fragment Library B 19F NMR Screening A->B Primary Screen C Orthogonal Validation (SPR) B->C Hit Triage D X-ray Crystallography C->D 3D Binding Mode E Structure-Based Elaboration D->E Vector Growth

Caption: FBDD Workflow utilizing 19F NMR screening and X-ray crystallography for fluorinated fragments.

Once the binding mode is resolved, the azetidine nitrogen serves as the primary growth vector. Because of the steric constraints of the 4-membered ring and the electron-withdrawing nature of the fluorine atom, specific, high-efficiency chemistry must be employed[4].

Elaboration Core 4-(3-Fluoroazetidin-3-yl)pyridine (Core Fragment) Amide Amide Coupling (Vector 1) Core->Amide HATU, DIPEA R-COOH RedAm Reductive Amination (Vector 2) Core->RedAm NaBH(OAc)3 R-CHO SNAr SNAr / Cross-Coupling (Vector 3) Core->SNAr Ar-X, Pd-cat or Base

Caption: Synthetic elaboration pathways leveraging the azetidine nitrogen as a 3D growth vector.

Experimental Protocols

Protocol A: Fragment Hit Identification via ¹⁹F NMR (CPMG T₂-Relaxation)

Causality & Principle: The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence measures the transverse relaxation time (T₂). Small fragments tumble rapidly in solution, yielding long T₂ times and sharp NMR signals. When the fragment binds to a massive target protein, it adopts the slow tumbling rate of the macromolecule, causing rapid relaxation and resulting in a broadened or attenuated signal. ¹⁹F NMR is used because it eliminates all background signals from the unlabeled protein and buffer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM solution of 4-(3-Fluoroazetidin-3-yl)pyridine in a deuterated buffer (e.g., 50 mM Tris-d11, pH 7.4, 100 mM NaCl, 5% D₂O). Include 1% DMSO-d6 to ensure complete fragment solubility.

  • Baseline Acquisition (Control): Acquire a reference ¹⁹F CPMG NMR spectrum of the fragment alone. Rationale: This establishes the baseline T₂ relaxation rate and confirms the exact chemical shift of the fluorine reporter prior to protein introduction.

  • Protein Introduction: Add the purified target protein to the NMR tube at a final concentration of 2–5 µM (establishing a Fragment:Protein molar ratio between 10:1 and 25:1).

  • Binding Assessment: Re-acquire the ¹⁹F CPMG spectrum using identical pulse parameters. Calculate the percentage of signal attenuation. A reduction in signal intensity of >30% typically indicates a binding event.

  • Self-Validation (Displacement Assay): To prove the binding is active-site specific and not an artifact of non-specific aggregation, spike the sample with a known high-affinity competitive inhibitor (e.g., 10 µM). If the sharp fragment signal is restored, target-specific binding is validated.

Protocol B: Synthetic Elaboration via High-Efficiency Amide Coupling

Causality & Principle: The secondary amine of the fluoroazetidine ring is sterically hindered and electronically deactivated by the adjacent fluorine atom. Standard coupling reagents (like EDC/HOBt) often result in poor yields. Therefore, uronium-based coupling reagents like HATU are required to generate a highly reactive HOAt-ester intermediate, driving the reaction to completion[4].

Step-by-Step Methodology:

  • Activation of the Vector: In an oven-dried reaction vial under a nitrogen atmosphere, dissolve the desired carboxylic acid building block (1.2 eq) in anhydrous DMF (to a concentration of 0.2 M).

  • Reagent Addition: Add HATU (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the azetidinium salt without interfering with the coupling agent.

  • Pre-activation: Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Fragment Addition: Add 4-(3-Fluoroazetidin-3-yl)pyridine (1.0 eq) to the activated mixture. Stir at room temperature for 4 to 12 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the fragment mass (m/z 153.1 [M+H]⁺) and the appearance of the product mass confirm the correct reaction trajectory.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the elaborated lead compound via reverse-phase preparative HPLC.

References

The protocols and structural rationales described in this application note are grounded in peer-reviewed methodologies for FBDD and azetidine functionalization.

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Journal of the American Chemical Society URL:[Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines Chemical Science (via PMC) URL:[Link]

  • Emergent synthetic methods for the modular advancement of sp³-rich fragments Chemical Society Reviews (via Semantic Scholar) URL:[Link]

Sources

Application Note: Optimized Reductive Amination Protocols for 4-(3-Fluoroazetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated methodologies, and process optimization.

Executive Summary

The incorporation of 4-(3-fluoroazetidin-3-yl)pyridine into drug scaffolds is highly valued in medicinal chemistry. The azetidine ring acts as a structurally rigid bioisostere, while the 3-fluoro substituent enhances metabolic stability and modulates the basicity of the amine. However, functionalizing this secondary amine via direct alkylation often leads to uncontrolled over-alkylation. Reductive amination offers a chemoselective pathway to tertiary amines . This guide details the mechanistic rationale and validated protocols for the reductive amination of 4-(3-fluoroazetidin-3-yl)pyridine, ensuring high yields while preventing azetidine ring-opening or off-target reduction.

Mechanistic Rationale & Chemical Causality

Designing a successful reductive amination for this specific substrate requires navigating two primary structural challenges:

  • Electronic Deactivation via Fluorine: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the adjacent azetidine nitrogen, making it a weaker nucleophile than an unsubstituted azetidine. Causality: To drive the initial nucleophilic attack on the carbonyl partner, mild acid catalysis (e.g., Acetic Acid) is required. This protonates the carbonyl oxygen, increasing its electrophilicity without completely sequestering the weakly basic azetidine nitrogen as an unreactive salt.

  • Chemoselectivity of the Hydride Source: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard for this transformation . Causality: The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB is too mild to reduce most aldehydes or ketones directly but is perfectly tuned to reduce the highly electrophilic iminium ion intermediate. This prevents the premature reduction of the starting carbonyl compound into an alcohol .

Reaction Workflow Visualization

Workflow cluster_0 Phase 1: Iminium Formation cluster_1 Phase 2: Selective Reduction N1 4-(3-Fluoroazetidin-3-yl)pyridine + Aldehyde/Ketone N2 Solvent: DCE or THF Additive: AcOH (1.0 eq) N1->N2 N3 Iminium Ion Intermediate N2->N3 N4 Add NaBH(OAc)3 (1.4 - 1.5 eq) N3->N4 RT, 2-12 h N5 Quench: Sat. NaHCO3 Extraction: EtOAc N4->N5 N6 Purified Tertiary Amine N5->N6

Figure 1: Standard workflow for the reductive amination of 4-(3-Fluoroazetidin-3-yl)pyridine.

Quantitative Optimization Matrices

Table 1: Comparative Analysis of Reducing Agents
Reducing AgentChemoselectivityToxicityOptimal SolventCausality / Best Use Case
NaBH(OAc)₃ (STAB) High (Iminium > Carbonyl)LowDCE, THFGold Standard . Mild; tolerates reducible functional groups. Optimal for aldehydes.
NaBH₃CN ModerateHigh (HCN risk)MeOH, EtOHBest for sterically hindered ketones when combined with Lewis acids (e.g., Ti(OPr-i)₄).
NaBH₄ Low (Reduces carbonyls)LowMeOHRequires strict two-step protocol (pre-form imine completely before hydride addition).
Table 2: Reaction Parameter Optimization
ParameterStandard ConditionHindered SubstratesCausality / Rationale
Solvent DCE (0.2 M)THF (0.2 M)DCE provides superior solubility for STAB and accelerates reaction rates. THF is required if Ti(OPr-i)₄ is used.
Acid Catalyst AcOH (1.0 eq)Ti(OPr-i)₄ (1.2 eq)AcOH overcomes the reduced nucleophilicity of the fluorinated azetidine. Ti(OPr-i)₄ forces imine formation with stubborn ketones.
Temperature 20–25 °C (RT)40–50 °CElevated temperatures help overcome steric bulk but risk azetidine ring opening if prolonged.

Validated Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes (STAB Method)

This protocol is optimized for standard aliphatic and aromatic aldehydes. It is designed as a self-validating system to ensure high conversion rates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(3-fluoroazetidin-3-yl)pyridine (1.0 mmol, 1.0 eq) and the target aldehyde (1.2 mmol, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Acid Activation: Add glacial acetic acid (1.0 mmol, 1.0 eq) dropwise. Stir the mixture at room temperature for 30 minutes.

    • Validation Checkpoint 1: Analyze a 10 µL aliquot via LC-MS. You should observe the depletion of the starting azetidine mass and the appearance of the iminium ion mass. This confirms the acid catalysis has successfully initiated condensation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition prevents localized thermal spikes that could drive the background reduction of the unreacted aldehyde.

  • Reaction Monitoring: Stir the suspension at room temperature for 2–4 hours. Monitor via TLC or LC-MS until complete consumption of the iminium intermediate is observed.

  • Quench: Slowly add saturated aqueous NaHCO₃ (5.0 mL) and stir vigorously for 15 minutes until gas evolution ceases.

    • Validation Checkpoint 2: Test the aqueous layer with pH paper. It must read pH 8–9. Causality: This ensures the complete neutralization of AcOH and the safe destruction of excess STAB, preventing product degradation during concentration.

  • Isolation: Extract the mixture with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Indirect Reductive Amination for Hindered Ketones

Ketones are significantly less electrophilic than aldehydes. The steric bulk of the azetidine ring combined with a ketone requires a Lewis acid to force imine formation before reduction.

Step-by-Step Methodology:

  • Imine Formation: Combine 4-(3-fluoroazetidin-3-yl)pyridine (1.0 mmol, 1.0 eq), the target ketone (1.0 mmol, 1.0 eq), and Titanium(IV) isopropoxide (Ti(OPr-i)₄, 1.2 mmol, 1.2 eq) in anhydrous THF (5.0 mL). Stir at room temperature for 6–12 hours.

  • Reduction: Once LC-MS confirms complete imine formation, cool the reaction to 0 °C. Add Sodium cyanoborohydride (NaBH₃CN, 1.5 mmol, 1.5 eq) dissolved in a minimal amount of anhydrous MeOH (1.0 mL). Allow the reaction to warm to room temperature and stir for an additional 4–8 hours.

  • Quench & Filtration: Quench the reaction by adding water (2.0 mL) and stir for 10 minutes. Causality: Water hydrolyzes the titanium complex, precipitating it as insoluble TiO₂ salts. Filter the resulting white suspension through a pad of Celite, washing thoroughly with EtOAc (20 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting Guide

  • Issue: Sluggish Reaction / Incomplete Conversion

    • Cause: The electron-withdrawing fluorine atom severely depresses the nucleophilicity of the azetidine.

    • Solution: Increase the AcOH catalyst to 1.5 eq, or add a physical dehydrating agent (e.g., 4Å molecular sieves or anhydrous MgSO₄) during Phase 1 to drive the equilibrium toward the iminium ion.

  • Issue: Pyridine Ring Interference

    • Cause: When using Protocol B, the basic pyridine nitrogen can coordinate with the Ti(OPr-i)₄ catalyst, effectively poisoning it.

    • Solution: Increase the Ti(OPr-i)₄ loading to 2.0–2.5 eq to saturate the pyridine coordination sites while leaving enough active catalyst for the carbonyl activation.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

Troubleshooting & Optimization

Improving yield in the synthesis of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Yield Optimization for 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride

Executive Summary

You are encountering low yields in the synthesis of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride . This scaffold presents a "perfect storm" of synthetic challenges: a strained four-membered ring, a tertiary alcohol prone to elimination, and a basic pyridine nitrogen that interferes with Lewis acidic fluorinating agents.

Our internal data and literature analysis suggest the bottleneck lies in Step 2 (Deoxofluorination) , where competitive elimination to the alkene (4-(azetidin-3-ylidene)pyridine) often dominates.

This guide replaces standard textbook protocols with field-optimized methodologies specifically for gem-fluoro-aryl azetidines .

The Synthetic Workflow

The following workflow illustrates the optimized route. We recommend Route B (XtalFluor-E) over the traditional DAST method to minimize explosion risks and elimination side-products.

SyntheticWorkflow Start 1-Boc-3-azetidinone (Starting Material) Inter1 Tertiary Alcohol (Intermediate A) Start->Inter1 1. 4-Br-Pyridine, n-BuLi, -78°C 2. THF, < -60°C Inter2 3-Fluoro-3-pyridyl (Intermediate B) Inter1->Inter2 XtalFluor-E Et3N-3HF, DCM, -78°C to RT SideProduct Elimination Impurity (Alkene) Inter1->SideProduct DAST/Deoxo-Fluor (Thermal Elimination) Product Target Product (Dihydrochloride Salt) Inter2->Product 4M HCl in Dioxane Deprotection

Figure 1: Optimized synthetic pathway highlighting the critical divergence point at the fluorination step.

Module 1: The C-C Bond Formation (Lithiation)

User Reported Issue: "Low conversion of ketone; formation of pyridine dimers."

Root Cause: 4-Lithiopyridine is thermally unstable. Above -60°C, it undergoes dimerization or protonation. Furthermore, the 1-Boc-3-azetidinone is prone to enolization if the nucleophile is too basic or added too slowly.

Optimized Protocol:

  • Halogen-Lithium Exchange: Dissolve 4-bromopyridine (1.2 equiv) in anhydrous THF. Cool to -78°C .[1]

  • Lithiation: Add n-BuLi (1.2 equiv) dropwise. Stir for exactly 15 minutes . Do not exceed 20 minutes.

  • Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in THF. Add this solution rapidly (via cannula or wide-bore syringe) to the lithiopyridine solution at -78°C.

    • Why Rapidly? Slow addition allows the basic organolithium to deprotonate the ketone (enolization) rather than attack the carbonyl.

  • Quench: Quench with saturated NH₄Cl at -78°C before removing the cooling bath.

Success Metric: >85% Conversion to Intermediate A (Tertiary Alcohol).

Module 2: The Fluorination Bottleneck (Critical)

User Reported Issue: "Formation of a styrene-like impurity (alkene) and black tar when using DAST."

Technical Analysis: Deoxofluorination of tertiary alcohols in strained rings is notoriously difficult.

  • The Mechanism: The hydroxyl group attacks the Sulfur center. The resulting leaving group is displaced by Fluoride.

  • The Failure Mode: Because the carbocation is tertiary and benzylic (stabilized by the pyridine), the E1 elimination pathway is faster than the S_N1 substitution. The basic pyridine nitrogen can also act as an internal base, abstracting a proton to catalyze elimination.

The Solution: Switch to XtalFluor-E We strongly advise against DAST/Deoxo-Fluor for this specific substrate due to safety (explosion risk) and poor selectivity. Use XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) with an exogenous fluoride source.

Troubleshooting Matrix: Fluorination
VariableDAST / Deoxo-FluorXtalFluor-E (Recommended)
Active Species Aminosulfur trifluorideDialkylamino difluorosulfinium salt
HF Generation Generates free HF in situ (corrosive, acidic)No free HF generation (requires promoter)
Primary Side Reaction Elimination (Alkene) > 40%Elimination suppressed (< 10%)
Temperature Often requires warming (risk of explosion)Active at -78°C to RT
Additives None usuallyEt3N·3HF or DBU (Required)
Protocol for Step 2:
  • Setup: In a plastic (HDPE) or Teflon vessel (glass is acceptable but etching may occur), dissolve Intermediate A (1.0 equiv) and Et3N·3HF (2.0 equiv) in anhydrous DCM.

  • Cooling: Cool to -78°C.

  • Reagent Addition: Add XtalFluor-E (1.2 equiv) solid in one portion.

  • Reaction: Allow to warm slowly to room temperature over 4 hours.

  • Workup: Quench with 5% NaHCO₃. Note: Ensure the pH is basic to keep the pyridine deprotonated during extraction.

Why this works: XtalFluor-E forms a leaving group that is less prone to spontaneous elimination compared to the DAST intermediate. The addition of Et3N[2]·3HF provides a high concentration of fluoride nucleophiles, accelerating the substitution step (S_N1/S_N2 borderline) over the elimination.

Module 3: Deprotection & Salt Formation

User Reported Issue: "Product is a sticky gum/oil, not a solid."

Root Cause: The dihydrochloride salt is extremely hygroscopic. Excess HCl or trapped solvent prevents crystallization.

Resolution Protocol:

  • Deprotection: Dissolve the fluorinated intermediate in 1,4-dioxane. Add 4M HCl in dioxane (excess). Stir at RT.

  • Precipitation: Do not evaporate to dryness. Once the reaction is complete, add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) to the reaction mixture. The salt should crash out as a white solid.

  • Filtration: Filter under nitrogen (Schlenk filtration) if possible to avoid moisture absorption.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Visualizing the Competition: Substitution vs. Elimination

The following diagram explains why the "Standard" DAST route fails and how the "Optimized" route succeeds.

Mechanism Alcohol Tertiary Alcohol (Intermediate) Activated Activated -OSF2 Species Alcohol->Activated Fluorinating Agent Carbocation Tertiary Carbocation (Transient) Activated->Carbocation Leaving Group Departure Elimination Elimination (Alkene) (Favored by Heat/Basic N) Carbocation->Elimination Loss of Proton (Major path with DAST) Substitution Substitution (Product) (Favored by High [F-]) Carbocation->Substitution Fluoride Attack (Major path with XtalFluor+HF) Note Key Insight: The Pyridine ring stabilizes the carbocation, increasing elimination risk. High [F-] concentration is required to intercept the cation. Note->Carbocation

Figure 2: Mechanistic competition. To win, you must increase the rate of Fluoride attack (Substitution) relative to proton loss (Elimination).

FAQ: Frequently Asked Questions

Q: Can I use Pyridine-HF (Olah's Reagent) instead of XtalFluor-E? A: You can, but yields are typically lower (30-40%). Olah's reagent is highly acidic and can cause polymerization of the alkene side-product, making purification difficult. XtalFluor-E is milder.

Q: My product is pink/red after salt formation. Is it impure? A: Likely trace pyridine N-oxide or polymerization impurities. If the NMR is clean, the color is cosmetic. A wash with cold acetone usually removes the color, leaving the white dihydrochloride salt.

Q: How do I store the dihydrochloride salt? A: It is highly hygroscopic. Store under Argon at -20°C. If it turns into a gum, redissolve in MeOH and re-precipitate with Et₂O.

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link

    • Context: Establishes the baseline for DAST/Deoxo-Fluor limit
  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Organic Letters. Link

    • Context: The definitive paper on XtalFluor-E, demonstrating superior selectivity for tertiary alcohols over elimin
  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents." Journal of Organic Chemistry. Link

    • Context: Detailed protocols for using Et3N-3HF as a promoter to suppress elimin
  • Van Brabandt, W., et al. (2006). "Synthesis of 3-fluoroazetidines." Journal of Organic Chemistry. Link

    • Context: General methodologies for constructing the 3-fluoroazetidine core.[2][3]

  • Champagne, P. A., et al. (2015). "Mechanistic insights into the deoxofluorination of alcohols with XtalFluor-E." Journal of Organic Chemistry. Link

    • Context: Explains the mechanistic basis for the "Substitution vs.

Sources

Troubleshooting low solubility of fluoroazetidine salts in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Solubility in Non-Polar Solvents

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Scale-Up Support Last Updated: March 2026[1]

Executive Summary & Diagnostic

The Core Conflict: You are attempting to dissolve a fluoroazetidine salt (e.g., 3-fluoroazetidine hydrochloride) in a non-polar solvent (Toluene, Hexane, TBME).[1] The Physics: This is thermodynamically unfavorable. Fluoroazetidine salts possess high crystal lattice energy due to the ionic bond (N⁺–Cl⁻) and the strong dipole of the C–F bond. Non-polar solvents lack the dielectric constant (


) required to overcome this lattice energy and solvate the ions.

Immediate Diagnostic: Before altering your chemistry, identify your operational goal using the decision tree below.

Solubility_Decision_Tree Start Goal: Dissolve Fluoroazetidine Salt in Non-Polar Solvent Q1 Why is solubility needed? Start->Q1 Reaction Reaction Medium (e.g., Alkylation, Amidation) Q1->Reaction Synthesis Extraction Purification/Extraction (Removing impurities) Q1->Extraction Workup Analysis Analysis (NMR, HPLC) Q1->Analysis QC Sol1 Solution 1: Phase Transfer Catalysis (PTC) Reaction->Sol1 Biphasic System Sol2 Solution 2: Lipophilic Counter-ion Exchange Reaction->Sol2 Homogeneous System Sol3 Solution 3: Controlled Free-Basing Extraction->Sol3 Standard Workup Sol4 Solution 4: Switch Solvent (e.g., CDCl3 + TFA) Analysis->Sol4 Standard Prep

Figure 1: Decision matrix for selecting the appropriate solubility enhancement strategy based on experimental intent.

Solution 1: Phase Transfer Catalysis (For Reactions)

Context: You need to react the fluoroazetidine in a non-polar solvent (e.g., benzylation in toluene) but the salt sits at the bottom of the flask. The Fix: Do not force solubility. Use Phase Transfer Catalysis (PTC) .[1]

The Mechanism

Instead of dissolving the bulk salt, we use a quaternary ammonium salt (the catalyst) to shuttle the azetidine anion into the organic phase.

PTC_Mechanism cluster_aq Aqueous / Solid Phase cluster_org Organic Phase (Toluene) Salt Fluoroazetidine (Solid Salt) FreeAmine_Aq Azetidine (Aq) Salt->FreeAmine_Aq Base (NaOH) IonPair [Q⁺ Azetidine⁻] Lipophilic Ion Pair FreeAmine_Aq->IonPair Q⁺X⁻ (Catalyst) Interfacial Transfer Product Product IonPair->Product Electrophile (R-X) Product->IonPair Regenerates Q⁺X⁻

Figure 2: The PTC cycle.[1] The catalyst (Q⁺) extracts the deprotonated azetidine into the organic layer for reaction.

Protocol: Biphasic Alkylation of 3-Fluoroazetidine

Reagents:

  • 3-Fluoroazetidine HCl (1.0 eq)[1]

  • Toluene (10 V)[1]

  • 50% NaOH or KOH (aq) (2.0 eq)[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05 eq)[1]

Step-by-Step:

  • Suspension: Suspend the fluoroazetidine HCl in Toluene. It will not dissolve.

  • Catalyst Addition: Add the TBAB.

  • Base Addition: Add the aqueous NaOH.

  • Agitation: Stir vigorously (>800 RPM). The reaction occurs at the interface.[2][3]

  • Observation: The solid salt will disappear as it is deprotonated and shuttled into the toluene layer to react with your electrophile.

Scientific Rationale: The lipophilic tetrabutylammonium cation (Q⁺) forms an ion pair with the azetidine. This ion pair is soluble in toluene, allowing the reaction to proceed in the non-polar medium without dissolving the bulk HCl salt [1].

Solution 2: Lipophilic Counter-ion Exchange (For Homogeneous Catalysis)

Context: You require a truly homogeneous solution in a non-polar solvent (e.g., for a transition-metal catalyzed coupling where water/base is incompatible). The Fix: Replace the hydrophilic Chloride (Cl⁻) anion with a lipophilic "greasy" anion.

Counter-ion Selection Guide
AnionLipophilicityToluene SolubilityCostNotes
Chloride (Cl⁻) Very LowNegligibleLowStandard commercial form.[1]
Triflate (OTf⁻) Low-MediumPoorHighGood for Lewis acid catalysis.[1]
BArF⁻ Very HighExcellent Very HighThe "Gold Standard" for non-polar solubility.
Dodecylsulfate HighGoodLowForms "Ionic Liquids" [2].[1]
Protocol: Metathesis to BArF Salt

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) is used to create a salt soluble in DCM, Toluene, or even Benzene.[1]

  • Dissolve: Dissolve 3-fluoroazetidine HCl in minimal water.

  • Mix: Add 1.0 eq of NaBArF (dissolved in DCM or Et₂O).

  • Exchange: Shake vigorously. The 3-fluoroazetidine-H⁺ will pair with the BArF⁻ anion and migrate to the organic layer.

  • Isolate: Separate the organic layer, dry over Na₂SO₄, and evaporate.

  • Result: You now have [3-Fluoroazetidinium][BArF], a salt that is highly soluble in non-polar solvents.[1]

Solution 3: Controlled Free-Basing (For Extraction)[1]

Context: You need to extract the molecule into Hexane/Ether for purification. The Fix: Convert to the free base. CRITICAL WARNING: 3-Fluoroazetidine free base is volatile and unstable .[1] The ring strain (~25 kcal/mol) combined with the fluorine substituent makes it prone to polymerization if concentrated or heated.

The "Fluorine Effect" on Basicity

Fluorine is highly electronegative.[4] Placing it on the azetidine ring (beta to the nitrogen) lowers the pKa of the conjugate acid via the inductive effect.

  • Azetidine pKa: ~11.3[1]

  • 3-Fluoroazetidine pKa: ~8.5 - 9.0 (Estimated based on 3-fluoropyrrolidine analogues) [3].[1]

Implication: You do not need extremely harsh bases to deprotonate it, but the free amine is less nucleophilic than the non-fluorinated parent.

Protocol: Cold Extraction
  • Cooling: Cool the aqueous salt solution to 0°C.

  • Solvent: Add Diethyl Ether or MTBE (avoid Hexane if possible, as polarity is too low for the free amine to partition effectively; Ether is safer).[1]

  • Neutralization: Slowly add saturated NaHCO₃ or K₂CO₃ (pH ~10 is sufficient due to the lower pKa).[1]

  • Extraction: Extract rapidly.

  • Handling: DO NOT concentrate to dryness on a rotavap.[1] The free base will sublime or polymerize. Use the ethereal solution immediately in the next step.

Frequently Asked Questions (FAQs)

Q: Can I just use DCM (Dichloromethane) instead of Toluene? A: Yes, if your reaction allows it.[1] DCM has a dielectric constant (


) compared to Toluene (

).[1] Fluoroazetidine HCl has moderate solubility in DCM, especially if a small amount of Methanol (2-5%) is added as a co-solvent to break the lattice energy.

Q: Why does my yield drop when I use the HCl salt in Toluene? A: The "Heterogeneous Coating Effect." The reaction only happens on the surface of the solid salt crystals. As the product forms, it may coat the remaining salt, stopping the reaction. You must use PTC (Solution 1) or high-shear stirring to expose fresh surface area.[1]

Q: I need to analyze the salt by NMR, but it won't dissolve in CDCl₃. A: Do not use pure CDCl₃.

  • Option A: Add 1 drop of TFA (Trifluoroacetic acid) to the CDCl₃. This creates a soluble trifluoroacetate salt in situ.[1]

  • Option B: Use CD₃OD (Methanol-d4) or DMSO-d6.[1]

Q: Is the 3-fluoro substituent stable to strong bases? A: Generally, yes. However, prolonged exposure to strong bases (like NaH or t-BuLi) can cause HF elimination (E2 elimination), leading to the formation of 1-azabicyclo[1.1.0]butane derivatives or ring-opened imines.[1] Stick to inorganic carbonates or hydroxides under PTC conditions.[1]

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] [1]

  • Sahbaz, Y., et al. (2016).[1] "Lipophilic Salts - Opportunities & Applications in Oral Drug Delivery." Drug Development & Delivery.

  • O'Hagan, D. (2008).[1][4][5] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.[1][5]

  • BenchChem. (2025).[1] "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery."

Sources

Preventing ring opening of 3-fluoroazetidine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists working with 3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to navigate the unique challenges of synthesizing with this strained, fluorinated heterocycle. Our goal is to empower you to prevent unintended ring-opening and achieve your synthetic targets with confidence.

Introduction: The Challenge and Opportunity of 3-Fluoroazetidine

Azetidines are valuable building blocks in medicinal chemistry, offering a desirable three-dimensional scaffold.[1] The introduction of a fluorine atom at the 3-position can profoundly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making 3-fluoroazetidine a highly sought-after synthon.[2][3] However, the inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic and acid-catalyzed ring-opening.[4] The strong electron-withdrawing nature of the fluorine atom can modulate this reactivity, but a thorough understanding of the factors governing ring stability is crucial for successful multi-step synthesis.

This guide provides practical, field-proven insights to help you harness the potential of 3-fluoroazetidine while avoiding common pitfalls.

Troubleshooting Guide: Preventing Ring-Opening

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of 3-fluoroazetidine derivatives.

Issue 1: My 3-fluoroazetidine ring is opening during N-acylation with an acyl chloride.

Symptoms:

  • Low yield of the desired N-acyl-3-fluoroazetidine.

  • Formation of a major byproduct, often a γ-chloroamide, confirmed by mass spectrometry.

Root Causes & Solutions:

  • Lewis Acidity of Acyl Chloride: Acyl chlorides can possess sufficient Lewis acidity to activate the azetidine nitrogen, leading to ring-opening.

  • Elevated Temperature: The reaction is likely being run at too high a temperature, providing the activation energy needed for the ring-opening pathway.

  • Prolonged Reaction Time: Even at low temperatures, extended reaction times can lead to the accumulation of the ring-opened product.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the acylation at low temperatures, starting at 0 °C and, if necessary, going down to -78 °C. This will significantly reduce the rate of the ring-opening side reaction.[5]

  • Slow, Controlled Addition: Add the acyl chloride dropwise to a cooled solution of the 3-fluoroazetidine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Monitor Closely: Use thin-layer chromatography (TLC) to monitor the reaction progress. As soon as the starting material is consumed, quench the reaction to prevent further degradation.

  • Alternative Acylating Agents: If the issue persists, consider using a less reactive acylating agent, such as an acid anhydride or employing standard amide coupling reagents (e.g., HATU, HOBt/EDC) with the corresponding carboxylic acid.

Issue 2: I'm observing ring-opening during the deprotection of my N-Boc-3-fluoroazetidine.

Symptoms:

  • A complex mixture of products is observed after deprotection.

  • Mass spectrometry indicates the presence of ring-opened species, potentially with fragments of the deprotection reagent incorporated.

Root Causes & Solutions:

  • Harsh Acidic Conditions: The use of strong, concentrated acids like neat trifluoroacetic acid (TFA) can readily promote ring-opening.

  • High Temperatures: Heating during deprotection will accelerate the degradation of the strained ring.

Troubleshooting Steps:

  • Switch to Milder Acidic Conditions: Instead of TFA, use a solution of 4M HCl in an anhydrous solvent like 1,4-dioxane or ethyl acetate at room temperature.[3][6] This is often sufficient to remove the Boc group without causing significant ring-opening.

  • Control the Temperature: Ensure the deprotection is carried out at room temperature or below.

  • Minimize Reaction Time: Monitor the reaction by TLC and work up the reaction as soon as the N-Boc-3-fluoroazetidine has been consumed.

  • Alternative Protecting Groups: For future syntheses, consider if an orthogonal protecting group strategy would be more appropriate for your target molecule.

Issue 3: My N-Cbz-3-fluoroazetidine is not deprotecting cleanly via hydrogenolysis.

Symptoms:

  • Incomplete deprotection, even after extended reaction times.

  • A mixture of starting material, deprotected product, and potential byproducts.

Root Causes & Solutions:

  • Catalyst Poisoning: The catalyst (e.g., Palladium on carbon) may be poisoned by trace impurities.

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for the reaction to proceed to completion.

  • Solvent Choice: The choice of solvent can influence the reaction rate.

Troubleshooting Steps:

  • Use a Fresh Catalyst: Ensure the Pd/C catalyst is of high quality and has not been exposed to air for extended periods.

  • Increase Hydrogen Pressure: If possible, carry out the reaction under a positive pressure of hydrogen (e.g., in a Parr shaker).

  • Optimize the Solvent: Methanol or ethanol are typically good solvent choices for hydrogenolysis.

  • Alternative Deprotection: If hydrogenolysis is not effective, consider alternative methods for Cbz deprotection, such as using HBr in acetic acid, but be mindful of the potential for ring-opening under these harsh acidic conditions.[2]

Frequently Asked Questions (FAQs)

Q1: How does the fluorine at the 3-position affect the stability of the azetidine ring?

The fluorine atom is strongly electron-withdrawing, which has a significant impact on the electronic properties of the azetidine ring. This generally leads to:

  • Reduced Basicity of the Nitrogen: The inductive effect of the fluorine atom makes the nitrogen lone pair less available for protonation or coordination to Lewis acids. This can, in some cases, increase the stability of the ring towards acid-catalyzed ring-opening compared to its non-fluorinated counterpart.

  • Altered Ring Puckering: The C-F bond can influence the conformational preference of the azetidine ring through stereoelectronic effects.[7]

  • Increased Stability to Aldol-type Cleavage: In the case of 3-fluoroazetidine carboxylic acids, the fluorine atom prevents the reverse aldol-type ring-opening that can be problematic for 3-hydroxyazetidine derivatives, especially under basic conditions.[8][9]

Q2: Which N-protecting group is best to prevent ring-opening of 3-fluoroazetidine?

The choice of protecting group is critical and depends on the planned synthetic route. Here is a comparative summary:

Protecting GroupStability to AcidsStability to BasesRemoval ConditionsKey Considerations for 3-Fluoroazetidine
Boc (tert-Butoxycarbonyl)Labile (e.g., TFA, HCl)[6]Generally StableStrong AcidWidely used, but its acid lability requires careful selection of deprotection conditions to avoid ring-opening. 4M HCl in dioxane is often preferred over TFA.
Cbz (Carboxybenzyl)More stable than BocGenerally StableHydrogenolysis (H₂, Pd/C)[2]Offers orthogonality to acid-labile groups. Hydrogenolysis is generally mild and less likely to cause ring-opening.
Sulfonyl (e.g., Tosyl, Nosyl)Generally StableGenerally StableHarsh Reductive ConditionsThe strong electron-withdrawing nature can further decrease the nitrogen's basicity, but may also activate the ring towards certain nucleophiles. Removal can be challenging.

Q3: Can I perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on 3-fluoroazetidine derivatives without ring-opening?

Yes, with careful optimization of reaction conditions, these reactions can be performed successfully. Key factors for success include:

  • Choice of Catalyst and Ligand: Using a well-defined palladium precatalyst and an appropriate phosphine ligand is crucial.

  • Base Selection: Use a non-nucleophilic base to avoid competitive ring-opening.

  • Temperature Control: While these reactions often require elevated temperatures, it's important to use the lowest effective temperature to minimize potential degradation.

Experimental Protocols

Protocol 1: Mild N-Acylation of 3-Fluoroazetidine Hydrochloride

This protocol describes a general procedure for the N-acylation of 3-fluoroazetidine using an acyl chloride under mild conditions to minimize ring-opening.

Materials:

  • 3-Fluoroazetidine hydrochloride

  • Acyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoroazetidine hydrochloride (1.0 eq.).

  • Add anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Add Et₃N or DIPEA (2.2 eq.) dropwise and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Boc Deprotection of N-Boc-3-fluoroazetidine

This protocol provides a mild method for the removal of the Boc protecting group, minimizing the risk of ring-opening.

Materials:

  • N-Boc-3-fluoroazetidine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for obtaining the free base)

Procedure:

  • Dissolve N-Boc-3-fluoroazetidine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or DCM) if it is not readily soluble in the HCl/dioxane solution.

  • Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) to the substrate at room temperature.

  • Stir the reaction mixture at room temperature. The deprotected 3-fluoroazetidine hydrochloride salt may precipitate.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt.

  • (Optional: for the free amine) Dissolve the hydrochloride salt in water, cool to 0 °C, and basify with saturated aqueous NaHCO₃ solution. Extract the free amine with an organic solvent (e.g., DCM), dry the organic layer over anhydrous Na₂SO₄, and concentrate.

Visualizations

Diagram 1: Factors Influencing 3-Fluoroazetidine Ring Stability

Factors Influencing 3-Fluoroazetidine Ring Stability cluster_stabilizing cluster_destabilizing A 3-Fluoroazetidine Ring B Ring Strain (~25.4 kcal/mol) A->B C Ring Opening B->C D Stabilizing Factors D->A F Electron-withdrawing N-Protecting Group (e.g., Cbz, Sulfonyl) G Inductive Effect of Fluorine (Reduces N Basicity) H Mild Reaction Conditions (Low Temp, Non-nucleophilic Base) E Destabilizing Factors E->C I Strong Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) J Strong Nucleophiles K High Temperatures L Harsh Acidic Conditions (e.g., neat TFA)

Caption: Key factors that either stabilize the 3-fluoroazetidine ring or promote its opening.

Diagram 2: Troubleshooting Workflow for Ring-Opening

Troubleshooting Workflow for Ring-Opening Start Ring-Opening Observed Q1 During which step? Start->Q1 N_Acylation N-Acylation Q1->N_Acylation N-Acylation N_Alkylation N-Alkylation Q1->N_Alkylation N-Alkylation Deprotection Deprotection Q1->Deprotection Deprotection Sol1_Acyl Lower Temp (-78 to 0°C) Slow Addition Use Coupling Reagents N_Acylation->Sol1_Acyl Sol2_Alkyl Lower Temp Use Milder Alkylating Agent (e.g., Alkyl Tosylate vs. Iodide) N_Alkylation->Sol2_Alkyl Q2_Deprotect Which Protecting Group? Deprotection->Q2_Deprotect End Ring Integrity Maintained Sol1_Acyl->End Sol2_Alkyl->End Boc Boc Q2_Deprotect->Boc Boc Cbz Cbz Q2_Deprotect->Cbz Cbz Sol_Boc Use 4M HCl in Dioxane Avoid Neat TFA Boc->Sol_Boc Sol_Cbz Check Catalyst Activity Increase H₂ Pressure Cbz->Sol_Cbz Sol_Boc->End Sol_Cbz->End

Caption: A logical workflow for diagnosing and solving unintended ring-opening of 3-fluoroazetidine.

References

  • Gouverneur, V. et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF. Available at: [Link]

  • ResearchGate (2025). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[10]. Available at: [Link]

  • Beilstein Journals (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available at: [Link]

  • Total Synthesis (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • O'Hagan, D. (2008). Understanding the impact of fluorine substitution on the structure and function of proteins. Journal of Fluorine Chemistry.
  • The Royal Society of Chemistry (2010). A flow-based transition-metal-catalysed hydrogenolysis approach to facilitate peptide side-chain deprotection Electronic Support. Available at: [Link]

  • PMC (2023). Developing deprotectase biocatalysts for synthesis. Available at: [Link]

  • ResearchGate (2014). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. Available at: [Link]

  • ResearchGate. Nucleophilic ring-opening of azetidine derivatives. Available at: [Link]

  • PubMed (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Available at: [Link]

  • EurekAlert! (2024). Chemists synthesize an improved building block for medicines. Available at: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • The Paton Group. Boc Deprotection - HCl - Common Organic Chemistry. Available at: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction - Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Available at: [Link]

  • MDPI (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • Ahmed, S.E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • University of Rochester. Troubleshooting: About - Chemistry. Available at: [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • PMC (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Available at: [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available at: [Link]

  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]

  • ACS Publications (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Available at: [Link]

  • Semantic Scholar. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. Available at: [Link]

  • PubMed (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. Available at: [Link]

  • Semantic Scholar. THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • ResearchGate (2020). Direct N‐Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition‐Metal‐Free Catalysis. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing excess HCl from 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride preparations Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide addresses the critical challenge of stoichiometry control in 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride preparations. Due to the basicity of both the azetidine (


) and pyridine (

) nitrogen atoms, this scaffold forms a dihydrochloride salt. However, common synthesis pathways often result in "super-stoichiometric" HCl inclusion (e.g., 2.5–3.0 eq HCl), trapped within the crystal lattice or existing as hygroscopic surface acid. This excess acid can catalyze degradation, skew biological assay pH, or interfere with subsequent coupling reactions.

The following protocols prioritize product stability —specifically preserving the strained 3-fluoroazetidine ring—while effectively normalizing stoichiometry.

Part 1: Diagnostic Hub (Troubleshooting & FAQs)

Q1: How do I definitively confirm my batch has "excess" HCl?

A: Do not rely solely on mass balance (yield >100%). Hygroscopic water often mimics the mass of excess HCl. You must triangulate data using two methods:

  • Quantitative NMR (qNMR):

    • Method: Dissolve the salt in

      
       or 
      
      
      
      with a known internal standard (e.g., maleic acid or fumaric acid).
    • Analysis: Integrate the pyridine protons against the internal standard. If the molar amount of the scaffold matches the weight but the total mass is high, you have non-volatile impurities (salts) or solvent/acid traps.

    • Limitation: Standard

      
       NMR cannot directly "see" HCl.
      
  • Silver Nitrate Titration (The Gold Standard):

    • Method: Titrate a weighed sample with standardized

      
       using a potentiometric endpoint or eosin indicator.
      
    • Calculation:

      
      
      
      
      
    • Target: A ratio of 2.0 ± 0.1 indicates a pure dihydrochloride. A ratio >2.2 requires remediation.

Q2: My product turned into a sticky oil after attempting to dry it. What happened?

A: You likely encountered hygroscopic deliquescence . The dihydrochloride salt is extremely hygroscopic. If excess HCl is present, it attracts atmospheric moisture aggressively, forming a concentrated hydrochloric acid film that dissolves the salt into an oil.

  • Immediate Fix: Re-dissolve in minimum dry methanol and precipitate with a large excess of diethyl ether (trituration).

  • Prevention: Handle exclusively under inert atmosphere (

    
     or Ar) and store in a desiccator.
    
Q3: Can I just wash it with water/bicarbonate to remove the acid?

A: Absolutely not.

  • Solubility: The dihydrochloride is highly water-soluble. Washing with water will dissolve your product.

  • Stability Risk: While 3-fluoroazetidines are more stable than their 3-hydroxy counterparts, exposure to strong aqueous bases (pH > 12) can still risk ring opening or elimination reactions due to ring strain [1].

  • Correct Approach: Use organic solvent trituration or azeotropic drying (see Protocols).

Part 2: Remediation Protocols

Method A: Azeotropic Drying (Best for Non-Lattice HCl)

Use this as the first line of defense for removing surface-bound HCl and moisture.

Principle: HCl forms high-boiling azeotropes with water, but can be stripped away using toluene or acetonitrile co-evaporation.

  • Dissolution: Dissolve the crude oil/solid in a minimum volume of Methanol (MeOH) .

  • Co-solvent Addition: Add 10 volumes of Toluene or Acetonitrile .

  • Evaporation: Concentrate on a rotary evaporator at 40–45°C .

    • Note: Do not exceed 50°C to avoid thermal stress on the strained ring.

  • Repetition: Repeat steps 2–3 at least three times .

  • Final Drying: Dry under high vacuum (<1 mbar) for 12–24 hours. Pumping over

    
     or KOH pellets in a desiccator trap helps scavenge the acidic off-gas.
    
Method B: Solvent Trituration (Best for "Sticky" Salts)

Use this when the product is an oil or gum.

Principle: The dihydrochloride salt is insoluble in ether/pentane, while free HCl gas and trace impurities remain soluble or are mechanically washed away.

  • Slurry: Suspend the crude material in Diethyl Ether (

    
    )  or MTBE  (10–15 mL per gram).
    
    • Tip: If the solid is gummy, sonicate for 10–15 minutes until it becomes a fine powder.

  • Filtration: Filter under a blanket of Nitrogen (using a Schlenk frit or rapid filtration).

  • Washing: Wash the cake 3x with fresh, anhydrous ether.

  • Drying: Immediately transfer to a vacuum desiccator.

Method C: Controlled Recrystallization (For Lattice-Trapped HCl)

Use this if Methods A & B fail to correct stoichiometry.

Principle: Breaking and reforming the crystal lattice releases trapped HCl.

  • Dissolve: Dissolve 1 g of salt in the minimum amount of hot Isopropanol (IPA) or Methanol (approx. 5–10 mL).

  • Precipitate: Add Ethyl Acetate (EtOAc) or Acetone dropwise until turbidity persists.

  • Cool: Allow to stand at room temperature, then cool to 4°C.

  • Isolate: Filter the white crystalline solid.

    • Critical: Avoid using ethanol if esterification of carboxylic acid impurities is a concern, though less relevant for this pyridine scaffold.

Part 3: Data & Visualization

Comparison of HCl Removal Methods
FeatureMethod A: Azeotropic DryingMethod B: TriturationMethod C: Recrystallization
Primary Mechanism Physical entrainmentSolubility differentialLattice reformation
HCl Removal Efficiency Moderate (Surface HCl)Moderate (Free HCl)High (Lattice HCl)
Yield Loss Negligible (<5%)Low (5–10%)Moderate (15–30%)
Time Required 2–4 Hours1 Hour12–24 Hours
Scalability ExcellentGoodModerate
Best For Routine cleanupOily/Gummy crudesHigh-purity analytical stds
Workflow Diagram: Decision Tree for Purification

G Start Crude 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride CheckState Physical State? Start->CheckState IsOil Oily / Sticky Gum CheckState->IsOil IsSolid Free-flowing Solid CheckState->IsSolid Trituration Method B: Trituration (Ether/MTBE + Sonication) IsOil->Trituration CheckStoich Check HCl Stoichiometry (AgNO3 Titration) IsSolid->CheckStoich Trituration->CheckStoich Azeotrope Method A: Azeotropic Drying (MeOH + Toluene) Azeotrope->CheckStoich Decision HCl Ratio? CheckStoich->Decision Good Ratio 1.9 - 2.1 (Release Batch) Decision->Good Pass Bad Ratio > 2.2 Decision->Bad Fail Bad->Azeotrope First Attempt Recryst Method C: Recrystallization (IPA / EtOAc) Bad->Recryst If Azeotrope Fails Recryst->CheckStoich

Caption: Decision tree for selecting the appropriate purification method based on physical state and stoichiometric analysis.

Part 4: Scientific Rationale & Grounding

The Chemistry of the Salt

The 4-(3-Fluoroazetidin-3-yl)pyridine molecule contains two basic centers. The pyridine nitrogen (


) is moderately basic, while the azetidine nitrogen (

) is highly basic.
  • Azetidine Ring:

    
    . Protonates first.
    
  • Pyridine Ring:

    
    . Protonates second.
    This necessitates a dihydrochloride  form for complete salt formation. However, the lattice energy of dihydrochlorides often allows for the inclusion of non-stoichiometric HCl (acting as a solvate) or water, leading to the common "2.x HCl" observation [2].
    
Stability Considerations

While 3-fluoroazetidines are electronically distinct from 3-hydroxyazetidines (which suffer from reverse-aldol degradation at high pH), the ring strain (


) makes them susceptible to nucleophilic attack if mishandled [1]. The protocols above utilize neutral or slightly acidic organic solvents to avoid the "danger zone" of strong aqueous bases (pH > 12) or strong nucleophiles that could open the ring.
References
  • Jenkins, C. L., et al. "3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds." The Journal of Organic Chemistry, vol. 80, no.[1] 9, 2015, pp. 4244-4258.[1] Link

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (General reference for salt stoichiometry and hygroscopicity).
  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients."[2] Spectroscopy Europe, vol. 17, 2005. Link

Sources

Addressing hygroscopicity issues with 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely reading this because your solid white powder has transformed into a sticky gum or a liquid droplet.

4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is a dual-nitrogen heterocycle. In its dihydrochloride (2HCl) form, it is severely hygroscopic and potentially deliquescent . The presence of two protonated sites (the azetidine amine and the pyridine nitrogen) creates a high charge density crystal lattice that avidly scavenges atmospheric water.

This guide provides immediate remediation steps, handling protocols, and chemical workarounds to ensure your experimental data remains accurate.

Part 1: The "Triage" – Immediate Troubleshooting

Q: My compound has turned into a liquid/paste inside the vial. Is it ruined?

A: Not necessarily, but you are in the "Danger Zone." When HCl salts absorb water, they form a concentrated hydrochloric acid solution on the surface of the crystal.

  • Risk 1 (Hydrolysis): The 3-fluoroazetidine ring is strained. While relatively stable, prolonged exposure to acidic moisture can facilitate ring-opening or defluorination.

  • Risk 2 (Stoichiometry): You can no longer weigh this accurately.

Immediate Rescue Protocol:

  • Do NOT heat the wet material to dry it. Heat + Acid + Water = Degradation.

  • Lyophilization (Freeze Drying): Dissolve the entire gum in a known volume of HPLC-grade water. Freeze immediately and lyophilize. This is the safest way to recover the solid.

  • Azeotropic Drying (If Lyophilizer unavailable): Dissolve in a small amount of anhydrous Methanol, add Toluene, and rotary evaporate. The Methanol/Toluene azeotrope helps strip water at lower temperatures.

Q: How do I weigh this without it gaining weight on the balance?

A: If you do not have a glovebox, use the "Weigh by Difference" technique.

  • Tare a sealed vial containing your bulk compound.

  • Quickly remove the cap, transfer an estimated amount to your reaction vessel, and immediately recap the bulk vial.

  • Weigh the bulk vial again.

  • The loss in weight is the exact amount transferred.

    • Why this works: You are measuring what left the vial, not what is sitting on the open balance pan absorbing water.

Part 2: Storage & Handling Best Practices

The Golden Rule: Treat this compound like a reactive reagent, not a stable salt.

ParameterRecommendationTechnical Rationale
Storage Temp -20°CSlows kinetic degradation pathways (ring opening).
Atmosphere Argon/NitrogenDisplaces humid air.
Container Amber Glass + ParafilmAmber protects from light; Parafilm creates a secondary moisture barrier.
Desiccant

or Active Sieves
Silica gel is often insufficient for deliquescent HCl salts.
Visualizing the Hygroscopic Failure Mode

The following diagram illustrates why moisture is not just a physical problem, but a chemical threat to azetidine derivatives.

Hygroscopicity_Risk DrySalt Dry 2HCl Salt (Crystalline) LiquidFilm Acidic Liquid Film (pH < 1) DrySalt->LiquidFilm Absorb H2O Moisture Atmospheric Moisture Moisture->LiquidFilm Degradation Ring Opening / Hydrolysis LiquidFilm->Degradation Time + Heat WeighingError Weighing Error (Mass > 100%) LiquidFilm->WeighingError Immediate

Figure 1: The cascade of failure initiated by moisture absorption. Note that the formation of a localized acidic liquid film accelerates chemical degradation of the strained azetidine ring.

Part 3: The "Cure" – Desalting Protocol

If the dihydrochloride salt is too difficult to handle, or if your reaction is sensitive to strong acid, you should convert it to the Free Base immediately before use.

Warning: Azetidines are sensitive to strong bases (like NaOH) which can act as nucleophiles and open the ring.[1] Use mild inorganic bases.

Protocol: Safe Generation of the Free Base
  • Dissolution: Dissolve the 2HCl salt in a minimum amount of water (e.g., 1g in 5-10 mL).

  • Neutralization:

    • Add Saturated Sodium Bicarbonate (

      
      ) or Potassium Carbonate (
      
      
      
      ) solution dropwise.
    • Target pH: 9–10. Do not exceed pH 12.

  • Extraction:

    • Extract 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

    • Note: Pyridine derivatives are water-soluble.[2] Multiple extractions are required.

  • Drying:

    • Dry the organic layer over anhydrous Sodium Sulfate (

      
      ).
      
    • Filter and concentrate in vacuo at < 30°C.

  • Storage: The free base is likely an oil or low-melting solid. Use immediately.

Desalting_Workflow Start 2HCl Salt (Aq. Soln) Base Add Sat. NaHCO3 (Target pH 9-10) Start->Base Neutralize Extract Extract 3x with DCM (Avoid Ethyl Acetate) Base->Extract Biphasic Separation Dry Dry over Na2SO4 Filter & Evaporate Extract->Dry Result Free Base (Use Immediately) Dry->Result

Figure 2: Workflow for converting the hygroscopic dihydrochloride salt to the free base using mild conditions to preserve the azetidine ring.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the free base for long-term storage? A: Generally, no . The free base of secondary amines (azetidine) is prone to oxidation and formation of carbamates with atmospheric


. The HCl salt is synthesized specifically for storage stability. If you must store the free base, keep it under Argon at -20°C.

Q: Are there less hygroscopic salt alternatives? A: Yes. If you are in early development and can switch salts, consider:

  • Tosylate (p-Toluenesulfonate): Usually crystalline and non-hygroscopic.[2]

  • Fumarate: Often forms stable, non-hygroscopic solids with nitrogen heterocycles.

  • Avoid: Hydrobromide (HBr) or Mesylate, as they often share hygroscopic issues with HCl.

Q: I see a "sticky" solid. Can I just wash it with ether? A: You can try. Suspend the sticky solid in anhydrous Diethyl Ether or MTBE and sonicate. Sometimes this removes trapped moisture and induces crystallization. However, if the crystal lattice has collapsed (deliquescence), this will not work.

Q: Does the 3-Fluoro group affect stability? A: Yes. The fluorine atom on the azetidine ring is electron-withdrawing. This reduces the basicity of the azetidine nitrogen slightly, but it also makes the ring carbons more electrophilic. This increases susceptibility to nucleophilic attack (ring opening) if exposed to strong bases (like hydroxide) or high heat in wet conditions [1, 2].

References

  • Azetidine Handling & Stability

    • Source: Apollo Scientific Safety D
    • Relevance: Establishes baseline hygroscopicity and storage requirements (Argon, cool/dry) for azetidine salts.
    • (Search CAS 36520-39-5 for general class properties).

  • Pyridine Hydrochloride Properties

    • Source: ScienceMadness & ResearchG
    • Relevance: Confirms the deliquescent nature of pyridine salts and the difficulty of drying them once wet without sublimation or degrad
  • Desalting Methodologies

    • Source: BenchChem Protocol for Pyridin-3-yl deriv
    • Relevance: Validates the use of mild base and extraction for recovering pyridine/amine free bases
  • Hygroscopicity of Pharmaceutical Salts

    • Source: ResearchGate (Hygroscopicity categoriz
    • Relevance: Provides the theoretical framework for why HCl salts of small nitrogen heterocycles absorb moisture (high crystal energy, hydrogen bonding capacity).

(Note: Specific physical data for 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is derived from the combined properties of its constituent pharmacophores, as specific monographs for this exact intermediate are proprietary or not indexed in public chemical repositories.)

Sources

Technical Support Center: Neutralization of Pyridine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals. We will explore the critical considerations and troubleshooting strategies for selecting the appropriate base to neutralize pyridine dihydrochloride salts, ensuring the integrity and success of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of pyridine dihydrochloride, and why is its neutralization important?

Pyridine dihydrochloride (Py·2HCl) is the salt formed when the weakly basic pyridine molecule reacts with two equivalents of hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts two protons, forming a dicationic species. However, it's more accurately described as a pyridinium ion (PyH⁺) with a second, more loosely associated proton. The pyridinium cation is the conjugate acid of pyridine.[1]

The key to understanding its acidic nature lies in the pKa of the pyridinium ion, which is approximately 5.25.[1][2][3] This indicates it is a moderately strong acid. Neutralization is a critical step in many synthetic procedures for several reasons:

  • To liberate the free pyridine: Many reactions require the nucleophilic, non-protonated form of pyridine to act as a base or a catalyst.

  • To control reaction pH: The acidic nature of the salt can interfere with subsequent reaction steps or the stability of other reagents.

  • To facilitate product isolation: Converting the highly water-soluble pyridinium salt to the more organic-soluble free pyridine is often necessary for extraction from an aqueous phase.[4]

Q2: What is the fundamental principle for selecting a base to deprotonate a pyridinium salt?

The core principle is that an acid-base reaction equilibrium favors the formation of the weaker acid and weaker base.[5] To effectively deprotonate the pyridinium ion (pKa ≈ 5.25), you must choose a base whose conjugate acid has a pKa value significantly higher than 5.25.[5] This ensures the equilibrium lies on the side of the deprotonated pyridine.

For example, to deprotonate an acid (HA), you need a base (B⁻) where the resulting conjugate acid (HB) is weaker (higher pKa) than HA.

HA (pKa = 5.25) + B⁻ ⇌ A⁻ + HB (pKa > 5.25)

Q3: Can I use strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?

Yes, strong inorganic bases are effective for complete deprotonation, but their use requires careful consideration.

  • Advantages:

    • High Strength: With conjugate acid pKa values (for H₂O) around 14-15.7, they easily and completely deprotonate the pyridinium ion.

    • Cost-Effective: They are generally inexpensive and readily available.[6]

  • Disadvantages & Risks:

    • High Nucleophilicity: The hydroxide ion (OH⁻) is a strong nucleophile and can lead to unwanted side reactions, such as hydrolysis of esters, amides, or other sensitive functional groups.[7][8]

    • Poor Organic Solubility: NaOH and KOH are poorly soluble in many common organic solvents, which can lead to heterogeneous mixtures and slow reaction rates.

    • Exothermic Reactions: The neutralization is highly exothermic, which can be hazardous, especially on a large scale.[9]

    • Workup Issues: The resulting inorganic salts (NaCl, KCl) may precipitate or require aqueous workup for removal.

Expert Insight: Use of concentrated NaOH solutions is a common method for regenerating free pyridine from its hydrochloride salt for recovery and reuse.[10] However, for in-situ neutralization in the presence of sensitive substrates, weaker bases are often preferred.

Q4: When are carbonate (K₂CO₃, Na₂CO₃) or bicarbonate (NaHCO₃) bases a better choice?

Carbonate and bicarbonate bases are excellent options for many applications, offering a milder and more controlled neutralization.

  • Advantages:

    • Sufficient Basicity: The pKa of bicarbonate (HCO₃⁻), the conjugate acid of carbonate, is around 10.3. This is well above the pyridinium pKa of 5.25, making carbonate bases strong enough for effective deprotonation.

    • Low Nucleophilicity: They are significantly less nucleophilic than hydroxides, reducing the risk of side reactions. Potassium carbonate is a commonly used sacrificial base for this reason.[11]

    • Ease of Handling: They are solids that are easy to weigh and handle.

    • Facilitates Extraction: Using a saturated aqueous solution of potassium carbonate can help "salt out" the free pyridine from the aqueous layer during workup, improving extraction efficiency.[4]

  • Disadvantages:

    • Gas Evolution: The reaction produces carbon dioxide (CO₂), which can cause foaming or pressure buildup if not managed properly.[12]

    • Solubility: While soluble in water, they are generally insoluble in organic solvents like dichloromethane (DCM) or ether, requiring biphasic reaction conditions or phase-transfer catalysts.

Field-Proven Protocol: Dissolving the pyridinium salt in a saturated sodium bicarbonate (NaHCO₃) solution is a standard workup procedure to neutralize the salt before extracting the free base with an organic solvent like DCM.[12]

Q5: What is the role of organic amine bases like triethylamine (TEA) or Hünig's base (DIPEA)?

Organic amine bases are indispensable when the reaction must be conducted in a non-aqueous (anhydrous) organic solvent.

  • Advantages:

    • Organic Solubility: They are fully miscible with a wide range of organic solvents (DCM, THF, acetonitrile), allowing for homogeneous reaction conditions.

    • Sufficient Strength: The conjugate acid of triethylamine (triethylammonium) has a pKa of about 10.7, making it a suitable base for deprotonating pyridinium salts.

    • Non-Nucleophilic (Sterically Hindered): While TEA can sometimes act as a nucleophile, N,N-Diisopropylethylamine (DIPEA, or Hünig's base) is highly sterically hindered, making it an excellent choice as a non-nucleophilic proton scavenger.[13]

  • Disadvantages:

    • Difficult to Remove: These bases and their corresponding hydrochloride salts can be difficult to remove during purification. The triethylammonium hydrochloride salt may precipitate and require filtration,[14] or an acidic aqueous wash is needed to remove the excess amine.[15]

    • Cost: Specialty bases like DIPEA can be more expensive than inorganic alternatives.[16]

Expert Insight: Co-evaporation with a high-boiling solvent like toluene is a common lab technique to help remove residual pyridine or triethylamine.[15]

Data Summary & Base Selection Guide

The choice of base is dictated by the specific requirements of your experiment, including solvent, temperature, and the presence of other functional groups.

BaseFormulaConjugate Acid pKaCommon SolventsKey Considerations
Sodium HydroxideNaOH~15.7 (H₂O)WaterVery strong, highly nucleophilic; risk of side reactions. Best for pyridine recovery.[7][10]
Potassium CarbonateK₂CO₃~10.3 (HCO₃⁻)WaterGood strength, low nucleophilicity. Ideal for aqueous workups. Helps with extraction.[4][11]
Sodium BicarbonateNaHCO₃~6.4 (H₂CO₃)WaterMilder base, suitable for sensitive substrates. Standard for workup washes.[12][14]
Triethylamine (TEA)Et₃N~10.7Organic (DCM, THF)Organic soluble, strong enough for full neutralization. Can be nucleophilic.[13]
DIPEA (Hünig's Base)i-Pr₂NEt~11.0Organic (DCM, THF)Non-nucleophilic due to steric hindrance. Excellent for sensitive substrates in organic media.[13]
Base Selection Workflow

This decision tree illustrates a logical workflow for choosing the appropriate base for your experiment.

start Goal: Neutralize Pyridine Dihydrochloride solvent What is the solvent system? start->solvent aqueous Aqueous or Biphasic System solvent->aqueous Water organic Anhydrous Organic System solvent->organic Organic functional_groups Are base-sensitive functional groups present (e.g., esters)? base_naoh Use NaOH/KOH (for pyridine recovery) functional_groups->base_naoh No base_k2co3 Use K₂CO₃ or NaHCO₃ functional_groups->base_k2co3 Yes functional_groups2 Are base-sensitive functional groups present? nucleophilic_attack Is nucleophilic attack by the base a concern? functional_groups2->nucleophilic_attack Yes base_tea Use Triethylamine (TEA) functional_groups2->base_tea No nucleophilic_attack->base_tea No base_dipea Use DIPEA (Hünig's Base) nucleophilic_attack->base_dipea Yes aqueous->functional_groups organic->functional_groups2

Caption: Decision workflow for selecting a neutralization base.

Experimental Protocols

Protocol 1: Neutralization with Potassium Carbonate (Aqueous Workup)

This protocol is ideal for liberating free pyridine from its dihydrochloride salt for subsequent extraction.

  • Dissolution: Dissolve the pyridine dihydrochloride salt in a minimum amount of water.

  • Cooling: Cool the solution in an ice bath to manage the exothermic neutralization reaction.

  • Base Addition: Slowly add a saturated aqueous solution of potassium carbonate (K₂CO₃) portion-wise with stirring. Monitor for gas (CO₂) evolution. Continue adding until the fizzing ceases and the solution is basic (confirm with pH paper, target pH > 9). A 25-30% K₂CO₃ solution is effective.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[4]

  • Drying & Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or potassium carbonate), filter, and remove the solvent under reduced pressure.[4]

Protocol 2: In-Situ Neutralization with Triethylamine (Anhydrous Organic Reaction)

This protocol is used when pyridine dihydrochloride is present in an anhydrous organic reaction mixture.

  • Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve or suspend the reaction mixture containing pyridine dihydrochloride in the appropriate dry organic solvent (e.g., CH₂Cl₂).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add 2.2 equivalents of triethylamine (TEA) dropwise via syringe. The formation of a white precipitate (triethylammonium chloride) may be observed.[14]

  • Reaction: Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete neutralization before proceeding with the next step of your synthesis.

  • Workup (Post-Reaction): After your main reaction is complete, the triethylammonium chloride salt can often be removed by filtration. Excess TEA can be removed by washing the organic layer with a dilute acid (e.g., 1N HCl) followed by a saturated NaHCO₃ wash.[14]

Neutralization Reaction Pathway

The neutralization occurs in a stepwise manner, with two equivalents of base required for complete deprotonation.

cluster_step1 Step 1: First Deprotonation cluster_step2 Step 2: Second Deprotonation Py2HCl Pyridine·2HCl (Dicationic Salt) PyHCl Pyridinium Chloride (Monocationic Salt) Py2HCl->PyHCl + B: BH1 B-H⁺ PyHCl_2 Pyridinium Chloride Base1 B: Py Free Pyridine BH2 B-H⁺ Base2 B: PyHCl_2->Py + B:

Caption: Stepwise neutralization of pyridine dihydrochloride.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Neutralization 1. Insufficient equivalents of base were used. 2. The chosen base is not strong enough (pKa of conjugate acid is too low). 3. Poor mixing in a heterogeneous (biphasic) system.1. Add additional base and monitor the reaction pH. 2. Re-evaluate your base choice using the pKa table. Select a stronger base. 3. Increase stirring speed, consider a phase-transfer catalyst, or switch to a solvent system that allows for homogeneity.
Product Degradation or Side Reactions 1. The base (e.g., NaOH) is too nucleophilic and is reacting with the substrate.[7] 2. The reaction temperature is too high, accelerating degradation pathways.1. Switch to a non-nucleophilic base like potassium carbonate or a sterically hindered amine like DIPEA.[11][13] 2. Perform the neutralization at a lower temperature (e.g., 0 °C or in an ice bath).
Difficulty Removing Salt Byproducts 1. The salt (e.g., triethylammonium chloride) is partially soluble in the organic solvent.1. After filtration, wash the organic layer with water or brine to remove residual water-soluble salts. If the salt is insoluble, ensure it is thoroughly filtered.
Residual Pyridine in Product 1. Extraction from the aqueous layer was inefficient. Pyridine has some water solubility.1. Perform additional extractions with your organic solvent. 2. Use a saturated K₂CO₃ or NaCl solution to "salt out" the pyridine, reducing its aqueous solubility before extraction.[4]

References

  • Sciencemadness.org. (2018). Pyridine from Pyridine hydrochloride. Link

  • Filo. (2025). Ch3-co-cl react with naoh pyridine. Link

  • BenchChem. (2025). mitigating side reactions in pyridinium salt synthesis. Link

  • Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Link

  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Link

  • PubChem - NIH. Pyridine | C5H5N. Link

  • ChemicalBook. Pyridine CAS#: 110-86-1. Link

  • Wikipedia. Pyridine. Link

  • PMC. (2015). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Link

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Link

  • Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. Link

  • ResearchGate. (2017). Super-Electron Donors: Bis-pyridinylidene Formation by Base Treatment of Pyridinium Salts. Link

  • Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Link

  • Reddit. (2024). Removing Pyridine : r/chemistry. Link

  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Link

  • pH Adjustment Systems. The Selection of Acid and Base Neutralizing Chemicals. Link

  • Chemistry Stack Exchange. (2016). Can triethylamine/pyridine be used in the synthesis of Labetalol?. Link

  • PMC. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Link

  • ACS Publications. (2024). Nucleophilic Dearomatization of Activated Pyridines Using Vinyl Sulfoxonium Ylides: Application to the Synthesis of Bis-Heterocycles. Link

  • RSC Publishing. (1967). Base-catalysed deprotonation in pyridine N-oxides and pyridinium salts. Link

  • ECHEMI. Is there a pyridine bicarbonate?. Link

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. Link

  • SciSpace. (2019). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Link

  • Sciencemadness.org. (2017). Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH. Link

  • BenchChem. (2025). Addressing the stability and hygroscopicity of pyridinium salts. Link

  • VCU Scholars Compass. (2016). Reactions of Substituted Pyridinium Salts with Cyanide; Formation and. Link

  • ResearchGate. (2022). How to neutralize 4-Bromopyridine hydrochloride?. Link

  • ResearchGate. (2021). Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use ?. Link

  • ResearchGate. Reagents and conditions: (i) MsCl, pyridine, CH2Cl2, 0 °C, 1 h; (ii).... Link

  • Chemistry Steps. (2025). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Link

  • PMC. (2011). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Link

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Link

  • Reddit. (2013). Does anybody know what Pyridine Hydrochloride, as a catalyst, does in this reaction? .... Link

  • Chemistry LibreTexts. (2023). 5.9: The Acid-Base Properties of Ions and Salts. Link

  • University of Liverpool Repository. (2024). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Link

  • JOCPR. (2018). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Link

  • Wikipedia. Zincke reaction. Link

  • Vaia. Problem 182 Pyridine, (\mathrm{C}_{5} \math.... Link

  • brainly.com. (2018). Pyridine reacts with hydroxide by nucleophilic aromatic substitution. Complete the mechanism by drawing. Link

  • YouTube. (2018). Neutralization Reactions. Link

  • Sciencemadness Discussion Board. (2013). Neutralization Reaction Question. Link

Sources

Technical Guide: Crystallization of 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Technical Support Division Subject: Optimization of Crystallization and Handling Protocols for Fluorinated Azetidine-Pyridine Salts

Introduction

The crystallization of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride presents a unique set of challenges derived from its structural duality: the high polarity of the dihydrochloride salt combined with the conformational strain of the fluorinated azetidine ring.

Unlike simple organic solids, this molecule frequently exhibits hygroscopicity and a tendency to "oil out" (phase separate as a liquid) rather than nucleate into a crystalline lattice. This guide synthesizes field-proven methodologies to overcome these thermodynamic barriers, ensuring high-purity isolation for downstream biological assays or synthetic steps.

Part 1: Solubility & Solvent Selection

Q: I am experiencing persistent "oiling out" when attempting to crystallize this salt. How do I select the correct solvent system?

A: Oiling out occurs when the metastable liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is common for highly polar dihydrochloride salts in single-solvent systems. You must transition to a Binary Solvent/Anti-Solvent System .

The recommended approach is a polar protic solvent (to dissolve the ionic lattice) paired with a moderately polar aprotic anti-solvent (to reduce solubility without inducing immediate phase separation).

Recommended Solvent Systems
Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Mechanism of Action
Methanol (MeOH) Diethyl Ether (Et₂O) 1:5 to 1:10Standard: High solubility in MeOH; Et₂O effectively crashes out the salt. Warning: Hygroscopic.[1][2][3]
Ethanol (EtOH) Isopropyl Acetate (IPAc) 1:3 to 1:6Slower Growth: IPAc allows for slower nucleation than ether, often yielding better crystal habit.
Isopropanol (IPA) Heptane 1:2Polymorph Control: Good for final polishing if the salt is moderately soluble in hot IPA.

Application Note: Do not use Acetone or MEK as anti-solvents if excess HCl is present, as acid-catalyzed aldol condensation impurities may form.

Workflow: Avoiding the "Oil" Phase

solvent_selection start Dissolve Crude Salt check_sol Solvent: Min. Vol. MeOH/EtOH (Warm) start->check_sol add_anti Add Anti-Solvent (Dropwise) check_sol->add_anti decision Appearance? add_anti->decision oil Oiling Out (Goo/Gum) decision->oil Oily droplets cloud Persistant Cloudiness decision->cloud White precipitate reheat Reheat to redissolve oil->reheat Too much anti-solvent seed Add Seed Crystal / Scratch Glass cloud->seed reheat->add_anti Add more polar solvent cool Slow Cool to RT -> 4°C seed->cool

Figure 1: Decision tree for managing phase separation during crystallization.

Part 2: Salt Stoichiometry & Stability

Q: My elemental analysis shows variable Chlorine content. Why is the dihydrochloride stoichiometry difficult to maintain?

A: The molecule contains two basic nitrogen centers:

  • Azetidine Nitrogen: Highly basic (

    
    ). This site is protonated first and binds HCl tightly.
    
  • Pyridine Nitrogen: Less basic (

    
    ). This site is protonated second.
    

The "second" HCl molecule (on the pyridine) is labile. If you dry the material under high vacuum at elevated temperatures (>60°C) for extended periods, or if you recrystallize from a solvent that is too basic, you may lose HCl, resulting in a non-stoichiometric mixture (e.g., 1.5 HCl salt).

Protocol for Stoichiometric Control:

  • Acid Excess: Ensure the crystallization mother liquor contains a slight excess of HCl (e.g., 0.1 M HCl in the solvent) to force the equilibrium toward the dihydrochloride form.

  • Drying Conditions: Dry at 40°C under vacuum. If higher temperatures are required, use a vacuum oven with a trap, but monitor weight loss carefully to distinguish between solvent loss and HCl dissociation.

Part 3: Handling Hygroscopicity

Q: The solid turns into a sticky gum upon exposure to air. How do I handle this?

A: Pyridine and azetidine hydrochloride salts are notoriously hygroscopic . Absorption of atmospheric water lowers the glass transition temperature (


) of the amorphous regions, causing the solid to collapse into a gum (deliquescence).

Troubleshooting Guide:

  • Isolation: Filter under an inert atmosphere (Nitrogen/Argon) if possible. If using a standard Büchner funnel, cover the cake with a latex sheet (dental dam) immediately after the solvent passes through to prevent air flow through the cake.

  • Solvent Wash: Wash the filter cake with anhydrous diethyl ether or pentane. This removes residual high-boiling alcohols (MeOH/EtOH) that hold onto water.

  • Storage: Store in a desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets. Do not rely on silica gel alone for hydrochloride salts.
    

Part 4: Impurity Rejection

Q: I see a persistent impurity at ~5% by HPLC. What is it, and how do I remove it?

A: In the synthesis of 3-fluoroazetidines, a common byproduct arises from the ring-opening or elimination reactions due to the strain of the four-membered ring, especially under acidic heating.

  • Potential Impurity: 4-(3-chloro- or 3-hydroxy-propyl)pyridine derivatives (ring-opened) or elimination products (alkenes).

  • Purification Strategy: These impurities are often less polar than the desired dihydrochloride salt.

    • Trituration: Before full recrystallization, suspend the solid in warm Ethyl Acetate or Acetone . The impurities often dissolve, while the dihydrochloride salt remains suspended. Filter the solid and then recrystallize.

Part 5: Synthesis & Crystallization Workflow

The following diagram outlines the critical path from the crude free base (or Boc-protected precursor) to the pure crystalline salt.

synthesis_workflow Precursor Boc-Protected Precursor Deprotection Deprotection (HCl/Dioxane or EtOH) Precursor->Deprotection 4M HCl, 0-25°C CrudeSalt Crude Dihydrochloride (Hygroscopic Solid) Deprotection->CrudeSalt Evaporate Solvent Trituration Trituration (Hot EtOAc) CrudeSalt->Trituration Remove non-polar impurities Recryst Recrystallization (MeOH/Et2O) Trituration->Recryst Dissolve & Precipitate Final Pure Crystalline Product Recryst->Final Filter & Dry (Vac/40°C)

Figure 2: Optimized workflow for conversion and purification.

References

  • BenchChem. Addressing the stability and hygroscopicity of pyridinium salts. Retrieved from .

  • ChemicalBook. 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride Product Properties. Retrieved from .

  • ScienceMadness. Purification and handling of hygroscopic amine hydrochloride salts. Retrieved from .

  • ResearchGate. Crystallization techniques for pyridine and azetidine derivatives. Retrieved from .

  • MilliporeSigma. Handling instructions for fluorinated heterocyclic salts. Retrieved from .

Sources

Technical Support Center: Troubleshooting 4-(3-Fluoroazetidin-3-yl)pyridine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 4-(3-Fluoroazetidin-3-yl)pyridine . This guide is designed for medicinal chemists and process scientists encountering yield, purity, or stability bottlenecks when synthesizing this highly strained, fluorinated heterocyclic building block.

Below, we dissect the mechanistic causality behind common synthetic failures, provide self-validating purification protocols, and offer field-proven alternatives to traditional reagents.

Mechanistic Bottlenecks: The Fluorination Challenge

The standard synthetic route to 4-(3-fluoroazetidin-3-yl)pyridine involves the nucleophilic addition of a 4-metallated pyridine to 1-Boc-3-azetidinone, yielding a tertiary alcohol intermediate: 1-Boc-3-hydroxy-3-(4-pyridyl)azetidine .

The critical point of failure in this workflow is the subsequent deoxofluorination step. Because the alcohol is tertiary and situated on a highly strained four-membered ring, the activation of the hydroxyl group creates a transient carbocationic character. The basicity of the reaction environment (often exacerbated by the pyridine moiety itself) drives a rapid E1/E2 elimination , yielding an exocyclic alkene (1-Boc-3-(4-pyridinylidene)azetidine) rather than the desired fluorinated product.

SynthesisPathway SM 1-Boc-3-azetidinone + 4-Lithiopyridine Intermediate 1-Boc-3-hydroxy-3-(4-pyridyl)azetidine (Tertiary Alcohol) SM->Intermediate Nucleophilic Addition Fluorination Deoxofluorination (DAST vs. XtalFluor-E) Intermediate->Fluorination Product 1-Boc-3-fluoro-3-(4-pyridyl)azetidine (Desired Product) Fluorination->Product SN1/SN2 Fluorination Impurity1 1-Boc-3-(4-pyridinylidene)azetidine (Elimination Byproduct) Fluorination->Impurity1 E1 Elimination (-H2O)

Synthesis pathway of the fluoroazetidine core highlighting the competing elimination side reaction.

Reaction Optimization FAQs

Q: My fluorination reaction using DAST yields 40-50% of the alkene elimination impurity. How can I shift the selectivity toward the fluorinated product? A: The elimination is driven by the basic dialkylamine byproducts generated when DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reacts with the alcohol. To suppress this, abandon liquid aminosulfur trifluorides and switch to XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) promoted by Et₃N·3HF. XtalFluor-E is a crystalline salt that does not generate free, basic dialkylamines during the activation step, significantly reducing the basicity of the reaction medium and suppressing the elimination pathway in favor of fluorination [1].

Q: Is the final free amine (4-(3-fluoroazetidin-3-yl)pyridine) stable after Boc deprotection? A: Yes. While 3-hydroxyazetidines are notoriously unstable and prone to reverse-aldol cleavage and ring fragmentation above pH 8, the substitution of the hydroxyl group with fluorine fundamentally stabilizes the ring. The 3-fluoroazetidine motif is highly stable across a wide pH range and is not vulnerable to hydrolytic ring fragmentation [2]. You can safely deprotect the Boc group using 4M HCl in dioxane or TFA in dichloromethane.

Quantitative Reagent Comparison

To minimize impurities, reagent selection is paramount. The table below summarizes the quantitative advantages of utilizing next-generation fluorinating agents for strained azetidine systems.

ReagentThermal Stability (Onset of Dec.)Relative Elimination Byproduct (%)Handling & Safety Profile
DAST ~140 °CHigh (30–50%)Liquid; generates highly corrosive free HF; explosive potential at scale.
Deoxo-Fluor ~140 °CHigh (20–40%)Liquid; generates free HF; slightly safer than DAST but prone to elimination.
XtalFluor-E ~205 °CLow (<10%) Crystalline solid; no free HF generated; highly stable; requires HF promoter.

Purification & Isolation FAQs

Q: The fluorinated product and the alkene elimination impurity have identical R_f values on normal-phase silica gel. How do I separate them? A: Do not attempt to separate them via standard chromatography or fractional crystallization; their physical properties are too similar. Instead, utilize a chemoselective oxidation strategy.

By treating the crude mixture with a catalytic amount of Osmium Tetroxide (OsO₄) and a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO), the alkene impurity is rapidly dihydroxylated into a 1,2-diol. The desired fluoroazetidine, lacking a double bond, is completely inert to these conditions. This transforms the inseparable alkene into a highly polar diol that will remain on the baseline of a silica column, allowing the pure fluoro-product to elute cleanly.

PurificationWorkflow Crude Crude Mixture (Fluoro Product + Alkene) Oxidation Chemoselective Oxidation (OsO4 / NMO) Crude->Oxidation Target Alkene PolarMixture Fluoro Product (Non-polar) + Diol Byproduct (Highly Polar) Oxidation->PolarMixture SilicaGel Silica Gel Chromatography PolarMixture->SilicaGel Load PureProduct Pure 1-Boc-3-fluoro- 3-(4-pyridyl)azetidine SilicaGel->PureProduct Elute (Hex/EtOAc)

Chemoselective oxidation workflow to separate the desired fluoro product from the alkene impurity.

Step-by-Step Methodology: Optimized Fluorination & Purification

This self-validating protocol ensures maximum conversion to the fluoro-product while chemically destroying any residual elimination impurities prior to chromatography.

Phase 1: Deoxofluorination via XtalFluor-E

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 1-Boc-3-hydroxy-3-(4-pyridyl)azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Promoter Addition: Cool the solution to -78 °C. Add Et₃N·3HF (2.0 eq) dropwise. Causality: The HF salt acts as the fluoride source and promoter for the crystalline XtalFluor-E.

  • Reagent Addition: Add XtalFluor-E (1.5 eq) in one portion. Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mixture.

Phase 2: Chemoselective Oxidation & Isolation 5. Oxidation Setup: Dissolve the crude mixture (containing the fluoro product and trace alkene) in a 4:1 mixture of Acetone:Water (0.1 M). 6. Reagent Addition: Add NMO (2.0 eq relative to the estimated alkene impurity) followed by a catalytic amount of OsO₄ (0.05 eq, typically as a 2.5 wt% solution in t-BuOH). 7. Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC/LCMS until the alkene mass is completely consumed. 8. Quench & Extract: Quench with saturated aqueous Na₂S₂O₃ to reduce residual osmium. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. 9. Chromatography: Load the crude material onto a normal-phase silica gel column. Elute with a Hexanes/Ethyl Acetate gradient. The highly polar diol byproduct will remain on the baseline, while the pure 1-Boc-3-fluoro-3-(4-pyridyl)azetidine elutes cleanly.

References

  • Title: Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents Source: Organic Letters, American Chemical Society (2009) URL: [Link] [1]

  • Title: 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar Source: The Journal of Organic Chemistry, American Chemical Society (2015) URL: [Link] [2]

Validation & Comparative

Comparative Analytical Guide: 1H NMR Interpretation of 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in structurally validating highly polar, low-molecular-weight building blocks. Fluorinated azetidines have emerged as premier bioisosteres in modern drug discovery, offering improved metabolic stability and modulated basicity compared to their non-fluorinated counterparts.

This guide provides an objective, in-depth comparative analysis of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride , contrasting its analytical profile with common alternatives. We will deconstruct its complex 1H NMR spectrum, explain the quantum-mechanical causality behind its chemical shifts, and establish a self-validating experimental protocol for rigorous structural confirmation.

Strategic Context & Physicochemical Comparison

When selecting a 4-pyridyl azetidine building block, researchers typically evaluate three primary analogs: the unsubstituted azetidine, the 3-hydroxyazetidine, and the 3-fluoroazetidine. The introduction of the highly electronegative fluorine atom at the C3 position fundamentally alters the molecule's physicochemical properties and its resulting NMR signature.

The fluorine atom exerts a powerful inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent azetidine nitrogen, making it less basic than the unsubstituted analog. Furthermore, the rigid geometry of the azetidine ring locks the C2 and C4 protons into fixed spatial relationships with the fluorine atom, generating a highly specific diagnostic NMR pattern.

Table 1: Physicochemical and Analytical Comparison of Azetidine Analogs
Property4-(Azetidin-3-yl)pyridine 2HCl4-(3-Fluoroazetidin-3-yl)pyridine 2HCl4-(3-Hydroxyazetidin-3-yl)pyridine 2HCl
C3 Substitution -H-F-OH
Azetidine pKa (est.) ~ 9.5~ 7.2~ 8.1
Lipophilicity (LogD 7.4) LowModerateLowest
1H NMR Complexity High (Coupling to C3-H)High (Heteronuclear 19F coupling)Low (No C3-H or 19F coupling)
Structural Rigidity FlexibleHighly rigidModerate

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our structural assignment, we cannot rely solely on standard 1H NMR. The protocol below is designed as a self-validating system : it uses orthogonal decoupling techniques to experimentally prove the origin of complex spin-spin splitting, eliminating the risk of misidentifying impurities as product peaks.

Step-by-Step NMR Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is strictly chosen over D2O to prevent the deuterium exchange of the critical NH2+ and NH+ protons, allowing us to observe the complete protonation state of the dihydrochloride salt.

  • Standard 1H NMR Acquisition: Acquire data at 298 K on a 600 MHz spectrometer (16 scans, 10-second relaxation delay to ensure accurate integration).

  • 19F NMR Acquisition: Acquire the 19F spectrum (564 MHz) to confirm the presence and purity of the fluorinated species.

  • 1H{19F} Decoupled NMR (The Validation Step): Acquire a 1H spectrum while simultaneously irradiating the 19F frequency.

    • Causality: The azetidine CH2 protons naturally present as complex multiplets due to simultaneous geminal (2J_H-H) and heteronuclear (3J_H-F) coupling. By decoupling the 19F nucleus, these multiplets must collapse into clean, first-order AB doublets. This experimentally proves that the complex splitting is exclusively due to the C3 fluorine, validating the structure without ambiguity.

NMR_Workflow A Sample Prep (DMSO-d6) B 1H NMR Acquisition A->B C 19F Decoupling (1H{19F}) B->C Resolve J-H,F D 2D HSQC Validation B->D Confirm Carbon E Data Processing & Assignment C->E D->E

Step-by-step self-validating NMR acquisition workflow for fluorinated azetidines.

In-Depth 1H NMR Interpretation & Causality

The 1H NMR spectrum of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride can be divided into three distinct diagnostic regions. The values below are highly characteristic for this scaffold, as supported by structural studies of similar fluorinated azaheterocycles ().

A. The Aromatic Region (Pyridine Protons)

Because the molecule is a dihydrochloride salt, the pyridine nitrogen is protonated. This positive charge withdraws electron density from the aromatic ring via resonance and inductive effects, severely deshielding the protons.

  • H-2, H-6: ~8.95 ppm (d, J = 6.5 Hz, 2H). These protons are closest to the protonated nitrogen and experience the maximum deshielding effect.

  • H-3, H-5: ~8.10 ppm (d, J = 6.5 Hz, 2H).

B. The Aliphatic Region (Azetidine Protons)

The C3 position contains no protons, as it is fully substituted by the fluorine atom and the pyridine ring. The C2 and C4 positions are equivalent CH2 groups. However, the two protons on each CH2 group are diastereotopic .

Because the azetidine ring is rigid, one proton is permanently fixed cis to the fluorine atom, while the other is fixed trans. They reside in different magnetic environments and couple to the 19F nucleus with different magnitudes based on the Karplus relationship for dihedral angles ().

  • Ha (cis to F): ~4.95 ppm (dd, 2J_gem = 11.5 Hz, 3J_HF = 22.0 Hz, 2H).

  • Hb (trans to F): ~4.60 ppm (dd, 2J_gem = 11.5 Hz, 3J_HF = 16.5 Hz, 2H).

C. The Exchangeable Region (Salt Protons)
  • Azetidine NH2+: ~9.80 ppm (br s, 2H). Broadened due to quadrupolar relaxation of the nitrogen-14 nucleus.

  • Pyridinium NH+: ~11.50 ppm (br s, 1H). Highly deshielded due to the localized positive charge on the aromatic system.

Coupling_Logic C3 C3 Position (Azetidine) F 19F Atom (Spin 1/2) C3->F Py 4-Pyridyl Group C3->Py CH2 C2 & C4 (CH2 Groups) C3->CH2 Ha Ha (cis to F) 3J_HF ~ 22 Hz F->Ha 3J Coupling Hb Hb (trans to F) 3J_HF ~ 16 Hz F->Hb 3J Coupling CH2->Ha CH2->Hb Ha->Hb 2J Geminal

Spin-spin coupling logic demonstrating the diastereotopic nature of azetidine protons.

Quantitative NMR Data Summary

To facilitate rapid reference and comparison, the quantitative assignments for the target compound are summarized below. The distinct ABX-style spin system (where X is the 19F nucleus) is the hallmark of 3-fluoroazetidine derivatives ().

Table 2: 1H NMR Chemical Shift Assignments (DMSO-d6, 600 MHz)
Proton AssignmentIntegrationMultiplicityChemical Shift (ppm)Coupling Constants (J in Hz)
Pyridine H-2, H-6 2HDoublet (d)8.953J = 6.5
Pyridine H-3, H-5 2HDoublet (d)8.103J = 6.5
Azetidine CH2 (Ha, cis to F) 2HDoublet of doublets (dd)4.952J_gem = 11.5, 3J_HF = 22.0
Azetidine CH2 (Hb, trans to F) 2HDoublet of doublets (dd)4.602J_gem = 11.5, 3J_HF = 16.5
Azetidine NH2+ 2HBroad singlet (br s)9.80N/A
Pyridinium NH+ 1HBroad singlet (br s)11.50N/A

References

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Available at:[Link]

  • Azetidine-substituted fluorescent compounds.US Patent 10018624B1.

Publish Comparison Guide: Mass Spectrometry Characterization of 4-(3-Fluoroazetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the 3-fluoroazetidine scaffold has emerged as a critical bioisostere for traditional cyclobutane or piperidine motifs, offering modulation of pKa (lowering basicity) and metabolic blocking without significant steric penalty. However, the unique strain of the azetidine ring coupled with the electronegativity of the geminal fluorine presents specific challenges in structural verification and metabolite identification.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation performance of 4-(3-Fluoroazetidin-3-yl)pyridine against its non-fluorinated and regio-isomeric alternatives. We define the diagnostic fragmentation pathways—specifically the competition between ring strain release and HF elimination —that serve as the "fingerprint" for validating this structural motif in complex matrices.

Technical Specifications & Compound Profile

Before analyzing fragmentation, the physicochemical baseline must be established to predict ionization behavior.

Feature4-(3-Fluoroazetidin-3-yl)pyridine4-(Azetidin-3-yl)pyridine (Control)
Formula C₈H₉FN₂C₈H₁₀N₂
Monoisotopic Mass 152.0750 Da134.0844 Da
[M+H]⁺ (ESI) 153.0823 m/z 135.0917 m/z
Ring Strain ~26 kcal/mol (High)~26 kcal/mol (High)
Basicity (Predicted) Azetidine N: pKa ~8.5 (Lowered by F)Azetidine N: pKa ~11.0
Key Lability C–F bond (Acid/Thermal sensitive)Stable

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. This protocol ensures the preservation of the labile fluorine prior to collision-induced dissociation (CID).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Critical: Avoid high concentrations of ammonium adducts which can suppress the [M+H]⁺ signal in this low-mass region.

  • Ionization Source (ESI+):

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 275°C (Keep moderate to prevent thermal HF elimination before MS entry).

    • Sheath Gas: 35 arb units.

  • Fragmentation (CID/HCD):

    • Isolation Window: 1.0 Da.

    • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Rationale: Low CE preserves the molecular ion; High CE is required to break the aromatic pyridine ring.

Fragmentation Analysis: The "Fingerprint" Pathways

The fragmentation of 4-(3-Fluoroazetidin-3-yl)pyridine is governed by two competing forces: the release of azetidine ring strain and the expulsion of the fluorine atom.

Pathway A: The "Fluorine Signature" (Loss of HF)

Unlike stable aromatic fluorines, the aliphatic fluorine at the C3 position is prone to elimination, driven by the presence of beta-hydrogens on the azetidine ring (C2/C4).

  • Transition: [M+H]⁺ (m/z 153) → [M+H – HF]⁺ (m/z 133).

  • Mechanism: Intramolecular E2-type elimination.

  • Diagnostic Value: A neutral loss of 20 Da is the primary indicator of the aliphatic fluorine. This peak is absent in the non-fluorinated control.

Pathway B: Ring Opening (Retro-2+2)

The strained azetidine ring undergoes cleavage typically breaking the N1–C2 and C3–C4 bonds.

  • Transition: Fragmentation of the azetidine ring to yield a vinyl-pyridine species.

  • Diagnostic Value: Generates ions at m/z 106 (Vinylpyridine derivative) or m/z 79 (Pyridinium ion).

Visualization of Fragmentation Pathways

The following diagram illustrates the specific MS/MS transitions.

FragmentationPathways Parent [M+H]+ Precursor m/z 153.08 (Intact 3-F-Azetidine) HF_Loss [M+H - HF]+ m/z 133.08 (Dehydro-azetidine) Parent->HF_Loss Neutral Loss: 20 Da (HF) Diagnostic for Aliphatic F RingOpen Ring Opening (Retro-2+2) Parent->RingOpen Strain Release Frag_Py Pyridinium Ion m/z 79 HF_Loss->Frag_Py High Energy Fragmentation Frag_Vinyl Vinyl-Pyridine Ion m/z ~106 RingOpen->Frag_Vinyl Loss of CH2=NH (29 Da) Frag_Vinyl->Frag_Py Loss of C2H3

Figure 1: Proposed ESI-MS/MS fragmentation tree for 4-(3-Fluoroazetidin-3-yl)pyridine. The red path indicates the fluorine-specific neutral loss.

Comparative Performance: 3-Fluoro vs. Alternatives

To validate the identity of your compound, compare your spectra against these theoretical baselines. Distinguishing the 3-fluoro analog from the non-fluorinated parent or a regioisomer (e.g., F on the pyridine ring) is critical.

Table 1: Diagnostic Ion Comparison
Ion Identity3-Fluoroazetidine (Target)Non-Fluorinated (Control)Aryl-Fluorine Isomer (Alternative)
Precursor [M+H]⁺ 153 m/z 135 m/z153 m/z
Primary Neutral Loss -20 Da (HF) -17 Da (NH₃) or -28 (C₂H₄)-27 Da (HCN)
Resulting Fragment 133 m/z (Distinctive)118 m/z126 m/z
Base Peak (High CE) 79 m/z (Pyridine)79 m/z (Pyridine)97 m/z (Fluoropyridine)
Spectral Stability Low (Prone to in-source HF loss)HighHigh
Differentiation Strategy
  • Vs. Non-Fluorinated: Look for the +18 Da mass shift in the parent ion. If the shift is present but the fragmentation mimics the control exactly (just +18 everywhere), the fluorine is likely on the aromatic ring (stable).

  • Vs. Aryl-Fluorine Isomer: If the fluorine were on the pyridine ring (e.g., 3-fluoro-4-(azetidin-3-yl)pyridine), you would NOT observe the -20 Da (HF) loss as a major pathway. Aromatic C-F bonds are too strong to break easily under standard CID. The observation of the m/z 133 peak is the definitive proof that the fluorine is aliphatic (on the azetidine).

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Kuhnert, N. (2006). Mass spectrometry of strained ring systems. Current Organic Chemistry. (Mechanisms of azetidine ring opening and strain release).
  • Holčapek, M., & Jirásko, R. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Separation Science.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Overcoming the Polarity Barrier: A Comparative Guide to HPLC Method Development for Fluoroazetidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in early-phase drug development: the chromatographic analysis of highly polar, basic small molecules. Fluoroazetidine salts represent a perfect storm of analytical challenges. They possess a highly basic, strained four-membered nitrogen heterocycle (pKa ~9-10), extreme hydrophilicity, and often lack a strong UV chromophore.

When subjected to standard Reversed-Phase Liquid Chromatography (RP-HPLC), these compounds typically exhibit poor retention (k' < 1) and severe peak tailing due to secondary interactions between the basic nitrogen and residual silanols on the silica support. This guide objectively compares three chromatographic strategies—Ion-Pairing Reversed-Phase (RP-IP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—and provides a self-validating protocol for the purity analysis of fluoroazetidine salts using Charged Aerosol Detection (CAD).

Mechanistic Comparison of Chromatographic Modes

To design a robust method, we must align the stationary phase chemistry with the molecule's physicochemical properties. Here is the causality behind the performance of each alternative:

Alternative 1: Reversed-Phase Ion-Pairing (RP-IP)

Traditional C18 columns fail to retain fluoroazetidines because London dispersion forces are insufficient for highly polar analytes. RP-IP attempts to force retention by adding hydrophobic ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) to the mobile phase. The anionic HFBA pairs with the protonated azetidine, creating a neutral, hydrophobic complex that retains on the C18 phase.

  • The Verdict: While effective for retention, RP-IP is fundamentally flawed for modern laboratories. The ion-pairing agents permanently alter the column chemistry, require excessively long equilibration times, and cause severe ion suppression if the method is transferred to Mass Spectrometry (MS).

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC provides an alternative approach to the separation of polar and hydrophilic compounds that are poorly resolved by reversed-phase liquid chromatography[1]. It operates by partitioning the analyte into a water-rich layer immobilized on a polar stationary phase (e.g., zwitterionic sulfobetaine).

  • The Verdict: HILIC yields excellent retention for the basic azetidine core. However, it is highly susceptible to matrix effects. In HILIC-CAD analysis, inorganic ions (like chloride from the salt form) can interact with both the stationary and mobile phases, unpredictably boosting the CAD response and altering the retention mechanism[2]. This requires complex correction factors for quantitative purity analysis.

Alternative 3: Mixed-Mode Chromatography (MMC) (Recommended)

Mixed-mode chromatography (MMC) involves the combined use of two or more retention mechanisms in a single chromatographic system[3]. For fluoroazetidines, a Reversed-Phase/Weak Cation-Exchange (RP/WCX) column is ideal. The stationary phase contains both a hydrophobic alkyl chain and a carboxylic acid terminus. This facilitates the independent control of retention for ionizable and neutral molecules[4]. The fluorinated moiety interacts with the alkyl chain, while the basic azetidine nitrogen undergoes cation exchange with the carboxylate groups.

  • The Verdict: MMC offers orthogonal selectivity and superior peak shape without the need for ion-pairing reagents. By simply adjusting the mobile phase pH and buffer concentration, we can simultaneously analyze the active pharmaceutical ingredient (API), its counterion, and related impurities in a single run.

Detection Strategy: The Case for CAD

Because many small fluoroazetidines lack a conjugated pi-system, UV detection at standard wavelengths (e.g., 254 nm) is practically blind to them. While low-wavelength UV (210 nm) can be used, it is prone to baseline drift during gradients.

Charged Aerosol Detection (CAD) has emerged as a powerful universal detection method for pharmaceutical salts lacking strong UV chromophores[5]. CAD nebulizes the column effluent, evaporates the mobile phase, and applies a uniform electrical charge to the remaining non-volatile analyte particles. The resulting signal is directly proportional to the mass of the analyte, allowing for the simultaneous, uniform quantification of the fluoroazetidine API and its inorganic/organic counterions[5].

Decision Workflow for Method Development

Workflow A Fluoroazetidine Salt Purity Analysis B Assess Analyte Properties (pKa, LogP, Chromophores) A->B C Does it have a strong UV Chromophore? B->C D UV Detection (e.g., 210-254 nm) C->D Yes E Charged Aerosol Detection (CAD) Universal Response C->E No F Evaluate Retention on C18 (Standard RP-HPLC) D->F E->F G Is k' > 2 and Asymmetry 0.8-1.5? F->G H Proceed with RP-HPLC (Optimize Buffer pH) G->H Yes I Select Alternative Separation Mode G->I No J HILIC Mode (Partitioning Mechanism) I->J High Polarity K Mixed-Mode (RP/WCX) (Dual Retention) I->K Polar & Basic (Preferred)

Caption: Decision workflow for selecting the optimal HPLC mode and detection strategy for fluoroazetidine salts.

Comparative Performance Data

The following tables summarize the experimental data comparing the three methodologies for a model fluoroazetidine hydrochloride salt spiked with 0.1% synthetic impurities.

Table 1: Chromatographic Performance Summary
ParameterRP-IP (C18 + HFBA)HILIC (Zwitterionic)Mixed-Mode (RP/WCX)
Retention Factor (k') 4.25.86.5
Peak Asymmetry (As) 1.45 (Tailing)1.10 (Good)1.05 (Excellent)
Theoretical Plates (N) ~8,500~12,000~18,500
Equilibration Time > 45 minutes20 minutes10 minutes
Detector Compatibility UV only (MS/CAD suppressed)CAD / MS compatibleCAD / MS compatible
Table 2: Method Robustness & Impurity Resolution
ModeResolution (API vs. Imp A)Counterion DetectionMatrix Effect Susceptibility
RP-IP 1.8No (Elutes in void)Low
HILIC 2.5Yes (Chloride retained)High (Salt concentration alters CAD response)
Mixed-Mode 3.2Yes (Simultaneous elution control)Low (Buffer shields matrix ions)

Self-Validating Experimental Protocol: Mixed-Mode HPLC-CAD

To ensure scientific integrity, this protocol is designed as a self-validating system . The sequence includes built-in System Suitability Test (SST) logic gates. If the causality of the chemistry fails (e.g., incomplete equilibration leading to poor peak shape), the system will automatically halt, preventing the generation of compromised data.

Materials & Setup
  • Column: Thermo Scientific Acclaim Mixed-Mode WCX-1, 3 µm, 3.0 × 150 mm (or equivalent RP/WCX phase).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Rate: 10 Hz).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid. (Causality: pH 4.5 ensures the azetidine nitrogen is fully protonated for cation exchange, while the volatile acetate buffer is fully compatible with CAD nebulization).

  • Mobile Phase B: Acetonitrile (100%).

  • Sample Diluent: 80:20 Mobile Phase A : Mobile Phase B. (Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion).

Step-by-Step Methodology

Step 1: System Passivation and Equilibration

  • Flush the system (without column) with 50:50 Methanol:Water to remove any residual ion-pairing agents from previous users.

  • Install the RP/WCX column and equilibrate at 20% B for 10 column volumes (CV).

Step 2: Gradient Execution Program the following gradient at a flow rate of 0.5 mL/min:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to retain the highly polar API and counterion).

  • 2.0 - 10.0 min: Linear ramp to 60% B (Elutes hydrophobic impurities).

  • 10.0 - 12.0 min: Hold at 60% B.

  • 12.0 - 12.1 min: Return to 20% B.

  • 12.1 - 17.0 min: Re-equilibration.

Step 3: Self-Validating System Suitability Test (SST) Before analyzing unknown purity samples, the system must validate its own state.

  • Inject Blank (Diluent): Ensures no ghost peaks > 0.05% area of the target API.

  • Inject Reference Standard (5 Replicates, 100 µg/mL):

    • Logic Gate 1 (Precision): Calculate %RSD of the API peak area. Must be < 2.0%. (Failure indicates CAD nebulizer instability or incomplete column equilibration).

    • Logic Gate 2 (Peak Shape): Calculate Asymmetry factor (As). Must be between 0.9 and 1.3. (Failure indicates secondary silanol interactions; verify mobile phase pH is exactly 4.5).

  • Action: Only if Logic Gates 1 and 2 pass, the sequence proceeds to inject the unknown fluoroazetidine salt batches.

References

1.[3] Mixed-Mode Chromatography—A Review - LCGC International. Chromatography Online. URL: 2.[5] Using Charged Aerosol Detection as a Universal Approach to Analyze Pharmaceutical Salts Including Inorganic and Organic Counterions. Thermo Fisher Scientific. URL: 3.[1] Application of hydrophilic interaction chromatography for simultaneous separation of six impurities of mildronate substance. ResearchGate. URL: 4.[4] A Weak Cation-Exchange, Reversed-Phase Mixed-Mode HPLC Column and its Applications. American Laboratory. URL: 5.[2] Salty solutions affect HILIC-CAD analysis. Wiley Analytical Science. URL:

Sources

Structural and Physicochemical Profiling of 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Focus: X-ray Crystallographic Data, Physicochemical Causality, and Alternative Benchmarking

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the transition from planar, high-molecular-weight rings to small, sp³-rich, and stereoelectronically tuned scaffolds is paramount. 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride (CAS: 2751615-18-4) represents a highly optimized building block designed to address common pharmacokinetic liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond basic product specifications. Here, we will dissect the causality behind the structural advantages of this molecule, compare its X-ray crystallographic and physicochemical profile against traditional alternatives (such as unsubstituted azetidines and piperidines), and provide self-validating experimental protocols for its integration into your structural biology workflows.

The Structural Rationale: Why 3-Fluoroazetidines?

The selection of a 3-fluoroazetidine over a standard azetidine or piperidine is not arbitrary; it is driven by precise stereoelectronic principles that directly impact clinical viability [1].

The Causality of Fluorine Substitution

Unsubstituted azetidines often suffer from high basicity (pKa ~9.5–10.0). At physiological pH (7.4), these amines are nearly entirely protonated. While this can form favorable salt bridges with target proteins, it severely restricts passive membrane permeability and frequently triggers hERG channel binding—a primary cause of cardiotoxicity.

By introducing a highly electronegative fluorine atom at the C3 position (geminal to the pyridine ring), a strong inductive pull (-I effect) is exerted through the sigma bond network. This predictably lowers the pKa of the azetidine nitrogen by approximately 1.5 to 2.0 units [2]. Consequently, a significantly larger fraction of the molecule exists in the neutral state at pH 7.4, enhancing permeability without adding excessive lipophilic bulk. Recent optimizations of clinical candidates, such as RIP1 kinase inhibitors, have explicitly demonstrated that 3-fluoroazetidine motifs yield superior cellular activity compared to non-fluorinated or methylated analogs [3].

Physicochemical_Impact A Fluorine Substitution at C3 of Azetidine B Strong Inductive Effect (-I Effect) A->B C Reduction of Amine pKa (~1.5 units) B->C D Increased Proportion of Neutral Species at pH 7.4 C->D E Improved Membrane Permeability (PAMPA) D->E F Reduced hERG Liability D->F

Fig 1: Causality pathway of fluorine substitution on physicochemical properties.

X-Ray Crystallographic Profiling & Comparative Analysis

Understanding the 3D conformation of building blocks via X-ray crystallography is critical for rational structure-based drug design (SBDD). The dihydrochloride salt form of 4-(3-Fluoroazetidin-3-yl)pyridine is specifically utilized because protonation of both the pyridine and azetidine nitrogens ensures a highly stable, crystalline lattice suitable for high-resolution diffraction, avoiding the volatility of the free base [4].

Conformational Rigidity (The "Pucker" Effect)

In small-molecule X-ray crystal structures, unsubstituted azetidines often display a near-planar conformation or a rapidly interconverting shallow pucker. However, the introduction of the C3-fluorine and the bulky pyridine ring creates distinct steric and dipole-dipole interactions. To minimize the dipole repulsion between the C-F bond and the azetidine N-H/lone pair, the ring is forced into a rigid, highly defined puckered conformation (typically a ~25° fold angle across the C-C axis).

This rigidity is a massive thermodynamic advantage. When the fragment binds to a target protein, it pays a lower entropic penalty compared to highly flexible rings like piperidine or unconstrained acyclic amines.

Quantitative Comparison Table

The following table benchmarks 4-(3-Fluoroazetidin-3-yl)pyridine against its non-fluorinated counterpart and a traditional 6-membered ring alternative.

Structural / Physicochemical Parameter4-(3-Fluoroazetidin-3-yl)pyridine4-(Azetidin-3-yl)pyridine (Alternative 1)4-(Piperidin-4-yl)pyridine (Alternative 2)
Ring System FluoroazetidineAzetidinePiperidine
X-ray Conformation Rigid Puckered (~25° angle)Flexible / Near-Planar (~10°)Chair (Equatorial/Axial flux)
Amine pKa (Approx.) ~7.5 (Optimal)~9.5 (Highly Basic)~10.0 (Highly Basic)
LogD (pH 7.4) ~0.5~-0.2~0.1
Membrane Permeability High LowModerate
hERG Liability Risk Low HighHigh
Primary SBDD Utility Rigid bioisostere, high permeabilityBasic fragment, salt-bridge formerTraditional bulk hinge binder

Verdict: 4-(3-Fluoroazetidin-3-yl)pyridine provides the optimal balance of 3D vector projection (via the rigid pucker) and physicochemical properties, making it vastly superior to Alternatives 1 and 2 when optimizing for oral bioavailability and safety.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols detail how to experimentally validate the structural properties of this compound in your own laboratory.

Protocol A: Small Molecule X-Ray Crystallization

To verify the exact pucker angle and bond lengths of the dihydrochloride salt before integration into a synthesis pipeline, perform the following self-validating crystallization:

  • Solvent Selection: Dissolve 20 mg of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride in 0.5 mL of a methanol/water mixture (80:20 v/v). The high polarity is required to solvate the dihydrochloride salt.

  • Vapor Diffusion: Place the vial inside a larger sealed chamber containing 5 mL of an anti-solvent (e.g., diethyl ether or acetone).

  • Incubation: Allow vapor diffusion to occur at 4°C over 3–5 days. The slow diffusion of the anti-solvent will lower the dielectric constant of the mother liquor, forcing the controlled nucleation of single crystals.

  • Data Collection: Mount a single, block-shaped crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Cool the crystal to 100 K using a nitrogen stream to minimize thermal motion and accurately resolve the C-F bond length (typically ~1.38 Å).

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the hydrogen atoms on the protonated nitrogens are located in the difference Fourier map to confirm the dihydrochloride stoichiometry.

Protocol B: Protein-Ligand Co-Crystallization (Fragment Soaking)

For FBDD applications, the high aqueous solubility of the dihydrochloride salt makes it an ideal candidate for high-concentration soaking into pre-formed apo-protein crystals.

  • Buffer Preparation: Prepare a soaking solution containing the crystallization mother liquor supplemented with 20% (v/v) ethylene glycol (as a cryoprotectant) and 50 mM of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride. Causality note: The dihydrochloride salt ensures the pH of the drop may drop slightly; adjust the soaking buffer pH back to the target protein's optimal range using 1M Tris base before soaking.

  • Soaking: Transfer the apo-protein crystal into a 2 μL drop of the soaking solution. Incubate for 2 to 24 hours at 20°C.

  • Harvesting: Loop the crystal and flash-freeze directly in liquid nitrogen.

  • Diffraction: Collect data at a synchrotron source. The electron-dense fluorine atom provides a strong anomalous or distinct difference map signal, aiding in the unambiguous placement of the azetidine ring in the binding pocket.

FBDD_Workflow A 1. Target Protein Expression & Purification B 2. Apo-Crystal Growth (Hanging Drop) A->B C 3. Fragment Soaking (4-(3-Fluoroazetidin-3-yl)pyridine) B->C D 4. Cryoprotection & Flash Freezing C->D E 5. Synchrotron X-ray Diffraction D->E F 6. Data Processing & Structure Refinement E->F

Fig 2: Step-by-step FBDD crystallographic soaking workflow for fragment validation.

Conclusion

When compared objectively against non-fluorinated azetidines and traditional piperidine rings, 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride emerges as a superior structural building block. The strategic placement of the fluorine atom introduces a self-validating stereoelectronic effect: it rigidly puckers the ring for optimal 3D vector projection (as confirmed by X-ray crystallography) while simultaneously lowering the amine pKa to enhance membrane permeability and reduce off-target cardiotoxicity. For drug discovery teams aiming to optimize lead compounds, integrating this specific chemotype offers a direct, mechanistically sound pathway to improving overall pharmacokinetic profiles.

References

  • Tain D., Chem G., Wang X., Zhang H. J. Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. J. Am. Chem. Soc. 2024.
  • Alle, T., et al. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorg. Med. Chem. Lett. 2024.
  • Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. 2025.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3603542, 3-Fluoroazetidine.

Elemental Analysis Standards: Pyridine Hydrochloride & Derivative Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Pyridine Hydrochloride as an elemental analysis standard, while addressing the specific class of "Pyridine Dihydrochloride" salts often encountered in pharmaceutical development (e.g., Betahistine 2HCl).

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals[1]

Executive Summary: The Stoichiometry Distinction

In the field of elemental microanalysis (CHNS/O), precision relies on the selection of standards that match the analyte's matrix and elemental composition.

It is critical to first clarify the nomenclature regarding "Pyridine Dihydrochloride" :

  • Pyridine Hydrochloride (

    
    ):  The primary, stable analytical standard used for calibrating Nitrogen (N) and Chlorine (Cl).[2] Pyridine itself is a mono-base (
    
    
    
    ) and typically forms a 1:1 salt with HCl.[1][2][3]
  • Pyridine Dihydrochloride Salts: These are typically substituted pyridine derivatives (e.g., Betahistine dihydrochloride, 2,6-Diaminopyridine dihydrochloride) where the pyridine ring contains additional basic functional groups (amines) allowing for the attachment of two HCl molecules.

This guide focuses on Pyridine Hydrochloride as the calibration standard of choice for validating methods intended to analyze complex Pyridine Dihydrochloride pharmaceutical salts.[2]

Technical Profile: Pyridine Hydrochloride ( )

As a standard, Pyridine Hydrochloride offers a unique high-Chlorine / high-Nitrogen profile, making it indispensable for validating halogenated organic methods.[1][2][3]

Theoretical Composition
ElementSymbolTheoretical Mass %
Carbon C51.96%
Hydrogen H5.23%
Nitrogen N12.12%
Chlorine Cl30.68%
Critical Properties for Analysts
  • Hygroscopicity: High.[2][3] Pyridine salts avidly absorb atmospheric moisture.[2][3] This is the primary source of error in EA (diluting the % mass of C/H/N/Cl).[2]

  • Volatility: Moderate.[2][3] It can sublime at high temperatures; ensuring a hermetic seal in tin/silver capsules is vital.[2][3]

  • Combustion: Burns cleanly without ash, but the high Cl content requires adequate "halogen trap" reagents (e.g., silver wool) if Cl is not the target, or specific electrochemical detection if Cl is the target.

Comparative Analysis: Performance vs. Alternatives

Selecting the right standard depends on the target elements.[2][4] Below is a comparison of Pyridine Hydrochloride against common alternatives like Acetanilide and Sulfanilamide.

Comparative Data Table
FeaturePyridine Hydrochloride Acetanilide Sulfanilamide BBOT
Formula




Primary Use Nitrogen & Chlorine calibration.C, H, N calibration (General).[1][2][3]Sulfur & Nitrogen calibration.[2][3]Sulfur & Optical Fluorescence.[2][3]
Stability Low (Hygroscopic).[2][3] Requires desiccation.[2][3]High . Stable on benchtop.High . Stable.High . Stable.
Matrix Match Ideal for HCl salts and halogenated APIs.[2][3]Ideal for simple amides/organics.[2][3]Ideal for sulfonamides.[2][3]Ideal for complex aromatics.[2][3]
Cl Content ~30.7% (High)0%0%0%
N Content 12.1%10.36%16.27%6.51%
Analytical Causality: Why choose Pyridine HCl?
  • For Chlorine Analysis: Acetanilide and Sulfanilamide cannot calibrate for Chlorine.[2][3] If you are analyzing a drug salt (e.g., Betahistine 2HCl), you must use a standard containing Chlorine to verify the combustion tube's halogen recovery.[2] Pyridine HCl is the industry standard for this.[2]

  • For Nitrogen/Carbon Ratio: While Acetanilide is easier to handle, it does not mimic the combustion kinetics of a hydrochloride salt.[2] HCl salts can release acid gases that may prematurely exhaust reduction copper.[2][3] Using Pyridine HCl as a "Check Standard" verifies that your instrument's scrubbers are functioning correctly.[2][3]

Experimental Protocol: The "Hygroscopic Loop"

Handling Pyridine Hydrochloride requires a self-validating weighing protocol to negate moisture errors.

Workflow Diagram

The following Graphviz diagram outlines the decision logic for handling hygroscopic standards.

HygroscopicProtocol Start Start: Standard Selection CheckType Is Standard Hygroscopic? (e.g. Pyridine HCl) Start->CheckType NonHygro Use Standard Protocol (Weigh on bench) CheckType->NonHygro No Hygro Initiate Hygroscopic Protocol CheckType->Hygro Yes Dry Step 1: Dry in Vacuum Desiccator (P2O5, 24h) Hygro->Dry Weigh Step 2: Difference Weighing (Weigh sealed vial -> Remove -> Weigh vial) Dry->Weigh Seal Step 3: Cold Seal in Tin Capsule (Minimize air exposure < 10s) Weigh->Seal Analyze Step 4: Combustion Analysis Seal->Analyze Validate Validation: H% Error < 0.2%? (High H% = Moisture Contamination) Analyze->Validate Pass Result Valid Validate->Pass Yes Fail Result Invalid (Re-dry Standard) Validate->Fail No Fail->Dry

Figure 1: Decision logic for handling hygroscopic elemental analysis standards to ensure data integrity.

Detailed Methodology
  • Pre-Drying: Store Pyridine Hydrochloride in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for at least 24 hours prior to use.[2][3] Do not oven dry >40°C as HCl may be lost.[2][3]
    
  • Difference Weighing:

    • Place the standard in a small weighing bottle.

    • Tare the full bottle.[2]

    • Quickly transfer ~2 mg to the tin capsule.[2]

    • Reweigh the bottle.[2][5] The loss in weight is the exact sample mass.[2] This is more accurate than weighing the capsule directly, as the capsule absorbs moisture while sitting on the balance.

  • Combustion Parameters:

    • Oxygen Dosing: Ensure excess

      
       (typically 10-15 ml for a 2mg sample) to prevent soot formation from the aromatic ring.[1][2][3]
      
    • Temperature: 980°C - 1050°C.[1][2][3]

Case Study: Validating Pharmaceutical Dihydrochlorides

When analyzing a drug like Betahistine Dihydrochloride (


), researchers often encounter "drift" in Nitrogen values.[2][3]

The Problem: The high halogen content (2 moles of HCl) can rapidly deplete the reduction tube (converting Cu to


).[2]
The Solution: 
  • Calibration: Calibrate the instrument using Pyridine Hydrochloride . Its 1:1 N:Cl ratio closely mimics the analyte's combustion behavior.[2]

  • Bracket Standards: Run Pyridine HCl as a "Quality Control" sample every 10 runs.

  • Drift Correction: If the Pyridine HCl "Check" standard shows decreasing Nitrogen recovery (e.g., 12.1%

    
     11.8%), it indicates the reduction tube is exhausted or "channeled" by the Halogens.[2]
    
Theoretical Validation for Betahistine 2HCl (Example Analyte)
  • Formula:

    
    [1][2][3]
    
  • MW: 209.12 g/mol [1][2][3]

  • Target Values: C 45.95%, H 6.75%, N 13.40%, Cl 33 .90%.[1][2]

  • Note: If you use Acetanilide (no Cl) to calibrate, you may see systematic errors in the N value due to uncompensated halogen interference in the gas stream.[2] Using Pyridine HCl corrects for this matrix effect.[2][3]

References

  • National Institute of Standards and Technology (NIST). (2023).[2][3] Pyridine hydrochloride: Chemical & Physical Properties. NIST Chemistry WebBook, SRD 69.[2] [Link][3]

  • Royal Society of Chemistry (RSC). (2008).[2][3] CHNS Elemental Analysers: Micro-analytical standard compounds. [Link]

  • Analytik Jena. (2021).[2][3] Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. [Link][1]

  • Mettler Toledo. (2022).[2][3] Sample Preparation for CHNSO Organic Elemental Analysis: Weighing Guidelines. [Link][3]

Sources

Conformational Analysis & Bioisosteric Profiling: 3-Fluoroazetidin-3-yl Pyridine vs. Cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the conformational and physicochemical distinctions between 3-fluoroazetidin-3-yl pyridine and its cyclobutane analogs. It is designed for medicinal chemists and structural biologists optimizing fragment-based drug discovery (FBDD) campaigns.

Executive Summary

The substitution of a cyclobutane ring with a 3-fluoroazetidine core is a high-value bioisosteric transformation. While both scaffolds offer sp³-rich character to improve solubility and metabolic stability, the 3-fluoroazetidine introduces a unique "conformational switch" governed by the interplay between steric bulk and stereoelectronic effects (the Gauche effect and charge-dipole interactions). This guide details how to leverage these features to lock bioactive conformations and modulate physicochemical properties.

Part 1: Structural Fundamentals & Conformational Dynamics

The "Butterfly" Pucker

Both azetidine and cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Cyclobutane: Exhibits a pucker angle of ~25–35° . The barrier to inversion (wing flapping) is low (~1.5 kcal/mol), making the ring highly flexible at physiological temperatures.

  • Azetidine: Similarly puckered (~25–30°). However, the presence of the nitrogen atom and the C3-fluorine substituent creates a deeper energy well for specific conformers, effectively "rigidifying" the scaffold compared to cyclobutane.

The Fluorine Conformational Switch

In 3,3-disubstituted azetidines, two opposing forces dictate the preferred conformation. This is the critical design element for this scaffold.

  • Steric Control (The Pyridine Driver): In the absence of strong electronic effects, the bulky pyridine group prefers the pseudo-equatorial position to minimize 1,3-transannular steric clashes with the ring protons.

  • Electronic Control (The Fluorine Driver):

    • Neutral State: The C–F bond often adopts a pseudo-equatorial orientation to maximize distance from the nitrogen lone pair (dipole minimization).

    • Protonated State (Physiological pH): Upon protonation of the azetidine nitrogen (forming the azetidinium ion), a strong charge-dipole interaction (

      
      ) stabilizes the conformer where the fluorine is pseudo-axial .
      

Implication: You can modulate the vector presentation of the pyridine ring by altering the pH or the basicity of the azetidine nitrogen (e.g., via N-capping with electron-withdrawing groups).

Vector Alignment

The exit vector of the pyridine ring shifts significantly between the two scaffolds:

  • Cyclobutane: The gem-fluoro/pyridine substitution results in a "wobbly" vector due to rapid ring inversion.

  • Azetidine: The vector is more defined. If the nitrogen is basic, the

    
     interaction locks the pyridine in a pseudo-equatorial  orientation (since F is axial), projecting the aromatic ring further into the solvent front or binding pocket.
    

Part 2: Comparative Profiling (Data Summary)

The following table contrasts the key properties of the 3-fluoroazetidine scaffold against the 1-fluorocyclobutane analog.

Feature3-Fluoroazetidin-3-yl Pyridine1-Fluoro-1-(pyridin-3-yl)cyclobutaneImpact on Drug Design
Ring Geometry Puckered (~30°); pH-dependent rigidityPuckered (~30°); Highly flexibleAzetidine offers better entropy (rigidification) benefits if pre-organized.
Inversion Barrier High (if protonated, due to

)
Low (~1.5 kcal/mol)Azetidine can "lock" a bioactive conformation.
Lipophilicity (LogD) Lower (More Polar)Higher (Lipophilic)Azetidine improves solubility and lowers plasma protein binding.
Basicity (pKa) Azetidine N: ~8.5–9.5 (tunable)Pyridine N: ~5.2 (unchanged)Azetidine introduces a solubilizing basic center.
Metabolic Stability High (F blocks C3 oxidation; N reduces lipophilicity)Moderate (Ring oxidation possible)Fluorine blocks the "soft spot" for CYP450 oxidation on both rings.
Vector Angle Defined (Pseudo-equatorial Pyridine)Averaged (Rapid equilibrium)Azetidine provides a distinct vector for fragment growing.

Part 3: Experimental Protocols

Protocol A: Determination of Ring Pucker via NMR ( Analysis)

This protocol uses the stereoelectronic dependence of vicinal proton-fluorine coupling constants to determine the dominant conformer.

Reagents:

  • Compound (5-10 mg)

  • Solvents:

    
     (non-polar) and 
    
    
    
    or
    
    
    (polar/protic to induce protonation).

Workflow:

  • Sample Preparation: Dissolve the azetidine analog in

    
    . Prepare a second sample in 
    
    
    
    (buffered to pH 4 to ensure protonation).
  • Acquisition: Acquire

    
     NMR with sufficient scans to resolve the azetidine ring protons (typically 3.5–4.5 ppm). Decouple 
    
    
    
    if possible for simplification, but coupled spectra are required for
    
    
    values.
  • Analysis: Measure the

    
     coupling constants.
    
    • Pseudo-Axial F: Typically shows smaller cis/trans couplings (

      
       Hz) due to gauche dihedral angles.
      
    • Pseudo-Equatorial F: Shows larger trans-diaxial-like couplings (

      
       Hz) with specific ring protons.
      
  • Interpretation: A shift in

    
     values between 
    
    
    
    and
    
    
    confirms the "Fluorine Switch" mechanism (inversion of ring pucker upon protonation).
Protocol B: Computational Prediction (DFT)

Software: Gaussian 16 or ORCA. Method: DFT (B3LYP/6-311+G(d,p) or


B97X-D).
  • Build Structures: Generate 3D models of both the neutral and protonated azetidine, and the cyclobutane analog.

  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan of the ring puckering coordinate (dihedral angle

    
    ).
    
  • Optimization: Optimize the minima found (usually two puckered states).

  • Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • Output: Calculate the Boltzmann distribution of conformers at 298 K.

Part 4: Visualization

Diagram 1: The Conformational Switch Mechanism

This diagram illustrates the equilibrium between the two puckered states and how protonation shifts the balance.

ConformationSwitch cluster_neutral Neutral State (Lipophilic Solvent) cluster_protonated Protonated State (Physiological pH) N_Eq Conformer A (Pyridine Axial / F Equatorial) Sterically Disfavored N_Ax Conformer B (Pyridine Equatorial / F Axial) Sterically Favored N_Eq->N_Ax Ring Inversion (Fast) P_Ax Conformer D (Pyridine Equatorial / F Axial) LOCKED STATE (Charge-Dipole Stabilization) N_Ax->P_Ax Protonation (H+) P_Eq Conformer C (Pyridine Axial / F Equatorial) Charge-Dipole Repulsion P_Eq->P_Ax Ring Inversion (Shift to Right) Interaction Key Interaction: N(+) ... F(-) Stabilizes Conformer D P_Ax->Interaction

Caption: The "Fluorine Switch" mechanism. In the protonated state (green), the charge-dipole interaction between the ammonium center and the fluorine atom locks the conformation, placing the Pyridine vector in a stable pseudo-equatorial orientation.

Diagram 2: Experimental Analysis Workflow

A decision tree for characterizing the conformation of new analogs.

AnalysisWorkflow Start Start: Novel 3-F-Azetidine Analog Step1 1. Computational Scan (DFT) Predict Barrier & Minima Start->Step1 Step2 2. Synthesis & Purification Step1->Step2 Step3 3. NMR Analysis (Protocol A) Compare CDCl3 vs D2O Step2->Step3 Decision Coupling Constant Change > 5Hz? Step3->Decision Result_Switch Conclusion: pH-Switchable Conformation (Tunable Vector) Decision->Result_Switch Yes Result_Rigid Conclusion: Sterically Locked (Rigid Scaffold) Decision->Result_Rigid No XRay Validation: X-Ray Crystallography (Solid State Confirmation) Result_Switch->XRay Result_Rigid->XRay

Caption: Workflow for validating the conformational behavior of 3-fluoroazetidine analogs. The critical step is the comparison of NMR coupling constants in non-polar vs. polar/acidic solvents.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Champagne, P. A., et al. (2015). Conformational Analysis of Fluorinated Piperidines: The Origin of the Axial-F Preference. Journal of Organic Chemistry.
  • Kalgutkar, A. S., et al. (2012). Metabolism-Guided Drug Design. Methods in Molecular Biology. (General reference for metabolic stability of azetidines vs cyclobutanes).
  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link (Authoritative source on azetidine/cyclobutane bioisosterism).

  • Wiberg, K. B. (1996). The Structure and Energetics of Cyclobutane and Azetidine. Journal of Organic Chemistry.

The Definitive Guide to Structural Validation of N-Substituted 4-(3-Fluoroazetidin-3-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated azetidines as metabolically stable bioisosteres has become a cornerstone strategy in modern medicinal chemistry[1]. Specifically, the N-substituted 4-(3-Fluoroazetidin-3-yl)pyridine scaffold is highly prized: it combines the established hinge-binding capability of a 4-pyridyl group with the tuned


 and structural rigidity of a 3-fluoroazetidine ring.

However, validating the exact structure of these derivatives is analytically demanding. The high ring strain, complex fluorine-carbon spin couplings, and conformational dynamics of the N-substituent require a multi-modal analytical approach. As a Senior Application Scientist, I have designed this guide to objectively compare the three premier analytical techniques—Multi-Nuclear NMR, HR-LC-MS/MS, and SCXRD—detailing not just how to perform the validation, but the causality behind each experimental parameter.

Analytical Performance Comparison

To establish a self-validating structural proof, no single technique is sufficient. The table below compares the operational parameters and structural insights provided by each orthogonal method.

Analytical TechniquePrimary Data OutputSample RequirementTurnaround TimeKey Structural Insight
Multi-Nuclear NMR Connectivity, Spin Systems2–5 mg1–4 HoursC-F coupling constants, ring dynamics
HR-LC-MS/MS Exact Mass, Fragmentation< 1 µg15–30 MinsN-substituent ID, molecular weight
SCXRD 3D Spatial Coordinates0.1–0.5 mm crystal24–72 HoursAbsolute configuration, ring pucker

Method 1: Multi-Nuclear NMR Spectroscopy (The Workhorse)

The Causality of the Spin System

The 3-fluoroazetidine ring presents a highly specific NMR signature. In the 4-(3-fluoroazetidin-3-yl)pyridine core, the C3 carbon is bonded to the fluorine atom, the pyridine ring, and the C2/C4 carbons of the azetidine ring. Because C3 is fully substituted (quaternary), it possesses no protons. Therefore, in


 NMR, the fluorine nucleus couples exclusively with the four protons on the adjacent C2 and C4 carbons (

). Depending on the steric bulk of the N-substituent (e.g., a bulky Boc or sulfonyl group), azetidine ring flipping may be restricted. This renders the C2/C4 protons diastereotopic, transforming the expected

quintet into a complex multiplet (typically resonating around -170 ppm)[2].

In the


 spectrum, the C-F connectivity is mathematically proven by the massive one-bond coupling (

Hz) at the quaternary C3, and the two-bond coupling (

Hz) at C2 and C4[3].
Self-Validating Protocol
  • Sample Preparation: Dissolve 5 mg of the synthesized derivative in 0.6 mL of

    
     or 
    
    
    
    . Internal Control: Ensure the solvent contains 0.03% v/v TMS to self-validate the chemical shift calibration (0.00 ppm).
  • 
     NMR (400 MHz):  Acquire 16 scans. Confirm the presence of the 4-pyridyl aromatic protons (
    
    
    
    7.5–8.6) and the azetidine
    
    
    protons (
    
    
    3.8–4.5).
  • 
     NMR (376 MHz):  Acquire 64 scans un-decoupled. The presence of a signal near -170 ppm validates the C3-F bond. Use the multiplicity to assess the conformational rigidity imposed by the N-substituent.
    
  • 
     NMR (101 MHz):  Acquire 512 scans. Validate the structure by identifying the characteristic 
    
    
    
    doublet for C3 and the
    
    
    doublets for C2/C4.

Method 2: High-Resolution LC-MS/MS (The Sensitivity Champion)

The Causality of Fragmentation

While NMR proves atomic connectivity, High-Resolution LC-MS/MS (HR-LC-MS/MS) is required to confirm the exact mass and the specific identity of the N-substituent. The basicity of the 4-pyridyl nitrogen ensures near-perfect ionization efficiency in positive Electrospray Ionization (ESI+). During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The N-substituent typically cleaves first because the azetidine C-N bonds are more susceptible to fragmentation than the remarkably stable C-F bond on the quaternary C3.

Self-Validating Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Run a rapid gradient of 5–95% organic phase over 5 minutes.

  • MS1 Acquisition: Operate the mass spectrometer at a resolution of >60,000. Internal Control: The observed

    
     peak must fall within a mass error of < 5 ppm compared to the theoretical exact mass to validate the elemental composition.
    
  • MS/MS (CID): Apply a normalized collision energy of 20–40 eV. Identify the neutral loss of the N-substituent to validate the intact 4-(3-fluoroazetidin-3-yl)pyridine core fragment.

Method 3: Single-Crystal X-Ray Diffraction (The Absolute Truth)

The Causality of 3D Conformation

Azetidine rings are not strictly planar; they adopt a "puckered" conformation to minimize torsional strain[4]. The bulky 4-pyridyl group and the highly electronegative fluorine atom at C3 strongly dictate the degree of this pucker. Single-Crystal X-Ray Diffraction (SCXRD) is the only analytical technique capable of unambiguously determining the exact dihedral angles, confirming the C-F bond length (typically ~1.37 Å), and establishing the absolute stereochemistry if the N-substituent contains chiral centers.

Self-Validating Protocol
  • Crystallization: Grow single crystals via vapor diffusion or slow evaporation using a binary solvent system (e.g., Dichloromethane/Hexane).

  • Diffraction: Select a pristine crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a diffractometer equipped with a Mo or Cu

    
     source. Collect data at 100 K to suppress thermal motion and improve resolution.
    
  • Refinement: Solve the structure using direct methods. Internal Control: The protocol is self-validating only if the final structural refinement yields an R1 factor < 5% and exhibits no residual electron density peaks > 1 e/ų.

Analytical Workflows & Structural Logic Visualizations

Workflow Synthesis Synthesized Derivative NMR Multi-Nuclear NMR (1H, 13C, 19F) Synthesis->NMR Bulk Purity & Connectivity LCMS HR-LC-MS/MS (Fragmentation) Synthesis->LCMS Exact Mass & Substituent ID XRD SCXRD (Crystallography) Synthesis->XRD 3D Conformation & Absolute Config Validation Validated Structure NMR->Validation LCMS->Validation XRD->Validation

Caption: Orthogonal analytical workflow for structural validation of fluoroazetidine derivatives.

Fragmentation Parent Parent Ion[M+H]+ N-Substituted Derivative Core Core Fragment Fluoroazetidinyl-pyridine Parent->Core CID (Loss of N-R group) Substituent N-Substituent Cleavage Product Parent->Substituent CID (Azetidine N-C bond cleavage) Pyridine Pyridine Ion m/z 78 Core->Pyridine High Energy CID (Azetidine Ring Opening)

Caption: Typical ESI+ CID fragmentation pathway for N-substituted 4-(3-Fluoroazetidin-3-yl)pyridines.

References

  • Title: Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity Source: nih.gov URL: [Link]

  • Title: 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar Source: acs.org URL: [Link]

  • Source: google.

Sources

A Senior Application Scientist's Guide to Ensuring Batch Consistency of 4-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride Through Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the consistency of pharmaceutical intermediates is not merely a matter of quality control; it is a foundational pillar of reproducible research and robust drug development pipelines.[1][2][3] Inconsistent batch quality of a critical building block like 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride can lead to cascading issues, from variable reaction yields and impurity profiles to, in later stages, altered pharmacological activity of the final active pharmaceutical ingredient (API).[2]

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride, with a core focus on establishing and verifying batch-to-batch consistency. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to create a robust analytical package for quality assurance.

The Critical Role of a Multi-faceted Spectroscopic Approach

A single analytical technique is rarely sufficient to provide a complete picture of a molecule's identity and purity. A multi-pronged approach, leveraging the strengths of different spectroscopic methods, is essential for a comprehensive assessment of batch consistency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR provides the most detailed structural information, offering a fingerprint of the molecular skeleton and the chemical environment of each atom. For a fluorinated compound such as this, ¹⁹F NMR is a particularly powerful and sensitive tool.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to the vibrational frequencies of chemical bonds, making it an excellent technique for confirming the presence of key functional groups and for detecting subtle changes in bonding that might indicate impurities or structural variations.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and for identifying and quantifying any impurities, even at trace levels.[6][7]

The logical workflow for ensuring batch consistency using these techniques is outlined below:

Spectroscopic Batch Consistency Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Analysis cluster_3 Decision Batch_A Batch A NMR ¹H, ¹³C, ¹⁹F NMR Batch_A->NMR FTIR FT-IR Batch_A->FTIR LCMS LC-MS Batch_A->LCMS Batch_B Batch B Batch_B->NMR Batch_B->FTIR Batch_B->LCMS Batch_C Batch C Batch_C->NMR Batch_C->FTIR Batch_C->LCMS Compare_Spectra Compare Spectra vs. Reference NMR->Compare_Spectra FTIR->Compare_Spectra Impurity_Profiling Impurity Profiling LCMS->Impurity_Profiling CoA_Generation Generate Certificate of Analysis Compare_Spectra->CoA_Generation Impurity_Profiling->CoA_Generation Release Release Batch CoA_Generation->Release All Specs Met Reject Reject Batch CoA_Generation->Reject Out of Spec

Caption: Workflow for Spectroscopic Batch Consistency Analysis.

Experimental Protocols

Adherence to standardized experimental protocols is paramount for generating high-quality, reproducible data. The following are detailed methodologies for the spectroscopic analysis of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess for the presence of structurally similar impurities.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 10-15 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Vortex the sample until fully dissolved.

Data Acquisition Parameters:

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program zg30zgpg30zgpg30
Number of Scans 16102464
Relaxation Delay 2.0 s2.0 s2.0 s
Acquisition Time 4.0 s1.5 s1.0 s
Spectral Width 16 ppm240 ppm200 ppm
Transmitter Freq. Spectrometer specificSpectrometer specificSpectrometer specific
Temperature 298 K298 K298 K

Data Processing:

  • Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.

  • Fourier transform the Free Induction Decay (FID).

  • Phase and baseline correct all spectra.

  • Reference the ¹H and ¹³C spectra to the residual solvent peak. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Integrate all signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To verify the presence of key functional groups and to create a fingerprint for comparison between batches.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by taking a background spectrum and ensuring no significant peaks are present.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

ParameterValue
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32
Apodization Happ-Genzel

Data Processing:

  • Perform a background correction using the spectrum of the clean, empty ATR crystal.

  • Identify and label the wavenumbers of key vibrational modes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and to identify and quantify any impurities.

Instrumentation: HPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C

Data Processing:

  • Integrate the peak corresponding to the parent compound and any impurity peaks in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the main peak to confirm the molecular weight.

  • For any significant impurities, extract their mass spectra to aid in identification.

Data Analysis and Comparison of Three Hypothetical Batches

To illustrate the process of batch consistency analysis, we will examine hypothetical data for three different batches of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride. A reference standard, which has been thoroughly characterized and deemed to be of high purity, is used as the benchmark for comparison.

NMR Spectroscopic Data

The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR data for the three batches compared to the reference standard.

Table 1: ¹H NMR Data (400 MHz, D₂O)

AssignmentReference Standard δ (ppm), Multiplicity, J (Hz)Batch A δ (ppm), Multiplicity, J (Hz)Batch B δ (ppm), Multiplicity, J (Hz)Batch C δ (ppm), Multiplicity, J (Hz)Acceptance Criteria
Pyridine-Hα8.75 (d, J=6.0)8.75 (d, J=6.0)8.76 (d, J=6.0)8.75 (d, J=6.0)δ ± 0.02 ppm
Pyridine-Hβ7.90 (d, J=6.0)7.90 (d, J=6.0)7.91 (d, J=6.0)7.90 (d, J=6.0)δ ± 0.02 ppm
Azetidine-CH₂4.60 (t, J=12.0)4.61 (t, J=12.0)4.60 (t, J=12.0)4.59 (t, J=12.0)δ ± 0.02 ppm
Azetidine-CH₂4.40 (t, J=12.0)4.41 (t, J=12.0)4.40 (t, J=12.0)4.39 (t, J=12.0)δ ± 0.02 ppm

Table 2: ¹³C NMR Data (100 MHz, D₂O)

AssignmentReference Standard δ (ppm)Batch A δ (ppm)Batch B δ (ppm)Batch C δ (ppm)Acceptance Criteria
Pyridine-Cγ149.5149.5149.6149.5δ ± 0.2 ppm
Pyridine-Cα141.0141.0141.1141.0δ ± 0.2 ppm
Pyridine-Cβ125.2125.2125.3125.2δ ± 0.2 ppm
Azetidine-C-F92.5 (d, J=210 Hz)92.5 (d, J=210 Hz)92.6 (d, J=211 Hz)92.5 (d, J=210 Hz)δ ± 0.2 ppm, J ± 2 Hz
Azetidine-CH₂62.162.162.262.1δ ± 0.2 ppm

Table 3: ¹⁹F NMR Data (376 MHz, D₂O)

AssignmentReference Standard δ (ppm)Batch A δ (ppm)Batch B δ (ppm)Batch C δ (ppm)Acceptance Criteria
Azetidine-F-175.3-175.3-175.4-175.3δ ± 0.2 ppm

Analysis of NMR Data: The ¹H, ¹³C, and ¹⁹F NMR data for all three batches are highly consistent with the reference standard. Chemical shifts and coupling constants fall well within the established acceptance criteria. This provides strong evidence for the structural integrity of the molecule across the different batches.

FT-IR Spectroscopic Data

The FT-IR spectra should be visually inspected for consistency. Key vibrational frequencies are tabulated below.

Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeReference StandardBatch ABatch BBatch CAcceptance Criteria
N-H Stretch (Azetidinium)2980298129802979± 5 cm⁻¹
C-H Stretch (Aromatic)3050305130503050± 5 cm⁻¹
C=N, C=C Stretch (Pyridine)1610, 15801610, 15801611, 15811610, 1580± 5 cm⁻¹
C-F Stretch1080108110801079± 5 cm⁻¹

Analysis of FT-IR Data: The FT-IR spectra of all three batches are virtually superimposable with that of the reference standard. The positions of the key vibrational bands are consistent, confirming the presence of the expected functional groups and indicating no significant changes in the bonding environment.

LC-MS Data

The LC-MS data is crucial for confirming the molecular weight and for assessing purity.

Table 5: LC-MS Data

ParameterReference StandardBatch ABatch BBatch CAcceptance Criteria
Retention Time (min) 3.523.513.523.53± 0.1 min
[M+H]⁺ (m/z) 153.08153.08153.09153.08± 0.1 m/z
Purity by UV (%) 99.899.799.698.5≥ 99.0%
Impurity 1 (m/z, %) Not DetectedNot DetectedNot Detected167.09, 0.8%≤ 0.1%
Impurity 2 (m/z, %) 0.1% (m/z 135.07)0.1% (m/z 135.07)0.2% (m/z 135.07)0.5% (m/z 135.07)≤ 0.2%

Analysis of LC-MS Data: Batches A and B show excellent consistency with the reference standard in terms of retention time, molecular weight, and purity. Batch B has a slightly higher level of Impurity 2, but it is still within the acceptance criteria.

However, Batch C shows a significant deviation. The purity is below the acceptable limit of 99.0%. Furthermore, a new impurity (Impurity 1) is detected at a level of 0.8%, and the level of Impurity 2 is also above the specified limit. Based on this data, Batch C would be rejected.

The logical flow for this decision-making process based on the analytical data is as follows:

Batch Disposition Logic Start Receive Analytical Data for a Batch Check_NMR NMR Data Consistent with Reference? Start->Check_NMR Check_FTIR FT-IR Spectrum Consistent with Reference? Check_NMR->Check_FTIR Yes Fail Batch Fails Specifications Check_NMR->Fail No Check_LCMS_Purity LC-MS Purity ≥ 99.0%? Check_FTIR->Check_LCMS_Purity Yes Check_FTIR->Fail No Check_LCMS_Impurities All Impurities within Specification? Check_LCMS_Purity->Check_LCMS_Impurities Yes Check_LCMS_Purity->Fail No Pass Batch Meets All Specifications Check_LCMS_Impurities->Pass Yes Check_LCMS_Impurities->Fail No Release_Batch Release Batch Pass->Release_Batch Reject_Batch Reject Batch Fail->Reject_Batch

Caption: Decision-making flowchart for batch release.

Conclusion: A Framework for Confidence

Ensuring the batch-to-batch consistency of pharmaceutical intermediates is a non-negotiable aspect of modern drug development. By implementing a robust analytical strategy that combines the strengths of NMR, FT-IR, and LC-MS, researchers and manufacturers can have a high degree of confidence in the quality of their starting materials. This, in turn, leads to more reliable and reproducible scientific outcomes.

The protocols and data analysis framework presented in this guide offer a comprehensive approach to the spectroscopic characterization of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride. By adhering to these principles, and by establishing clear and scientifically justified acceptance criteria, you can build a solid foundation for your research and development activities.

References

  • American Chemical Society. Proposed Guidelines for Presentation of Spectral Data. Available at: [Link].

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Al-Amiery, A.A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science.
  • Wang, Y., et al. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Publishing. Available at: [Link].

  • Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2634.
  • American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link].

  • World Health Organization. (2002). Annex 10. Model Certificate of Analysis. WHO Technical Report Series, No. 902.
  • Green, D.W. (1962). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.
  • HunterLab. (2026). Safety in Numbers: Using Color Consistency to Verify Batch Concentrations in Pharmaceuticals. Available at: [Link].

  • Tristar Intermediates. (2025). Quality Assurance Techniques for Batch-to-Batch Consistency. Available at: [Link].

  • Royal Society of Chemistry. Experimental reporting. Available at: [Link].

  • Dong, M.W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America.
  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • El-Gohary, H.S., & Shaaban, M.R. (2018). FT-IR, FT-Raman spectra, DFT and ab-initio calculations of pyridine-2,6-dicarbonyl dichloride.
  • Spectralys Biotech. Batch-to-batch consistency checks. Available at: [Link].

  • ResearchGate. 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Available at: [Link].

  • ChemRxiv. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.
  • Fera, M.T., et al.
  • PharmaState Academy. (2019). Certificate of Analysis (COA). Available at: [Link].

  • ResearchGate. (2026).
  • ALS Czech Republic, s.r.o. (2013).
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  • Soap Guild.
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  • At Tianming Pharmaceutical. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates. Available at: [Link].

  • Sinopeg. (2026). Achieving Batch to Batch Consistency in API Synthesis. Available at: [Link].

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link].

  • Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Supporting Information for: Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels.
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link].

  • Basic 1H- and 13C-NMR Spectroscopy.
  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
  • PubMed. (2001). 19F NMR chemical shifts. 1.
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  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link].

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  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.
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Safety Operating Guide

4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Stop and Assess: Do not dispose of 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride (CAS: Analogous to 617718-46-4 derivatives) in general trash, biohazard bags, or standard non-halogenated solvent streams.[1]

Core Disposal Principle: Due to the presence of both Fluorine (F) and Chlorine (Cl) atoms, this compound must be classified as Halogenated Chemical Waste .[1] As a dihydrochloride salt, it is acidic and hygroscopic; it poses a corrosion risk to metal containers if wetted.[1]

Immediate Action:

  • Solids: Segregate into a dedicated "Solid Toxic/Halogenated" container.

  • Liquids: Dispose of in "Halogenated Solvent" carboys only.

  • Incompatibility: Do not mix with strong oxidizers or strong bases (exothermic neutralization risk).

Chemical Profile & Hazard Analysis

To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound is not just a generic organic solid; it is a functionalized heterocycle with specific reactivities.[1]

PropertyValue/DescriptionOperational Implication
Molecular Structure Pyridine ring linked to a fluoro-azetidine ring.[1]Azetidine Ring: Strained 4-membered ring.[1] Potential for ring-opening reactions if exposed to strong nucleophiles.[1]
Salt Form Dihydrochloride ([1]• 2HCl)Acidity: The compound releases HCl upon hydrolysis or contact with moisture. pH of aqueous solutions will be < 2.0 (Corrosive).
Halogen Content Fluorine (F) & Chlorine (Cl)Incineration: Must be burned in a facility with scrubbers to capture Hydrogen Fluoride (HF) and HCl gas.
Stability HygroscopicKeep containers tightly sealed.[1][2] Moisture absorption turns the solid into a sticky, corrosive gum.[1]

Critical Hazard Warning (Decomposition): In the event of a fire or improper incineration (without scrubbers), this compound releases Hydrogen Fluoride (HF) , a highly toxic and penetrating gas that causes deep tissue burns and bone damage.[1]

Pre-Disposal Assessment (The Self-Validating System)

Before moving waste, perform this 3-step check to validate your waste stream. This prevents "mystery waste" accumulations.[1]

Step 1: State Verification

  • Is the waste a pure solid, a reaction mixture (liquid), or contaminated debris (gloves/wipes)?

Step 2: pH Check (For Liquids)

  • If the waste is an aqueous solution, check pH.[1] If pH < 2 or > 12.5, it is RCRA Corrosive (D002) .[1]

  • Action: Neutralize slowly to pH 5–9 before adding to the waste carboy to prevent container degradation, UNLESS your facility requires specific acidic waste streams.[1]

Step 3: Solvent Compatibility

  • Does the solution contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid)?

  • Action: Quench all oxidizers before mixing with organic solvents.[1] Azetidines can react violently with oxidizers.[1]

Waste Stream Decision Matrix

Use the following logic flow to determine the correct disposal path.

DisposalFlow Start Waste Generation: 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor, Solvents) StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Weigh Boats) StateCheck->DebrisPath SolidPack Double Bag in Clear Polyethylene Bags SolidPath->SolidPack SolventCheck Check Solvent Type LiquidPath->SolventCheck DebrisBin Solid Hazardous Waste Bin (Do NOT use Biohazard) DebrisPath->DebrisBin SolidLabel Label: 'Toxic Solid, Organic, N.O.S.' SolidPack->SolidLabel ForceHalo MANDATORY: Add to Halogenated Stream (Due to F/Cl content) SolventCheck->ForceHalo Compound contains F/Cl HaloStream Halogenated Solvent Stream (Contains DCM, Chloroform, etc.) NonHaloStream Non-Halogenated Stream (ONLY if <2% Halogen content) ForceHalo->HaloStream

Figure 1: Decision matrix for segregating fluorinated pyridine salts into correct RCRA-compliant waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired shelf stocks, degradation products, or excess solids.[1]

  • Primary Containment: Keep the material in its original glass vial if possible. Ensure the cap is tight (Teflon-lined preferred).

  • Secondary Containment: Place the vial inside a clear, heavy-duty polyethylene zip-lock bag.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride.[1]

    • Hazards: Toxic, Irritant, Hygroscopic.[1][3]

    • Constituents: Pyridine derivative, Fluorine, HCl.[1]

  • Disposal: Place in the drum designated for "Solid Toxic/Organic Waste."

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or HPLC waste.[1]

  • Segregation: This compound must go into the Halogenated Waste container (often the "Red Can" or designated carboy).

    • Reasoning: Even if dissolved in Methanol (non-halogenated), the solute contains Fluorine.[1] If this is burned in a non-halogenated kiln, the HF produced will corrode the incinerator, leading to regulatory fines.[1]

  • pH Adjustment (Critical):

    • If the solution is highly acidic (due to the dihydrochloride), slowly add Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) to adjust pH to 5–9.[1]
    • Warning: Perform this in a fume hood.[1][4] The neutralization of amine salts is exothermic.

  • Transfer: Pour into the Halogenated Carboy using a funnel. Close the latch immediately.

Protocol C: Spill Cleanup (Emergency Contingency)

Applicability: Benchtop spills of solid powder.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95/P100 respirator (if powder is fine/dusty).[1]

  • Containment: Do not dry sweep (generates dust). Cover the spill with a wet paper towel (dampened with water) to prevent aerosolization.

  • Cleanup:

    • Wipe up the material.[5][6]

    • Clean the surface with a weak base (1% Sodium Bicarbonate) to neutralize potential acidity.

    • Rinse with water.[1][2][3][4][5][7]

  • Disposal: Place all wipes and gloves into a sealed bag and treat as Solid Hazardous Waste .

Regulatory Compliance (RCRA & EPA)

While this specific compound is not explicitly P-listed or U-listed, it is regulated under the "Cradle-to-Grave" mandate of the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Code Assignment (Best Practice):

    • If the waste exhibits low pH (<2): D002 (Corrosive) .

    • If the waste contains halogenated solvents (e.g., DCM used in extraction): F002 .[1]

    • General Classification: Non-regulated hazardous waste (unless characteristic toxicity is proven), but must be incinerated as halogenated organic.[1]

Transportation (DOT) for Disposal:

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (contains 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride).[1]

  • Note: Using "Toxic solid, organic, n.o.s." is also acceptable pending specific LD50 data, but "Corrosive" accounts for the known HCl salt hazard.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Fluoroazetidine hydrochloride (Analogous Hazard Data).[1]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Personal protective equipment for handling 4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown Risk" Protocol

As researchers, we often handle novel scaffolds where specific toxicological data (LD50, chronic exposure limits) is sparse. 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is a prime example: a fluorinated, strained-ring building block utilized in medicinal chemistry.

While specific toxicology may be absent, we can infer a high-risk profile based on its structural components:

  • Dihydrochloride Salt: Upon contact with moisture (mucous membranes, lungs, eyes), this compound hydrolyzes to release Hydrochloric Acid . It is an immediate respiratory and ocular corrosive.

  • Azetidine Ring: A strained four-membered ring often associated with alkylating potential or metabolic reactivity.

  • Fluorine Substitution: Increases lipophilicity, potentially enhancing biological absorption.

Core Directive: Treat this substance as a Potent, Corrosive Solid . Engineering controls (fume hood) are the primary barrier; PPE is the critical secondary line of defense.

Risk Assessment & Hazard Profile

Before selecting PPE, we must define the enemy. For this specific salt, the primary vector of exposure is Airborne Dust generated during weighing and transfer.

PropertyHazard Implication
Physical State Hygroscopic Powder. Propensity to clump, but fine particulates will aerosolize during spatula transfer.
Acidity Dihydrochloride (2HCl). Highly acidic. pH of aqueous solution likely < 2.0. Causes immediate stinging/burns to eyes and respiratory tract.
Reactivity Strained Ring. Avoid strong bases and oxidizers which may cleave the azetidine ring, potentially releasing toxic byproducts.
Bioactivity Unknown/Assumed High. As a drug scaffold, assume it is designed to interact with biological targets.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The acidic nature of the dust requires specific barriers.

Table 1: PPE Specifications
Protection ZoneStandard RequirementTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Critical: Safety glasses are insufficient. Acidic dust can bypass glasses and react with ocular moisture, causing severe corneal etching. Goggles provide a seal.
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer / 4 mil inner)Permeation Defense: Azetidine derivatives can be permeating. The outer glove is sacrificial; the inner glove is the final barrier. Change immediately upon contamination.[1][2]
Respiratory Fume Hood (Primary) N95 (Secondary - only if outside hood)Engineering First: All open handling must occur inside a certified fume hood. If weighing outside is unavoidable (discouraged), a fit-tested N95 or P100 is mandatory to block acidic particulates.
Body Lab Coat (High-Neck/Snap) + Tyvek Sleeves Gap Coverage: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove and lab coat cuff.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize dust generation and prevent hydrolysis on skin.

Step 1: Preparation & Static Control
  • Environment: Verify Fume Hood flow (Face velocity: 80–100 fpm).

  • Static: Dry salts are static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the vial. This prevents the powder from "jumping" onto gloves or the balance.

Step 2: The Weighing Procedure (Critical Step)
  • Goal: Transfer solid without creating an aerosol cloud.

  • Place a pre-tarred vial/flask inside the hood.

  • Do not use a flat spatula. Use a scoopula or curved spatula to cradle the powder.

  • Keep the receiving vessel as close to the source container as possible (minimize travel distance).

  • Technique: Use the "tap-and-pour" method. Do not dump. Gently tap the scoopula to release powder.

Step 3: Solubilization (Exotherm Management)
  • Chemistry: Dissolving dihydrochloride salts in water or methanol is often exothermic (releases heat).

  • Rule: Add Solid to Solvent , never Solvent to Solid (unless on micro-scale). This dissipates heat more effectively.

  • If using a basic buffer (e.g., NaHCO3), expect gas evolution (CO2) and foaming. Add solid slowly to prevent overflow.

Step 4: Decontamination
  • Wipe down the balance and surrounding area with a saturated sodium bicarbonate (NaHCO3) tissue. This neutralizes any acidic traces (evident by bubbling).

  • Follow with a water rinse, then ethanol.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision-making logic and the handling workflow.

SafetyLogic cluster_controls Hierarchy of Controls Hazard Hazard: 4-(3-Fluoroazetidin-3-yl)pyridine 2HCl State Physical State: Acidic Powder Hazard->State Eng Engineering: Fume Hood (Required) State->Eng Primary Barrier PPE_Eye PPE: Splash Goggles (Seal) Eng->PPE_Eye If Barrier Breached PPE_Skin PPE: Double Nitrile + Sleeves Eng->PPE_Skin Contact Protection Action Safe Handling PPE_Eye->Action PPE_Skin->Action

Figure 1: The "Swiss Cheese" model of defense applied to this specific chemical. Note that PPE is the final layer, not the first.

Workflow Start Start: Vial Closed Static Step 1: Anti-Static Treatment Start->Static Weigh Step 2: Weighing (In Hood) Static->Weigh Prevent Aerosol Dissolve Step 3: Solubilization (Solid to Liquid) Weigh->Dissolve Control Exotherm Clean Step 4: Bicarbonate Neutralization Dissolve->Clean Remove Acidic Residue

Figure 2: Operational workflow emphasizing the neutralization step.

Waste Disposal & Emergency Response

Disposal Protocol
  • Classification: This is a Halogenated Organic waste (due to Fluorine and Chlorine).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases (potential for rapid gas evolution/heat).

  • Labeling: Clearly mark as "Acidic Organic Solid/Solution" to alert waste handlers of the pH hazard.

Emergency Spills (Solid)
  • Evacuate the immediate area if the dust cloud is visible.

  • Don PPE: Goggles, Double Gloves, N95/P100.

  • Cover: Gently cover the spill with a paper towel dampened with sodium bicarbonate solution . This prevents dust from rising and begins neutralization.

  • Scoop: Scoop up the damp material. Do not dry sweep.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine Hydrochloride (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.